Ornithine hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6211-16-1 | |
| Record name | L-Ornithine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6211-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50858851 | |
| Record name | L-Ornithine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], White crystalline solid or powder to syrup; Slight savoury aroma | |
| Record name | L-Ornithine monohydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21137 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Ornithine monochlorohydrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Very slightly soluble (in ethanol) | |
| Record name | L-Ornithine monochlorohydrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3184-13-2 | |
| Record name | Ornithine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine L- monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Ornithine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Ornithine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(+)-2,5-diaminopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNITHINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBK84K66XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ornithine Hydrochloride: A Catalyst in the Urea Cycle and Ammonia Detoxification
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ammonia (B1221849), a neurotoxic byproduct of protein catabolism, is primarily detoxified in the liver through the urea (B33335) cycle. Deficiencies in this vital metabolic pathway can lead to hyperammonemia, a condition with severe neurological consequences. L-ornithine, a key intermediate in the urea cycle, plays a pivotal role in maintaining nitrogen homeostasis. This technical guide provides a comprehensive overview of the multifaceted role of ornithine hydrochloride in stimulating the urea cycle and promoting ammonia detoxification. We delve into the biochemical mechanisms, present quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the intricate signaling pathways that regulate this critical metabolic process. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of hepatic metabolism and the development of therapeutic strategies for hyperammonemia-related disorders.
Introduction
The urea cycle, also known as the ornithine cycle, is a series of five enzymatic reactions that convert highly toxic ammonia into the less toxic compound urea, which is then excreted by the kidneys.[1][2] This metabolic pathway is predominantly active in the liver.[1][2] Ornithine, a non-proteinogenic amino acid, acts as a crucial carrier molecule within this cycle, facilitating the incorporation of nitrogen atoms from ammonia and aspartate into the final urea molecule.[3]
This compound, a salt form of L-ornithine, is utilized therapeutically, often in combination with L-aspartate (as L-ornithine L-aspartate or LOLA), to enhance the detoxification of ammonia.[4][5] Its administration provides the necessary substrate to drive the urea cycle, thereby reducing elevated blood ammonia levels, a hallmark of conditions such as hepatic encephalopathy (HE).[4][6] This guide will explore the fundamental role of ornithine in this process, supported by quantitative data and detailed methodologies for its investigation.
Biochemical Mechanism of Ornithine in the Urea Cycle
The urea cycle is a compartmentalized pathway, with the initial steps occurring in the mitochondria and the subsequent reactions in the cytosol of hepatocytes.[2] Ornithine's journey through the cycle is central to its function.
2.1. Mitochondrial Events:
-
Ornithine Transport: L-ornithine is transported from the cytosol into the mitochondrial matrix via the ornithine/citrulline antiporter (ORC1).[7]
-
Citrulline Synthesis: Inside the mitochondrion, ornithine transcarbamylase (OTC) catalyzes the condensation of ornithine with carbamoyl (B1232498) phosphate (B84403) to form citrulline.[3] Carbamoyl phosphate itself is synthesized from ammonia (NH₄⁺) and bicarbonate (HCO₃⁻) by carbamoyl phosphate synthetase I (CPS1), the rate-limiting step of the urea cycle.
2.2. Cytosolic Events:
-
Citrulline Export: The newly synthesized citrulline is transported out of the mitochondria into the cytosol in exchange for ornithine.[7]
-
Argininosuccinate (B1211890) Synthesis: Argininosuccinate synthetase (ASS) condenses citrulline with aspartate to form argininosuccinate. This reaction incorporates the second nitrogen atom into the urea molecule.
-
Arginine and Fumarate Formation: Argininosuccinate lyase (ASL) cleaves argininosuccinate into arginine and fumarate. Fumarate can then enter the citric acid cycle.
-
Urea Production and Ornithine Regeneration: In the final step, arginase hydrolyzes arginine to produce urea and regenerate ornithine. This ornithine is then available to be transported back into the mitochondria to begin another round of the cycle.
This compound supplementation directly increases the availability of ornithine, thereby stimulating the activity of ornithine transcarbamylase and driving the entire urea cycle forward to enhance ammonia detoxification.[5]
Quantitative Data on the Efficacy of Ornithine
The administration of ornithine, particularly as L-ornithine L-aspartate (LOLA), has been shown to be effective in reducing hyperammonemia in various clinical settings.
Table 1: Kinetic Parameters of Key Urea Cycle Enzymes
| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Inhibitor | Ki | Reference(s) |
| Ornithine Transcarbamylase (OTC) | Ornithine | Human Liver | 0.4 mM | - | - | - | |
| Arginase | Arginine | Calf Liver | 25.5 mM | 459 µmol/(min·mg) | L-Ornithine | 480 mM |
Table 2: Clinical Efficacy of L-Ornithine L-Aspartate (LOLA) in Hepatic Encephalopathy
| Study Type | Number of Trials (Patients) | Intervention | Outcome Measure | Result | p-value | Reference(s) |
| Meta-analysis | 10 (884) | LOLA vs. Placebo/No Intervention | Improvement in Mental State (All HE) | RR: 1.36 (95% CI: 1.10-1.69) | 0.005 | [3][4] |
| Meta-analysis | 10 (884) | LOLA vs. Placebo/No Intervention | Improvement in Mental State (Overt HE) | RR: 1.19 (95% CI: 1.01-1.39) | 0.03 | [3][4] |
| Meta-analysis | 10 (884) | LOLA vs. Placebo/No Intervention | Improvement in Mental State (Minimal HE) | RR: 2.15 (95% CI: 1.48-3.14) | < 0.0001 | [3][4] |
| Meta-analysis | 8 | LOLA vs. Placebo/No Intervention | Reduction in Blood Ammonia | MD: -17.50 µmol/L (95% CI: -27.73 to -7.26) | 0.0008 | [3][4] |
| Randomized Controlled Trial | 1 (140) | 30 g/day IV LOLA + Lactulose + Rifaximin vs. Placebo + Lactulose + Rifaximin | Improvement in HE Grade at Day 5 | 92.5% vs. 66% | < 0.001 | |
| Randomized Controlled Trial | 1 (140) | 30 g/day IV LOLA + Lactulose + Rifaximin vs. Placebo + Lactulose + Rifaximin | 28-day Mortality | 16.4% vs. 41.8% | 0.001 |
HE: Hepatic Encephalopathy; OHE: Overt Hepatic Encephalopathy; MHE: Minimal Hepatic Encephalopathy; RR: Risk Ratio; CI: Confidence Interval; MD: Mean Difference; IV: Intravenous.
Experimental Protocols
Measurement of Urea Synthesis in Cultured Hepatocytes
This protocol describes a colorimetric method to quantify urea production in hepatocyte cultures, a key functional endpoint for assessing ammonia detoxification.[6]
Materials:
-
Hepatocyte cell culture medium
-
Ammonium (B1175870) chloride (NH₄Cl) solution
-
Urea colorimetric assay kit (e.g., based on the diacetyl monoxime method)
-
Multi-well plate reader
Procedure:
-
Cell Culture: Plate primary hepatocytes or hepatocyte-like cells at a desired density in multi-well plates and allow them to adhere and stabilize.
-
Induction of Urea Synthesis: Replace the culture medium with fresh medium containing a known concentration of ammonium chloride (e.g., 1-5 mM).
-
Sample Collection: After a defined incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Urea Assay: a. Prepare a standard curve using the urea standards provided in the kit. b. Add the appropriate volume of culture supernatant and standards to the wells of a new microplate. c. Add the colorimetric reagent from the kit to all wells. This reagent typically contains diacetyl monoxime and thiosemicarbazide (B42300) in an acidic environment. d. Incubate the plate at an elevated temperature (e.g., 90-100°C) for a specified time to allow for color development. e. Cool the plate to room temperature. f. Measure the absorbance at the recommended wavelength (e.g., 520-540 nm) using a microplate reader.
-
Data Analysis: Calculate the urea concentration in the samples by interpolating from the standard curve. Normalize the results to cell number or total protein content.
Determination of Blood Ammonia Levels
Accurate measurement of blood ammonia is critical for diagnosing and monitoring hyperammonemia. Strict pre-analytical handling is essential to prevent falsely elevated results.[2]
Materials:
-
Pre-chilled EDTA or heparinized collection tubes
-
Ice-water bath
-
Refrigerated centrifuge
-
Ammonia assay kit (e.g., enzymatic method using glutamate (B1630785) dehydrogenase)
-
Spectrophotometer or clinical chemistry analyzer
Procedure:
-
Patient Preparation: The patient should be in a fasting state and have avoided smoking and strenuous exercise before blood collection.
-
Sample Collection: a. Draw venous blood into a pre-chilled EDTA or heparinized tube. b. Immediately place the tube in an ice-water bath.
-
Sample Processing: a. Transport the sample on ice to the laboratory and process it within 15-20 minutes of collection. b. Centrifuge the blood sample at a low temperature (e.g., 4°C) to separate the plasma.
-
Ammonia Measurement (Enzymatic Method): a. The assay is based on the reductive amination of α-ketoglutarate to glutamate, catalyzed by glutamate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. b. The decrease in absorbance at 340 nm, which is proportional to the ammonia concentration, is measured spectrophotometrically. c. Automated clinical chemistry analyzers typically perform this assay.
-
Data Analysis: The ammonia concentration is calculated based on the change in absorbance and reported in µmol/L or µg/dL.
Ornithine Transcarbamylase (OTC) Activity Assay
This protocol provides a general outline for a spectrophotometric assay to measure the activity of OTC in liver tissue homogenates.
Principle:
The activity of OTC is determined by measuring the rate of citrulline formation from ornithine and carbamoyl phosphate. The citrulline produced can be quantified colorimetrically after a chemical reaction.
Materials:
-
Liver tissue homogenate
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
L-ornithine solution
-
Carbamoyl phosphate lithium salt solution
-
Colorimetric reagent (e.g., diacetyl monoxime-antipyrine reagent)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize fresh or frozen liver tissue in an appropriate buffer on ice. Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the enzyme.
-
Enzyme Reaction: a. Pre-warm the assay buffer and substrate solutions to 37°C. b. In a reaction tube, combine the assay buffer, L-ornithine solution, and the tissue homogenate. c. Initiate the reaction by adding the carbamoyl phosphate solution. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). e. Stop the reaction by adding TCA.
-
Citrulline Quantification: a. Centrifuge the tubes to pellet the precipitated proteins. b. Transfer the supernatant to a new tube. c. Add the colorimetric reagent. d. Heat the mixture in a boiling water bath for a specified time to allow for color development. e. Cool the tubes to room temperature. f. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the amount of citrulline produced using a standard curve prepared with known concentrations of citrulline. Express the enzyme activity as units per milligram of protein (1 unit = 1 µmol of citrulline formed per minute).
Signaling Pathways and Regulation
The expression and activity of urea cycle enzymes are tightly regulated by various signaling pathways in response to dietary protein intake and hormonal cues.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. In response to a high-protein diet, AMPK signaling is activated, leading to an increased expression of urea cycle genes, including CPS1 and OTC.[7]
Caption: AMPK signaling pathway in the regulation of urea cycle gene expression.
Glucocorticoid Signaling Pathway
Glucocorticoids, acting through the glucocorticoid receptor (GR), play a significant role in regulating urea cycle function, particularly by transcriptionally activating the Arginase 1 (ARG1) gene.[1][2]
Caption: Glucocorticoid signaling pathway upregulates Arginase 1 expression.
Experimental Workflow for Assessing Ornithine's Effect on Urea Synthesis
The following diagram illustrates a typical experimental workflow to evaluate the impact of this compound on urea production in an in vitro model.
Caption: In vitro experimental workflow for urea synthesis assessment.
Conclusion
This compound plays an indispensable role in the detoxification of ammonia by serving as a key substrate and intermediate in the urea cycle. Its administration has been demonstrated to effectively reduce hyperammonemia, a critical factor in the pathophysiology of hepatic encephalopathy. The quantitative data from clinical trials underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms and efficacy of ornithine and other modulators of the urea cycle. A deeper understanding of the intricate signaling pathways that regulate this metabolic process will be instrumental in the development of novel therapeutic strategies for a range of liver and metabolic diseases. This technical guide serves as a foundational resource to aid in these endeavors.
References
- 1. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]
- 4. Spectrophotometric assay for ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple method for determination of ornithine transcarbamylase activity in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ornithine Transcarbamylase Deficiency | Children's Hospital of Philadelphia [chop.edu]
- 7. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Cellular Choreography of Ornithine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ornithine, a non-proteinogenic amino acid, is a pivotal player in cellular metabolism, primarily recognized for its integral role in the urea (B33335) cycle and ammonia (B1221849) detoxification. Administered as L-Ornithine Hydrochloride to enhance its stability and solubility, its cellular mechanisms extend beyond simple nitrogen disposal, influencing polyamine synthesis, amino acid homeostasis, and cellular signaling. This technical guide provides an in-depth exploration of the cellular and molecular actions of ornithine, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to support advanced research and drug development.
Core Metabolic Functions of L-Ornithine
At the cellular level, L-ornithine hydrochloride dissociates, making the L-ornithine cation available for several critical metabolic pathways. Its primary functions are centered in the liver, but its influence is observed in numerous cell types throughout the body.
The Urea Cycle: Ammonia Detoxification
The most well-characterized function of L-ornithine is its role as a key intermediate in the urea cycle, the primary pathway for the detoxification of ammonia, a neurotoxic byproduct of amino acid catabolism.[1][2] This cycle primarily occurs in the mitochondria and cytosol of hepatocytes.[3]
Ornithine is transported from the cytosol into the mitochondrial matrix via the ornithine/citrulline antiporter (ORC1/ORC2) .[4] Within the mitochondria, ornithine transcarbamylase (OTC) catalyzes the reaction between ornithine and carbamoyl (B1232498) phosphate (B84403) to form citrulline.[2][5] Citrulline is then transported to the cytosol to continue through the cycle, which ultimately produces urea for excretion and regenerates ornithine.[6] The provision of ornithine can be a rate-limiting step for urea synthesis, particularly under high ammonia loads.[7]
Polyamine Biosynthesis: Regulating Cell Growth and Proliferation
In the cytosol, ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine (B22157).[2][6] These polycations are essential for a variety of cellular processes, including cell division, DNA stabilization, and protein synthesis.[8] The first and rate-limiting step in this pathway is the decarboxylation of ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC) .[8][9] The activity of ODC is tightly regulated at the levels of transcription, translation, and protein degradation, and its dysregulation is often associated with cancer.[9][10]
Ornithine as a Signaling Molecule
Emerging evidence suggests that L-ornithine is not merely a metabolic intermediate but also functions as a signaling molecule.
Activation of Calcium Signaling
In human proximal tubular cells, L-ornithine has been shown to activate the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR).[11][12] This activation triggers a receptor-operated Ca2+ entry (ROCE) through transient receptor potential canonical (TRPC) channels, leading to an increase in intracellular calcium concentration ([Ca2+]i).[11] This signaling cascade has been demonstrated to have a protective effect against reactive oxygen species (ROS)-induced cell damage.[11][12]
Quantitative Data
The following tables summarize key quantitative data related to the cellular actions of ornithine.
Table 1: Kinetic Properties of Key Enzymes in Ornithine Metabolism
| Enzyme | Substrate | Km Value | Source |
| Ornithine Transcarbamylase (OTC) | Ornithine | 0.4 mM | [13][14] |
| Ornithine Transcarbamylase (OTC) | Carbamoyl Phosphate | 0.26 mM | [13][14] |
| Ornithine Decarboxylase (ODC) (Aspergillus terreus) | L-ornithine | 0.95 mM | [15] |
| Ornithine Decarboxylase (ODC) (Aspergillus terreus) | L-lysine | 1.34 mM | [15] |
| Ornithine Decarboxylase (ODC) (Aspergillus terreus) | L-arginine | 1.4 mM | [15] |
Table 2: Kinetic Properties of Mitochondrial Ornithine Carriers (ORC)
| Transporter | Substrate | Km Value | Source |
| Human ORC1 | Ornithine | 0.22 ± 0.02 mM | [16] |
| Human ORC1 | Lysine | 0.80 ± 0.06 mM | [16] |
| Human ORC1 | Arginine | 1.58 ± 0.18 mM | [16] |
| Human ORC1 | Citrulline | 2.52 ± 0.30 mM | [16] |
| Human ORC2 | Ornithine | 0.40 ± 0.06 mM | [16] |
| Human ORC2 | Lysine | 0.32 ± 0.05 mM | [16] |
| Human ORC2 | Arginine | 0.71 ± 0.09 mM | [16] |
| Human ORC2 | Citrulline | 1.28 ± 0.14 mM | [16] |
| Rat Liver ORC | Ornithine | 0.16 mM | [17] |
Table 3: Concentration-Dependent Effects of Ornithine on Urea and Citrulline Synthesis in Isolated Rat Hepatocytes
| Ornithine Concentration | Citrulline Accumulation | Urea Production | Source |
| 0 to 40 mM | Hyperbolically increased (half-maximal at 8-12 mM) | Continued to increase | [4][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ornithine's cellular mechanisms.
Measurement of Ornithine Decarboxylase (ODC) Activity
This protocol is based on the widely used radiolabeling method that measures the release of 14CO2 from [1-14C]-L-ornithine.[1]
Materials:
-
Cell or tissue lysate
-
Reaction buffer (e.g., sodium/potassium phosphate buffer with EDTA and pyridoxal (B1214274) phosphate)
-
[1-14C]-L-ornithine
-
Scintillation vials with rubber stoppers and center wells
-
Filter paper discs
-
Hyamine hydroxide (B78521) or sodium hydroxide
-
Sulfuric acid or citric acid (to stop the reaction)
-
Scintillation counter
Procedure:
-
Prepare cell or tissue lysates according to standard protocols.
-
In a scintillation vial, add the cell lysate to the reaction buffer.
-
Place a filter paper disc impregnated with hyamine hydroxide or sodium hydroxide in the center well of the vial.
-
Initiate the reaction by adding [1-14C]-L-ornithine to the vial and immediately seal it with the rubber stopper.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by injecting sulfuric acid or citric acid through the rubber stopper into the reaction mixture.
-
Incubate for an additional period (e.g., 60 minutes) at room temperature to allow for the complete trapping of the released 14CO2 by the filter paper.
-
Carefully remove the filter paper from the center well and place it in a new scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate ODC activity based on the amount of 14CO2 released per unit of protein per unit of time.
Quantification of Intracellular Polyamines by HPLC
This protocol describes a common method for the quantification of putrescine, spermidine, and spermine in cultured cells using high-performance liquid chromatography (HPLC) with pre-column derivatization.[4][10]
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Perchloric acid (PCA), e.g., 0.2 M
-
Derivatizing agent (e.g., dansyl chloride or o-phthalaldehyde (B127526) (OPA))
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Cell Harvesting and Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Harvest cells by scraping or trypsinization.
-
Lyse the cell pellet with a known volume of cold PCA.
-
Vortex or sonicate to ensure complete lysis.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet precipitated proteins.
-
-
Derivatization:
-
Transfer the supernatant containing the polyamines to a new tube.
-
Add the derivatizing agent (e.g., dansyl chloride or OPA) and incubate under appropriate conditions (time, temperature, pH) to allow for the reaction.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatized polyamines using a suitable gradient of mobile phases.
-
Detect the fluorescently labeled polyamines using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification:
-
Create a standard curve using known concentrations of derivatized polyamine standards.
-
Quantify the intracellular polyamine concentrations in the samples by comparing their peak areas to the standard curve.
-
L-Ornithine-Induced Intracellular Calcium Imaging
This protocol is adapted from studies on L-ornithine's effect on calcium signaling in human kidney cells.[11][12]
Materials:
-
Human Kidney 2 (HK-2) cells or other suitable cell line
-
Cell culture medium
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Krebs-Henseleit (KH) buffer
-
L-Ornithine hydrochloride stock solution
-
Fluorescence microscopy system equipped for ratiometric imaging
Procedure:
-
Cell Culture and Dye Loading:
-
Culture HK-2 cells on glass coverslips to an appropriate confluency.
-
Load the cells with Fura-2 AM (e.g., 5 µM) in KH buffer for a specified time (e.g., 45-60 minutes) at room temperature in the dark.
-
Wash the cells with KH buffer to remove excess dye.
-
-
Calcium Imaging:
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Continuously perfuse the cells with KH buffer.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
-
Stimulation with L-Ornithine:
-
Introduce KH buffer containing the desired concentration of L-ornithine hydrochloride into the perfusion system.
-
Record the changes in the F340/F380 ratio over time. An increase in the ratio indicates an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio to determine the magnitude and kinetics of the calcium response to L-ornithine.
-
Conclusion
L-Ornithine hydrochloride is a multifaceted molecule with a well-defined role in core metabolic pathways and emerging functions in cellular signaling. Its central position in the urea cycle underscores its importance in ammonia detoxification, while its role as a precursor for polyamines highlights its significance in regulating cell growth and proliferation. The recent discovery of its ability to modulate intracellular calcium signaling opens new avenues for research into its potential therapeutic applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate cellular mechanisms of ornithine and to explore its potential in various physiological and pathological contexts.
References
- 1. Arginase activity determination [bio-protocol.org]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 4. Effect of ornithine and lactate on urea synthesis in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. Liposome reconstitution and transport assay for recombinant transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ornithine requirement of urea synthesis. Formation of ornithine from glutamine in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]
- 11. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sketchviz.com [sketchviz.com]
- 13. Effect of ornithine and lactate on urea synthesis in isolated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of the effects of urea cycle amino acids on the expression of ALB and CEBPB in the human hepatocellular carcinoma cell line FLC-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. GraphViz Examples and Tutorial [graphs.grevian.org]
- 17. Effect of L-ornithine hydrochloride ingestion on intermittent maximal anaerobic cycle ergometer performance and fatigue recovery after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of L-Arginine and L-Proline from Ornithine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic biosynthesis of the amino acids L-arginine and L-proline from the common precursor, ornithine hydrochloride. This document details the core biochemical pathways, provides quantitative enzymatic data, and outlines detailed experimental protocols for the key enzymes involved in these transformations. The information presented is intended to serve as a valuable resource for researchers in metabolic engineering, drug discovery, and biotechnology.
Biosynthesis of L-Arginine from Ornithine
The conversion of L-ornithine to L-arginine is a critical component of the urea (B33335) cycle in ureotelic organisms and the primary biosynthetic route for arginine in many other species.[1][2] This pathway involves the sequential action of three key enzymes: Ornithine Transcarbamylase (OTC), Argininosuccinate (B1211890) Synthetase (ASSY), and Argininosuccinate Lyase (ASL).
L-Arginine Biosynthetic Pathway
The pathway proceeds as follows:
-
Ornithine Transcarbamylase (OTC) : Catalyzes the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate (B84403).[3]
-
Argininosuccinate Synthetase (ASSY) : Catalyzes the ATP-dependent condensation of citrulline and aspartate to form argininosuccinate.[4]
-
Argininosuccinate Lyase (ASL) : Catalyzes the cleavage of argininosuccinate to yield L-arginine and fumarate (B1241708).[5]
Figure 1: Biosynthetic pathway of L-arginine from L-ornithine.
Quantitative Data for L-Arginine Biosynthesis Enzymes
The following table summarizes the kinetic properties of the enzymes involved in L-arginine biosynthesis from various sources.
| Enzyme | Source | Km | Vmax | Optimal pH | Optimal Temperature (°C) |
| Ornithine Transcarbamylase (OTC) | E. coli | Ornithine: 0.4 mM | - | 7.6 - 8.1 | 37 - 38 |
| Carbamoyl-P: 0.26 mM | |||||
| Argininosuccinate Synthetase (ASSY) | Bovine Liver | Citrulline: 18 µM | - | 6.5 - 7.5 | - |
| Aspartate: 14 µM | |||||
| ATP: 48 µM | |||||
| Argininosuccinate Lyase (ASL) | Bovine Liver | Argininosuccinate: 0.05 mM | - | 7.5 | 25 |
| Rat Liver | Argininosuccinate: 1.25 mM | 0.54 µmol/h/mg protein | - | - |
Note: Kinetic parameters can vary significantly based on the specific assay conditions and the purity of the enzyme preparation.
Experimental Protocols
This protocol is based on the colorimetric determination of citrulline produced.
Materials:
-
1 M Tris-HCl buffer, pH 8.0
-
100 mM L-ornithine hydrochloride solution
-
50 mM Carbamoyl phosphate solution (prepare fresh)
-
Colorimetric reagent A (diacetyl monoxime)
-
Colorimetric reagent B (antipyrine in sulfuric acid)
-
Enzyme solution (cell lysate or purified OTC)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
50 µL 1 M Tris-HCl, pH 8.0
-
100 µL 100 mM L-ornithine
-
100 µL 50 mM Carbamoyl phosphate
-
Deionized water to a final volume of 450 µL
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 100 µL of 3 M perchloric acid.
-
Centrifuge at 10,000 x g for 5 minutes to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 1.5 mL of the colorimetric reagent mixture (Reagent A and B).
-
Incubate at 60°C for 20 minutes.
-
Cool to room temperature and measure the absorbance at 490 nm.
-
A standard curve using known concentrations of L-citrulline should be prepared to quantify the amount of product formed.
This protocol is a coupled enzyme assay that measures the production of pyrophosphate (PPi).
Materials:
-
1 M Tris-HCl buffer, pH 7.5
-
100 mM L-citrulline solution
-
100 mM L-aspartate solution
-
100 mM ATP solution
-
200 mM MgCl₂ solution
-
Coupling enzyme mix (e.g., pyrophosphate-dependent phosphofructokinase, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)
-
NADH solution
-
Enzyme solution (cell lysate or purified ASSY)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette:
-
100 µL 1 M Tris-HCl, pH 7.5
-
50 µL 100 mM L-citrulline
-
50 µL 100 mM L-aspartate
-
50 µL 100 mM ATP
-
50 µL 200 mM MgCl₂
-
20 µL NADH solution (e.g., 10 mg/mL)
-
50 µL Coupling enzyme mix
-
Deionized water to a final volume of 950 µL
-
-
Equilibrate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADH oxidation is proportional to the rate of PPi production.
-
The activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
This protocol is based on the direct spectrophotometric measurement of fumarate formation.[6]
Materials:
-
100 mM Potassium phosphate buffer, pH 7.5
-
10 mM Argininosuccinic acid solution
-
Enzyme solution (cell lysate or purified ASL)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 240 nm
Procedure:
-
Prepare the reaction mixture in a quartz cuvette:
-
2.0 mL 100 mM Potassium phosphate buffer, pH 7.5
-
0.65 mL Deionized water
-
0.1 mL Enzyme solution
-
-
Mix by inversion and equilibrate to 37°C in the spectrophotometer.
-
Monitor the absorbance at 240 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.25 mL of 10 mM argininosuccinic acid solution.
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for 5 minutes.
-
The rate of fumarate formation can be calculated using the molar extinction coefficient of fumarate at 240 nm (2.44 x 10³ M⁻¹cm⁻¹).[6]
Biosynthesis of L-Proline from Ornithine
There are two primary enzymatic pathways for the biosynthesis of L-proline from L-ornithine.
L-Proline Biosynthetic Pathways
Pathway 1: The Ornithine Aminotransferase (OAT) Pathway
This pathway is prevalent in many organisms and involves two enzymatic steps:[3][7]
-
Ornithine Aminotransferase (OAT) : Catalyzes the transfer of the δ-amino group from ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde (GSA) and L-glutamate.[3][8] GSA spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).[6]
-
Δ¹-Pyrroline-5-Carboxylate (P5C) Reductase : Reduces P5C to L-proline, typically using NADH or NADPH as a cofactor.[9]
Figure 2: OAT pathway for L-proline biosynthesis from L-ornithine.
Pathway 2: The Ornithine Cyclodeaminase (OCD) Pathway
This is a more direct, single-step pathway found in some bacteria and archaea:[10][11]
-
Ornithine Cyclodeaminase (OCD) : Catalyzes the direct conversion of L-ornithine to L-proline with the release of ammonia.[10][12] This reaction is NAD⁺-dependent.[10]
Figure 3: OCD pathway for L-proline biosynthesis from L-ornithine.
Quantitative Data for L-Proline Biosynthesis Enzymes
The following table summarizes the kinetic properties of the enzymes involved in L-proline biosynthesis from ornithine.
| Enzyme | Source | Km | Vmax / Specific Activity | Optimal pH | Optimal Temperature (°C) |
| Ornithine Aminotransferase (OAT) | Human Liver | Ornithine: 2.8 mM | - | 8.0 | - |
| α-Ketoglutarate: 1.1 mM | |||||
| P5C Reductase | Clostridium sticklandii | P5C: 0.19 mM | 4.3 nkat/mg protein | - | - |
| NADH: 0.025 mM | |||||
| Ornithine Cyclodeaminase (OCD) | Agrobacterium tumefaciens | - | - | - | 30 - 35 |
Note: Kinetic parameters can vary significantly based on the specific assay conditions and the purity of the enzyme preparation.
Experimental Protocols
This protocol utilizes a coupled-enzyme assay with P5C reductase.[13]
Materials:
-
1 M Potassium pyrophosphate buffer, pH 8.0
-
100 mM L-ornithine hydrochloride solution
-
100 mM α-ketoglutarate solution
-
10 mM NADH solution
-
Purified P5C reductase
-
Enzyme solution (cell lysate or purified OAT)
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture:
-
100 µL 1 M Potassium pyrophosphate buffer, pH 8.0
-
100 µL 100 mM L-ornithine
-
100 µL 100 mM α-ketoglutarate
-
40 µL 10 mM NADH
-
10 µL Purified P5C reductase (sufficient to ensure OAT is rate-limiting)
-
Deionized water to a final volume of 950 µL
-
-
Equilibrate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the OAT enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm. The rate of NADH oxidation is proportional to the rate of P5C production by OAT.
-
The activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
This protocol directly measures the oxidation of NADH.
Materials:
-
1 M Tris-HCl buffer, pH 7.5
-
10 mM P5C solution (synthesized or commercially available)
-
10 mM NADH solution
-
Enzyme solution (cell lysate or purified P5C reductase)
-
Cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette:
-
100 µL 1 M Tris-HCl, pH 7.5
-
100 µL 10 mM P5C
-
100 µL 10 mM NADH
-
Deionized water to a final volume of 950 µL
-
-
Equilibrate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm.
-
The activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
This protocol can be based on the quantification of proline produced using HPLC.
Materials:
-
1 M Tris-HCl buffer, pH 8.5
-
100 mM L-ornithine hydrochloride solution
-
10 mM NAD⁺ solution
-
Enzyme solution (cell lysate or purified OCD)
-
HPLC system with a suitable column for amino acid analysis (e.g., reverse-phase with pre-column derivatization)
-
Derivatization agent (e.g., OPA/FMOC)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
100 µL 1 M Tris-HCl, pH 8.5
-
100 µL 100 mM L-ornithine
-
100 µL 10 mM NAD⁺
-
Deionized water to a final volume of 450 µL
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of methanol.
-
Centrifuge to pellet any precipitate.
-
Analyze the supernatant for proline concentration using a validated HPLC method. A standard curve of L-proline is required for quantification.
Experimental Workflow and Logic
The successful biosynthesis and analysis of L-arginine and L-proline from this compound involves a series of logical steps from enzyme preparation to product quantification.
Figure 4: General experimental workflow for enzymatic biosynthesis.
References
- 1. Kinetic mechanism of bovine liver argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplex Assay Kit for Ornithine Transcarbamylase (OTC) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMB492Bo | Bos taurus; Bovine (Cattle) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. omicsonline.org [omicsonline.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. iscaconsortium.org [iscaconsortium.org]
- 8. Depression kinetics of ornithine transcarbamylase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic analysis of argininosuccinate synthetase in a variant form of citrullinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An ornithine ω-aminotransferase required for growth in the absence of exogenous proline in the archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid-base catalysis in the argininosuccinate lyase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. db.cngb.org [db.cngb.org]
Chemical properties and synthesis of L-Ornithine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ornithine (B1677492) hydrochloride, the hydrochloride salt of the non-proteinogenic amino acid L-ornithine, is a pivotal intermediate in numerous metabolic pathways, most notably the urea (B33335) cycle for ammonia (B1221849) detoxification and the biosynthesis of polyamines essential for cell growth and proliferation.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, synthesis methodologies, and biological significance of L-Ornithine hydrochloride, tailored for professionals in research and drug development. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its key metabolic pathways to facilitate a comprehensive understanding of its function and applications.
Chemical Properties of L-Ornithine Hydrochloride
L-Ornithine hydrochloride is a white to off-white crystalline powder with a mild green bark aroma.[4] It is stable under normal conditions and highly soluble in water.[4][5] The hydrochloride salt form enhances the compound's stability and solubility.[1]
Table 1: Physicochemical and Spectroscopic Data of L-Ornithine Hydrochloride
| Property | Value | References |
| Molecular Formula | C₅H₁₃ClN₂O₂ | [6][7][8] |
| Molecular Weight | 168.62 g/mol | [6][7][8][9] |
| Appearance | White to off-white crystalline powder | [4][6] |
| Melting Point | 245 °C (decomposition) | [4][6] |
| Solubility | 543 mg/mL in water at 20°C; Soluble in alcohol | [4][5] |
| Optical Rotation | [α]²⁰/D +23° to +25° | [6] |
| ¹H NMR (D₂O) | δ 3.80 (t), 3.07 (t), 1.95 (m), 1.85 (m), 1.76 (m) ppm | [10] |
| ¹³C NMR (D₂O) | δ 177.05, 56.80, 41.56, 30.18, 25.47 ppm | [11][12] |
| FTIR (KBr, cm⁻¹) | Major peaks around 3442 (N-H), 2950-2990 (C-H), 1630 (N-H bend), 1400-1630 (C=O) | [8] |
Synthesis of L-Ornithine Hydrochloride
The production of L-Ornithine hydrochloride can be achieved through several routes, including chemical synthesis, enzymatic conversion, and microbial fermentation.
Chemical Synthesis from L-Arginine
A common laboratory and industrial method for preparing L-ornithine is through the hydrolysis of L-arginine.[13]
This method involves the hydrolysis of L-arginine with barium hydroxide (B78521), followed by precipitation of L-ornithine as the monohydrochloride.[13][14]
-
Hydrolysis: Dissolve 40 g (0.19 mole) of L-arginine hydrochloride in 1 L of water. Add 160 g (0.51 mole) of barium hydroxide octahydrate. Boil the solution under reflux for 2 hours.[13]
-
Removal of Barium: While the solution is still hot, add a stream of carbon dioxide until the solution is neutral to litmus (B1172312) paper to precipitate barium as barium carbonate. Filter off the barium carbonate.
-
Concentration and Precipitation: Concentrate the filtrate under reduced pressure to approximately 200 mL. Add 1 L of 95% ethanol (B145695) and allow the solution to stand at 5°C for 18 hours to precipitate the crude L-ornithine monohydrochloride.[13]
-
Purification: Collect the precipitate by filtration and recrystallize from a water-ethanol mixture to yield purified L-ornithine monohydrochloride. The typical yield is 60-75%.[14]
Enzymatic Synthesis from L-Arginine
The enzymatic hydrolysis of L-arginine to L-ornithine using the enzyme arginase offers a highly specific and efficient synthesis route.[15][16]
This protocol utilizes immobilized arginase for the continuous or batch production of L-ornithine.
-
Enzyme Immobilization: Prepare a support matrix, such as triethanolamine (B1662121) anion styrene (B11656) resin, by soaking it in a potassium carbonate solution for 6-18 hours. After filtration, mix the resin with potassium carbonate and hydrogen bromide. Add arginase to this mixture.[17]
-
Enzymatic Reaction: Prepare a solution of L-arginine and manganese acetate (B1210297) in deionized water. Add the immobilized arginase to this solution. Adjust the pH to between 6 and 9 and maintain the temperature at 30-50°C with stirring.[17] The reaction proceeds as follows: L-Arginine + H₂O --(Arginase)--> L-Ornithine + Urea.
-
Product Isolation and Purification: After the reaction is complete, filter off the immobilized enzyme. Add activated carbon to the filtrate and adjust the pH to 3-6 with hydrochloric acid. Heat the mixture to 40-90°C for 5-30 minutes and filter.[17]
-
Crystallization: Concentrate the filtrate until crystallization begins. Add alcohol and stir for 0.5-3 hours. Filter the crystals and dry to obtain L-Ornithine hydrochloride.[17]
Microbial Fermentation
Microbial fermentation is a sustainable and environmentally friendly method for large-scale production of L-ornithine.[1] Genetically engineered strains of Corynebacterium glutamicum and Bacillus amyloliquefaciens are commonly used.[18][19]
This protocol is a generalized procedure for L-ornithine production through fed-batch fermentation.
-
Strain and Media: Use a metabolically engineered strain of Corynebacterium glutamicum with enhanced L-ornithine production capabilities.[19] The fermentation medium typically contains a carbon source (e.g., glucose, mannitol), a nitrogen source (e.g., (NH₄)₂SO₄), and essential minerals and growth factors.[18][20]
-
Fermentation Conditions: Inoculate a seed culture into a fermenter. Maintain the pH, temperature, and dissolved oxygen at optimal levels for the specific strain. A fed-batch strategy is often employed, where a concentrated feed solution is added during fermentation to maintain nutrient levels and prolong the production phase.[18][20]
-
Purification from Fermentation Broth:
-
Cell Removal: Use microfiltration with a ceramic membrane to remove the bacterial cells from the fermentation broth.[21]
-
Decolorization and Impurity Removal: Add a flocculating agent to the cell-free broth to precipitate solid impurities. Treat the supernatant with activated carbon at elevated temperatures (e.g., 60°C) for decolorization.[22]
-
Crystallization: Concentrate the purified solution and add ethanol to induce crystallization of L-Ornithine hydrochloride.[23] The crystals are then filtered and dried.
-
Biological Role and Signaling Pathways
L-ornithine is a non-proteinogenic amino acid that plays a crucial role in several metabolic pathways.
The Urea Cycle
The urea cycle, also known as the ornithine cycle, is a series of biochemical reactions that converts highly toxic ammonia into urea for excretion.[24][25][26] This process is vital for the detoxification of ammonia produced from amino acid catabolism.[26] L-ornithine acts as a carrier molecule in this cycle.
Caption: The Urea Cycle Pathway.
Polyamine Synthesis Pathway
L-ornithine is the precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine.[2] These polyamines are essential for cell growth, differentiation, and DNA stabilization.[1] The first and rate-limiting step in this pathway is the decarboxylation of L-ornithine by ornithine decarboxylase (ODC).[6]
Caption: The Polyamine Synthesis Pathway.
Analytical Methods
The purity and concentration of L-Ornithine hydrochloride are typically determined using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Analysis of L-Ornithine Hydrochloride
This protocol provides a general framework for the HPLC analysis of L-Ornithine hydrochloride.
-
Instrumentation: An HPLC system equipped with a UV detector is used.[27]
-
Column: A C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 150 × 4.6 mm, 3.5 µm) is suitable for separation.[5]
-
Mobile Phase: A gradient elution is often employed.
-
Detection: UV detection at 225 nm is recommended for optimal sensitivity.[27]
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve L-Ornithine hydrochloride working standard in the mobile phase to a known concentration.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[27]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of L-Ornithine hydrochloride in the sample is determined by comparing its peak area to that of the standard.
Conclusion
L-Ornithine hydrochloride is a compound of significant interest in the pharmaceutical and biotechnology industries due to its fundamental roles in human metabolism. A thorough understanding of its chemical properties, synthesis, and biological functions is crucial for its application in research and drug development. The methodologies and pathways detailed in this guide provide a solid foundation for professionals working with this important amino acid derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN1590367A - Preparation method of L-ornithine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ornithine hydrochloride | C5H13ClN2O2 | CID 76654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L(+)-Ornithine hydrochloride(3184-13-2) 1H NMR spectrum [chemicalbook.com]
- 11. L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bmse000162 L-Ornithine at BMRB [bmrb.io]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scribd.com [scribd.com]
- 15. An enzymatic route to L-ornithine from arginine--activation, selectivity and stabilization of L-arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 17. Page loading... [guidechem.com]
- 18. Metabolic Engineering of Bacillus amyloliquefaciens to Efficiently Synthesize L-Ornithine From Inulin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic engineering of Corynebacterium glutamicum for the production of L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improvement in l-ornithine production from mannitol via transcriptome-guided genetic engineering in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN101323866A - Method for producing L-ornithine by microorganism fermentation - Google Patents [patents.google.com]
- 22. CN102775321A - Purification method of L-ornithine hydrochloride - Google Patents [patents.google.com]
- 23. CN106631852A - Method for extracting L-ornithine hydrochloride from L-ornithine fermentation broth - Google Patents [patents.google.com]
- 24. byjus.com [byjus.com]
- 25. Urea cycle - Wikipedia [en.wikipedia.org]
- 26. Arginine, ornithine, and polyamine synthesis pathway [pfocr.wikipathways.org]
- 27. impactfactor.org [impactfactor.org]
Ornithine Hydrochloride: A Linchpin in Polyamine Synthesis and Metabolic Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ornithine hydrochloride, a salt of the non-proteinogenic amino acid ornithine, serves as a critical precursor to the polyamines—putrescine, spermidine (B129725), and spermine. These ubiquitous polycationic molecules are indispensable for a myriad of fundamental cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The metabolic pathways governing polyamine synthesis are tightly regulated, with ornithine decarboxylase (ODC) acting as the rate-limiting enzyme. Dysregulation of ornithine and polyamine metabolism is frequently implicated in various pathological conditions, most notably cancer, rendering the enzymes of this pathway attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the role of this compound as a polyamine precursor, delves into the intricacies of the polyamine metabolic pathway, presents quantitative data on enzyme kinetics and physiological concentrations, details key experimental protocols, and illustrates the associated signaling pathways.
Introduction
Ornithine is a key intermediate in several metabolic pathways, including the urea (B33335) cycle and the synthesis of proline and glutamate.[1] However, its role as the direct precursor for the biosynthesis of polyamines underscores its profound importance in cellular physiology. Polyamines, with their multiple positive charges at physiological pH, interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby modulating their structure and function.[2] This interaction is fundamental to their roles in DNA replication and transcription, protein synthesis, and the regulation of ion channels.[3] Given their crucial functions, intracellular polyamine concentrations are meticulously controlled through a complex interplay of biosynthesis, catabolism, and transport.[4][5] this compound is a stable, water-soluble form of ornithine commonly used in research and clinical studies.[6][7][8][9][10]
The Polyamine Biosynthetic Pathway
The synthesis of polyamines from ornithine is a multi-step enzymatic process that occurs in the cytoplasm. The pathway is initiated by the decarboxylation of ornithine to form putrescine, which is then sequentially converted to spermidine and spermine.
Generation of Ornithine
Ornithine is primarily produced in the cytoplasm from L-arginine through the action of the enzyme arginase .[5] Arginase catalyzes the hydrolysis of arginine to yield ornithine and urea. There are two isoforms of arginase: Arginase I, which is predominantly found in the liver as part of the urea cycle, and Arginase II, which is located in the mitochondria of various tissues and plays a role in regulating arginine and ornithine concentrations for processes other than ureagenesis.[5]
The Rate-Limiting Step: Ornithine to Putrescine
The first and rate-limiting step in polyamine biosynthesis is the decarboxylation of ornithine to form the diamine putrescine. This irreversible reaction is catalyzed by ornithine decarboxylase (ODC) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[11][12] ODC is a highly regulated enzyme with a very short half-life, making it a critical control point in the pathway.[2]
Synthesis of Spermidine and Spermine
The higher polyamines, spermidine and spermine, are synthesized by the sequential addition of aminopropyl groups, which are donated by decarboxylated S-adenosylmethionine (dcSAM).
-
Spermidine Synthase (SPDS) catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, forming spermidine.[13]
-
Spermine Synthase (SPMS) subsequently transfers a second aminopropyl group from dcSAM to spermidine to produce spermine.[14]
The donor molecule, dcSAM, is generated from S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (SAMDC), another key regulatory enzyme in the pathway.[12]
Regulation of Polyamine Metabolism
The intracellular concentration of polyamines is tightly controlled at multiple levels, including transcription, translation, and protein degradation of the key biosynthetic enzymes.
Regulation of Ornithine Decarboxylase (ODC)
Given its role as the rate-limiting enzyme, ODC is subject to stringent regulation. A key regulatory mechanism involves a unique protein called antizyme (AZ) .[15][16][17] High levels of polyamines induce a +1 ribosomal frameshift during the translation of antizyme mRNA, leading to the synthesis of the full-length antizyme protein.[12] Antizyme then binds to the ODC monomer, inhibiting its enzymatic activity and targeting it for ubiquitin-independent degradation by the 26S proteasome.[15][16] This forms a negative feedback loop where high polyamine levels lead to the downregulation of their own synthesis. The action of antizyme can be counteracted by another protein, antizyme inhibitor (AZI) , which is a homolog of ODC but lacks enzymatic activity. AZI binds to antizyme with a higher affinity than ODC, thereby releasing and stabilizing ODC.[17]
Metabolic Importance and Clinical Significance
Polyamines are essential for normal cell function, and their dysregulation is associated with numerous diseases.
Role in Cell Growth and Proliferation
The requirement for elevated polyamine levels during cell proliferation is well-established.[18] Polyamines are crucial for the synthesis of DNA and proteins, and their depletion leads to cell cycle arrest.[3] Consequently, cancer cells, which are characterized by rapid and uncontrolled proliferation, often exhibit upregulated polyamine metabolism.[4][9] This has made the polyamine pathway a prime target for cancer chemotherapy and chemoprevention.[10][12][19]
Involvement in Apoptosis
The role of polyamines in apoptosis (programmed cell death) is complex and appears to be cell-type and context-dependent.[2][16][20][21][22] Depletion of polyamines can induce apoptosis in some cell types, while in others, high levels of polyamines or their catabolic products can also trigger cell death.[2][20] Polyamines have been shown to modulate the mitochondrial and post-mitochondrial phases of apoptosis by affecting cytochrome c release and caspase activation.[21] They also interact with various signaling pathways that control cell survival and death.[21]
Quantitative Data
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃ClN₂O₂ | |
| Molecular Weight | 168.62 g/mol | |
| Melting Point | 245 °C (decomposes) | [10][23] |
| Solubility in Water | 543 mg/mL at 20°C | [6][9][10] |
| Appearance | White crystalline powder | [6] |
| Stability | Stable under standard conditions | [6][7][8][9][10] |
Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km | kcat / Vmax | Organism/Tissue | Reference(s) |
| Ornithine Decarboxylase (ODC) | L-Ornithine | ~225 min⁻¹ (kcat) | Human | [24] | |
| Spermidine Synthase (HsSpdSyn) | Putrescine | 20 µM | 1.9 s⁻¹ (kcat) | Human | [25] |
| dcAdoMet | 0.9 µM | 1.9 s⁻¹ (kcat) | Human | [25] | |
| Spermine Synthase | Spermidine | 60 µM | Bovine Brain | [14] | |
| dcAdoMet | 0.1 µM | Bovine Brain | [14] |
Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.
Physiological Concentrations of Ornithine and Polyamines
| Analyte | Sample Type | Concentration | Species | Reference(s) |
| Ornithine | Plasma | 72 ± 32 µmol/L | Human (Healthy Children/Adolescents) | [26] |
| Ornithine | Plasma | Lower in Type 2 Diabetes Patients | Human | [27] |
| Arginine | Plasma | 69 ± 22 µmol/L | Human (Healthy Children/Adolescents) | [26] |
| Polyamines (total) | Various Tissues | µM to mM ranges | Mammals | [28] |
Note: Polyamine concentrations can vary significantly between different tissues, cell types, and physiological states.
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay (Radiochemical Method)
This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.[11][20]
Materials:
-
[1-¹⁴C]-L-ornithine (specific activity 55 mCi/mmol)
-
Enzyme extract (e.g., cell or tissue lysate)
-
Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 50 µM pyridoxal-5-phosphate
-
0.1 M NaOH
-
5 M Sulfuric acid
-
Scintillation vials and fluid
-
Filter paper
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer and the enzyme sample.
-
Place a piece of filter paper saturated with 0.1 M NaOH inside a scintillation vial to trap the released ¹⁴CO₂. Place the open microcentrifuge tube inside the scintillation vial.
-
Initiate the reaction by adding [1-¹⁴C]-L-ornithine to the reaction mixture.
-
Incubate the vials at 37°C with shaking for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 5 M sulfuric acid to the microcentrifuge tube.
-
Continue incubation for another 30 minutes to ensure complete trapping of the ¹⁴CO₂ by the NaOH-saturated filter paper.
-
Remove the microcentrifuge tube from the scintillation vial.
-
Add scintillation fluid to the vial containing the filter paper.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Express ODC activity as nmol of CO₂ released per minute per mg of protein.[29]
Quantification of Polyamines by HPLC
This method involves the pre-column derivatization of polyamines with a fluorescent tag, followed by separation and quantification using reverse-phase high-performance liquid chromatography (HPLC).[5][23][30][31]
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate, plasma)
-
Perchloric acid (PCA) for deproteinization
-
Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine, or dansyl chloride)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Derivatization: Mix the supernatant containing the polyamines with the derivatization reagent (e.g., OPA/N-acetyl-L-cysteine) to form fluorescent derivatives.[30]
-
HPLC Analysis: Inject the derivatized sample onto the C18 column. Separate the polyamine derivatives using a suitable mobile phase gradient (e.g., acetonitrile (B52724) and sodium acetate (B1210297) buffer).[5]
-
Detection: Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 450 nm emission for OPA derivatives).[30]
-
Quantification: Create a standard curve using known concentrations of derivatized polyamine standards. Quantify the polyamines in the sample by comparing their peak areas to the standard curve.
Arginase Activity Assay (Colorimetric Method)
This assay measures arginase activity by quantifying the amount of urea produced from the hydrolysis of arginine.[33][34][35][36][37]
Materials:
-
Enzyme source (e.g., tissue homogenate, cell lysate)
-
L-arginine solution
-
Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone or diacetyl monoxime)
-
Urea standards
-
96-well microplate and plate reader
Procedure:
-
Enzyme Reaction: Incubate the enzyme sample with L-arginine in an appropriate buffer (e.g., Tris-HCl, pH 9.5) at 37°C for a specific time to allow the production of urea.
-
Color Development: Stop the reaction and add the colorimetric reagents. Heat the mixture to develop a colored product that is proportional to the urea concentration.
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 540 nm).
-
Quantification: Generate a standard curve using known concentrations of urea. Calculate the arginase activity in the sample based on the amount of urea produced per unit time per mg of protein.
Ornithine Aminotransferase (OAT) Activity Assay (Ninhydrin Method)
This assay measures OAT activity by detecting the formation of pyrroline-5-carboxylate (P5C), which reacts with ninhydrin (B49086) to produce a colored product.[29]
Materials:
-
Enzyme source (e.g., mitochondrial fraction from tissue)
-
L-ornithine
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Ninhydrin reagent
-
Perchloric acid
-
Ethanol
Procedure:
-
Enzyme Reaction: Incubate the enzyme sample with L-ornithine, α-ketoglutarate, and PLP in a suitable buffer at 37°C.
-
Color Development: Stop the reaction by adding perchloric acid. Add the ninhydrin reagent and heat the mixture to develop a reddish pigment.
-
Measurement: Centrifuge to pellet the pigment, dissolve it in ethanol, and measure the absorbance at 510 nm.
-
Quantification: The amount of P5C formed is proportional to the OAT activity. The activity is expressed as nanomoles of P5C produced per minute per mg of protein.
Signaling Pathways and Logical Relationships
Polyamine Biosynthesis Pathway
Caption: The enzymatic pathway of polyamine synthesis from arginine.
Regulation of ODC by Antizyme
Caption: Negative feedback regulation of ODC activity by polyamine-induced antizyme.
Polyamine Involvement in Apoptosis Signaling
Caption: Modulation of key apoptosis signaling pathways by polyamines.
Conclusion
This compound, as the direct precursor for polyamine biosynthesis, holds a central position in the metabolic landscape of cellular growth and regulation. The intricate control of the polyamine pathway, particularly at the level of ornithine decarboxylase, highlights its critical importance. A thorough understanding of the biochemistry, regulation, and functional roles of ornithine and polyamines is paramount for researchers in both basic science and drug development. The dysregulation of this pathway in cancer and other diseases presents significant opportunities for the development of targeted therapies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists working to unravel the complexities of polyamine metabolism and its profound impact on human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino Acids Regulate Expression of Antizyme-1 to Modulate Ornithine Decarboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cloud-clone.us [cloud-clone.us]
- 5. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. 3184-13-2 CAS MSDS (L(+)-Ornithine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. L(+)-Ornithine hydrochloride | 3184-13-2 [chemicalbook.com]
- 11. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 12. Polyamines regulate their synthesis by inducing expression and blocking degradation of ODC antizyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mammalian Polyamine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactome | Regulation of ornithine decarboxylase (ODC) [reactome.org]
- 15. Ornithine decarboxylase antizyme: a novel type of regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antizyme inhibitor: a defective ornithine decarboxylase or a physiological regulator of polyamine biosynthesis and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Signal transduction pathways linking polyamines to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Polyamines and apoptosis | Semantic Scholar [semanticscholar.org]
- 22. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. L-ORNITHINE MONOHYDROCHLORIDE - Ataman Kimya [atamanchemicals.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Plasma Levels of Amino Acids Related to Urea Cycle and Risk of Type 2 Diabetes Mellitus in Chinese Adults [frontiersin.org]
- 27. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CheKine™ Micro Ornithine Aminotransferase (δ-OAT) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 29. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Optimization of the arginase activity assay micromethod for macrophages and sera - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. sigmaaldrich.com [sigmaaldrich.com]
- 34. Determination of mammalian arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 36. assaygenie.com [assaygenie.com]
- 37. scispace.com [scispace.com]
The Crossroads of Metabolism: An In-Depth Technical Guide to the Biochemical Pathways of L-Ornithine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ornithine, a non-proteinogenic amino acid, occupies a central and critical position in mammalian metabolism. While not incorporated into proteins during translation, its role as a key intermediate in several fundamental biochemical pathways underscores its importance in cellular function, nitrogen homeostasis, and cell proliferation. This technical guide provides a comprehensive overview of the primary metabolic fates of L-Ornithine, with a focus on the urea (B33335) cycle, polyamine biosynthesis, and its conversion to other amino acids. L-Ornithine hydrochloride is a frequently utilized salt form in research and clinical applications, ensuring stability and solubility. A thorough understanding of these pathways is paramount for researchers in metabolic diseases, oncology, and for professionals in drug development targeting these crucial cellular processes.
Core Biochemical Pathways Involving L-Ornithine
L-Ornithine is a key intersecting point for three major metabolic pathways: the urea cycle for nitrogen detoxification, the synthesis of polyamines essential for cell growth, and the production of other amino acids like glutamate (B1630785) and proline.
The Urea Cycle: Detoxification of Ammonia (B1221849)
The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism, converting it into the less toxic and readily excretable form of urea.[1][2] This cycle predominantly occurs in the liver. L-Ornithine acts as a crucial intermediate carrier molecule within this cycle.[1]
The key steps involving L-Ornithine in the urea cycle are:
-
Formation of Citrulline: In the mitochondrial matrix, L-Ornithine combines with carbamoyl (B1232498) phosphate (B84403), a molecule synthesized from ammonia and bicarbonate, in a reaction catalyzed by ornithine transcarbamoylase (OTC) . This reaction forms L-citrulline.[2]
-
Regeneration of Ornithine: Following a series of reactions in the cytosol where citrulline is converted to argininosuccinate (B1211890) and then to arginine, the final step of the urea cycle, catalyzed by arginase , cleaves L-arginine to produce urea and regenerate L-Ornithine.[3] This regenerated ornithine is then transported back into the mitochondria to continue the cycle.
The regulation of the urea cycle is complex, involving both allosteric regulation and changes in enzyme expression. N-acetylglutamate is a critical allosteric activator of carbamoyl phosphate synthetase I, the first enzyme in the cycle.[4] The expression of urea cycle enzymes is transcriptionally regulated by hormones such as glucagon, insulin, and glucocorticoids, as well as by dietary protein intake.[5][6]
Polyamine Biosynthesis: Fueling Cell Growth
Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are small, polycationic molecules essential for cell proliferation, differentiation, and survival.[7] The synthesis of polyamines is a highly regulated process, and the first and rate-limiting step is the decarboxylation of L-Ornithine to form putrescine.[7][8] This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC) .[7]
Putrescine is then subsequently converted to spermidine and spermine through the addition of aminopropyl groups donated by decarboxylated S-adenosylmethionine (SAM). The regulation of polyamine synthesis is tightly controlled at multiple levels, including the transcriptional and translational regulation of ODC, as well as through feedback mechanisms involving the polyamines themselves.[9][10] Dysregulation of polyamine metabolism is frequently observed in cancer, making ODC a significant target for anticancer drug development.[8][11][12]
Conversion to Glutamate and Proline
L-Ornithine can be interconverted with L-glutamate-γ-semialdehyde through a reversible reaction catalyzed by the mitochondrial enzyme ornithine aminotransferase (OAT) .[9][13] L-glutamate-γ-semialdehyde is in spontaneous equilibrium with Δ1-pyrroline-5-carboxylate (P5C). P5C can then be converted to either L-proline by pyrroline-5-carboxylate reductase or to L-glutamate by pyrroline-5-carboxylate dehydrogenase. This pathway connects the urea cycle with the metabolism of proline and glutamate, highlighting the interconnectedness of amino acid metabolism. OAT is a potential therapeutic target for conditions such as hyperammonemia and certain types of cancer.[10][14]
Quantitative Data on L-Ornithine Pathways
The following tables summarize key quantitative data for the enzymes and metabolites involved in the principal L-Ornithine biochemical pathways. These values can vary depending on the species, tissue, and experimental conditions.
Table 1: Kinetic Parameters of Key Enzymes in L-Ornithine Metabolism
| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference(s) |
| Arginase | L-Arginine | Rat Liver | 0.94 mM (with 30 µM Mn2+) | 69.4 µmol/min/g liver | [3][15] |
| L-Arginine | Rat Liver | 1.58 mM (without Mn2+) | 71.3 µmol/min/g liver | [3][15] | |
| L-Arginine | Rat Liver | 1.7 mM (Mn2+-activated) | - | [16] | |
| Ornithine Transcarbamoylase (OTC) | L-Ornithine | Human Liver | 0.6 mM | - | [17] |
| Carbamoyl Phosphate | Human Liver | 0.12 mM | - | [17] | |
| L-Ornithine | Rat Liver | 1.0 mM | - | [18] | |
| Carbamoyl Phosphate | Rat Liver | 0.8 mM | - | [18] | |
| Ornithine Aminotransferase (OAT) | L-Ornithine | Rat Liver | 1.4 mM | - | [9] |
| α-Ketoglutarate | Rat Liver | 0.5 mM | - | [9] | |
| L-Ornithine | Synechocystis sp. | - | - | [19] | |
| Ornithine Decarboxylase (ODC) | L-Ornithine | Human | - | - | [20] |
| L-Ornithine | Aspergillus terreus | 0.95 mM | 4.8 µmol/mg/min | [21] |
Table 2: Concentrations of L-Ornithine and Related Metabolites
| Metabolite | Sample Type | Condition/Organism | Concentration Range | Reference(s) |
| L-Ornithine | Plasma | Healthy Adults | 27 - 80 µmol/L | [14] |
| Plasma | Healthy Children | 44 - 90 µmol/L | [14] | |
| Plasma | Hyperornithinemia | 200 - 1000 µmol/L | [22] | |
| Putrescine | Rat Ventral Prostate | Normal | ~70 nmol/g tissue | [23] |
| Rat Ventral Prostate | 7 days post-castration | ~20 nmol/g tissue | [23] | |
| Spermidine | Rat Ventral Prostate | Normal | ~5000 nmol/g tissue | [23] |
| Rat Ventral Prostate | 11 days post-castration | ~600 nmol/g tissue | [23] | |
| Spermine | Rat Ventral Prostate | Normal | ~5500 nmol/g tissue | [23] |
| Rat Ventral Prostate | 11 days post-castration | ~1300 nmol/g tissue | [23] |
Experimental Protocols
Accurate measurement of the activity of enzymes in the L-Ornithine pathways is crucial for research and clinical diagnostics. Below are detailed methodologies for key enzyme assays.
Protocol 1: Arginase Activity Assay (Colorimetric)
This protocol is based on the colorimetric determination of urea produced from the hydrolysis of arginine by arginase.
Materials:
-
Arginine Buffer (e.g., 50 mM, pH 9.5)
-
MnCl2 Solution (e.g., 10 mM)
-
L-Arginine Solution (e.g., 0.7 M, pH 9.5)
-
Urea Reagent A (e.g., containing acid and an oxidizing agent)
-
Urea Reagent B (e.g., containing diacetylmonoxime)
-
Urea Standard (e.g., 50 mg/dL)
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
-
Sample (e.g., tissue homogenate, cell lysate, serum)
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer. For serum or plasma samples, urea may need to be depleted using a membrane filter to reduce background.[24]
-
Enzyme Activation (if necessary): Pre-incubate the sample with a buffer containing MnCl2 at 37°C for a specified time (e.g., 10 minutes) to activate the enzyme.
-
Reaction Setup: In a 96-well plate, prepare sample wells and blank wells. To the sample wells, add the activated sample and arginine buffer. To the blank wells, add the sample and buffer without the L-arginine substrate.
-
Initiate Reaction: Add the L-arginine solution to the sample wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes).[24]
-
Stop Reaction and Color Development: Stop the reaction by adding Urea Reagent A and then Urea Reagent B to all wells.[24] Incubate at room temperature or as specified by the reagent manufacturer to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 430 nm) using a microplate reader.[24]
-
Calculation: Subtract the absorbance of the blank from the sample wells. Calculate the urea concentration using a standard curve prepared with the Urea Standard. Express arginase activity in units per milligram of protein (e.g., µmol of urea produced/min/mg protein).
Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling)
This protocol measures the release of 14CO2 from [1-14C]-L-ornithine.[20]
Materials:
-
[1-14C]-L-Ornithine
-
Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5, containing EDTA and DTT)
-
Pyridoxal-5-phosphate (PLP) solution
-
Scintillation vials with a center well or a sealed system to trap CO2
-
Filter paper or hyamine-impregnated paper
-
NaOH or Hyamine hydroxide (B78521) solution for trapping CO2
-
Sulfuric acid or citric acid to stop the reaction
-
Liquid scintillation cocktail
-
Scintillation counter
-
Sample (e.g., cell or tissue extract)
Procedure:
-
Sample Preparation: Prepare cell or tissue extracts in a suitable lysis buffer on ice.
-
Reaction Setup: In a scintillation vial or a sealed reaction tube, add the assay buffer, PLP, and the enzyme sample.
-
CO2 Trap Setup: Place a piece of filter paper saturated with NaOH or hyamine hydroxide in the center well or suspended above the reaction mixture to trap the released 14CO2.
-
Initiate Reaction: Add [1-14C]-L-ornithine to the reaction mixture to start the reaction. Seal the vial immediately.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes) with gentle shaking.
-
Stop Reaction: Stop the reaction by injecting a strong acid (e.g., sulfuric acid) into the reaction mixture, taking care not to contaminate the CO2 trap.
-
CO2 Trapping: Continue incubation for an additional period (e.g., 60 minutes) to ensure complete trapping of the released 14CO2 by the alkaline solution.
-
Measurement: Carefully remove the filter paper and place it in a new scintillation vial containing liquid scintillation cocktail.
-
Quantification: Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculation: Calculate the ODC activity based on the specific activity of the [1-14C]-L-ornithine and the measured CPM, expressed as nmol of CO2 produced/min/mg protein.
Protocol 3: Ornithine Aminotransferase (OAT) Activity Assay (Coupled Enzyme Assay)
This protocol utilizes a coupled enzyme reaction where the product of the OAT reaction, P5C, is reduced by pyrroline-5-carboxylate reductase (PYCR1), leading to the oxidation of NADH, which can be monitored spectrophotometrically.[8]
Materials:
-
Assay Buffer (e.g., 100 mM potassium pyrophosphate, pH 8.0)
-
L-Ornithine solution
-
α-Ketoglutarate solution
-
NADH solution
-
Pyridoxal-5-phosphate (PLP) solution
-
Pyrroline-5-carboxylate reductase 1 (PYCR1) enzyme
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
-
Sample containing OAT activity
Procedure:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the assay buffer, L-ornithine, α-ketoglutarate, NADH, and PLP.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes) to reach thermal equilibrium.
-
Initiate Reaction: Add the PYCR1 enzyme and the OAT-containing sample to the reaction mixture to start the reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculation: Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1). Express OAT activity in units per milligram of protein (e.g., µmol of NADH oxidized/min/mg protein).
Relevance in Drug Development
The central role of L-Ornithine's metabolic pathways in health and disease presents numerous opportunities for therapeutic intervention.
-
Oncology: The high demand for polyamines in rapidly proliferating cancer cells makes ornithine decarboxylase (ODC) a prime target for anticancer therapies.[25] Inhibitors of ODC, such as eflornithine (B1671129) (DFMO), have been investigated for their potential in cancer treatment and chemoprevention.[8][11] Furthermore, the reliance of certain cancers on the OAT pathway for proline and glutamate synthesis has identified OAT as another potential therapeutic target in oncology.[10]
-
Hepatic Encephalopathy: L-Ornithine L-aspartate (LOLA) is a clinically used therapeutic agent for the management of hepatic encephalopathy, a condition characterized by hyperammonemia due to liver dysfunction.[26] LOLA is thought to exert its ammonia-lowering effects by providing substrates for both the urea cycle (ornithine) and glutamine synthesis (aspartate), thereby enhancing ammonia detoxification.[26]
-
Inborn Errors of Metabolism: Deficiencies in the enzymes of the urea cycle, such as OTC deficiency, lead to life-threatening hyperammonemia. Understanding the intricacies of this pathway is crucial for the development of diagnostic tools and therapeutic strategies, including dietary management and potential gene therapies. Dysregulation of ornithine metabolism can serve as a biomarker for these disorders.[5][27]
Conclusion
L-Ornithine hydrochloride is a cornerstone of intermediary metabolism, with its biochemical pathways being integral to nitrogen homeostasis, cell growth, and the synthesis of other vital biomolecules. The urea cycle, polyamine synthesis, and the conversion to proline and glutamate represent critical cellular processes that are tightly regulated. Dysregulation of these pathways is implicated in a range of pathologies, most notably cancer and liver disease. For researchers, scientists, and drug development professionals, a deep and quantitative understanding of these pathways, coupled with robust experimental methodologies, is essential for advancing our knowledge of metabolic diseases and for the rational design of novel therapeutic interventions. The continued exploration of the intricate regulation and interplay of L-Ornithine's metabolic fates will undoubtedly unveil new avenues for the diagnosis and treatment of human diseases.
References
- 1. L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Urea cycle - Wikipedia [en.wikipedia.org]
- 3. New kinetic parameters for rat liver arginase measured at near-physiological steady-state concentrations of arginine and Mn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea Cycle - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. familiasga.com [familiasga.com]
- 6. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 7. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 8. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The rational discovery of multipurpose inhibitors of the ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Assay and kinetics of arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic Characterization and Catalytic Mechanism of N-Acetylornithine Aminotransferase Encoded by slr1022 Gene from Synechocystis sp. PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 22. Concentrations of putrescine and polyamines and their enzymic synthesis during androgen-induced prostatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An ornithine ω-aminotransferase required for growth in the absence of exogenous proline in the archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibitors of N(alpha)-acetyl-L-ornithine deacetylase: synthesis, characterization and analysis of their inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetic and Pharmacodynamic Properties of L-Ornithine L-Aspartate (LOLA) in Hepatic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Longitudinal Metabolomics Reveals Ornithine Cycle Dysregulation Correlates With Inflammation and Coagulation in COVID-19 Severe Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
L-Ornithine Supplementation and its Cognitive Benefits: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ornithine, a non-proteinogenic amino acid, is a key intermediate in the urea (B33335) cycle, pivotal for the detoxification of ammonia (B1221849) in the liver. Emerging research has illuminated its potential cognitive benefits, which appear to be mediated through several interconnected physiological pathways. This technical guide provides an in-depth review of the current scientific literature on L-Ornithine supplementation, with a focus on its effects on cognitive function, particularly in the context of stress, sleep, and fatigue. We present a comprehensive analysis of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the primary signaling pathways implicated in its mechanism of action. This document aims to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of L-Ornithine.
Introduction
L-Ornithine is a non-essential amino acid that plays a crucial role in nitrogen metabolism.[1] While it is not incorporated into proteins, it serves as a precursor for the synthesis of other amino acids such as proline, citrulline, and glutamic acid.[2] The primary physiological role of L-Ornithine is its participation in the urea cycle, a metabolic pathway that converts toxic ammonia into urea for excretion.[1] Beyond its role in ammonia detoxification, recent studies have suggested that L-Ornithine supplementation may offer cognitive benefits, primarily through the mitigation of stress and fatigue, and the improvement of sleep quality.[3][4] This guide synthesizes the current understanding of L-Ornithine's effects on the central nervous system and cognitive performance.
Quantitative Data from Clinical Studies
The following tables summarize the quantitative data from key clinical trials investigating the effects of L-Ornithine supplementation on markers of stress, sleep quality, and fatigue.
Table 2.1: Effects of L-Ornithine on Stress Markers and Mood
| Study Population | Dosage & Duration | Outcome Measure | L-Ornithine Group (Mean ± SEM) | Placebo Group (Mean ± SEM) | p-value | Reference |
| 52 healthy Japanese adults with slight stress and fatigue | 400 mg/day for 8 weeks | Change in serum cortisol (μg/dL) from baseline at week 8 | -0.6 ± 0.4 | +0.2 ± 0.4 | < 0.05 | [5] |
| 52 healthy Japanese adults with slight stress and fatigue | 400 mg/day for 8 weeks | Change in Cortisol/DHEA-S ratio from baseline at week 8 | -0.09 ± 0.04 | +0.02 ± 0.04 | < 0.05 | [5] |
| 52 healthy Japanese adults with slight stress and fatigue | 400 mg/day for 8 weeks | Change in POMS "Anger-Hostility" score from baseline at week 6 | -1.2 ± 0.5 | +0.8 ± 0.6 | < 0.05 | [5] |
| 17 healthy volunteers | 2000 mg/day for 7 days, 6000 mg for 1 day | Subjective feeling of fatigue (VAS) post-recovery | Significantly attenuated | - | < 0.01 | [6] |
| 11 healthy Japanese "flusher" adults | 400 mg post-alcohol consumption | Salivary cortisol on awakening | Reduced | No change | Significant | [7] |
Table 2.2: Effects of L-Ornithine on Sleep Quality
| Study Population | Dosage & Duration | Outcome Measure | L-Ornithine Group (Mean ± SEM) | Placebo Group (Mean ± SEM) | p-value | Reference |
| 52 healthy Japanese adults with slight stress and fatigue | 400 mg/day for 8 weeks | Change in Athens Insomnia Scale (AIS) score from baseline at week 4 | -1.5 ± 0.4 | -0.3 ± 0.4 | < 0.05 | [5] |
| 11 healthy Japanese "flusher" adults | 400 mg post-alcohol consumption | OSA-MA "sleep length" | Increased | No change | Significant | [7] |
Key Experimental Protocols
Study on Stress Markers and Sleep Quality in Healthy Workers
-
Objective: To investigate the effects of L-Ornithine supplementation on stress markers and sleep quality in healthy adults experiencing mild stress and fatigue.[3][5]
-
Design: A randomized, double-blind, placebo-controlled clinical study.[5]
-
Participants: 52 healthy Japanese adults who reported experiencing slight stress and fatigue.[5]
-
Intervention: Participants were randomly assigned to receive either 400 mg of L-Ornithine per day or a placebo for 8 weeks.[4][5]
-
Outcome Measures:
-
Stress Markers: Serum levels of cortisol and dehydroepiandrosterone-sulphate (DHEA-S) were measured.[5]
-
Mood: The Profile of Mood States (POMS) questionnaire was used to assess mood.[5]
-
Sleep Quality: The Athens Insomnia Scale (AIS) and the Ogri-Shirakawa-Azumi sleep inventory MA version (OSA-MA) were used to evaluate sleep quality.[5]
-
-
Workflow Diagram:
Study on Anxiolytic-like Effects in Mice
-
Objective: To determine if orally administered L-Ornithine can cross the blood-brain barrier and exert anxiolytic-like effects in mice.[8]
-
Design: A controlled animal study.
-
Subjects: Male ICR mice.[8]
-
Intervention:
-
Experiment 1 (Pharmacokinetics): Mice were orally administered L-Ornithine (3 mmol/water 10 ml/kg), and L-Ornithine levels in the cerebral cortex and hippocampus were measured at 30 and 60 minutes post-administration.[8]
-
Experiment 2 (Behavioral): Mice were orally administered L-Ornithine (0, 0.1875, 0.75, and 3 mmol/water 10 ml/kg) 30 minutes before being subjected to the elevated plus-maze test.[8]
-
-
Outcome Measures:
-
Workflow Diagram:
Signaling Pathways and Mechanisms of Action
The cognitive benefits of L-Ornithine are thought to be mediated by several key signaling pathways.
Urea Cycle and Ammonia Detoxification
L-Ornithine is a central component of the urea cycle, which primarily occurs in the liver. This cycle converts neurotoxic ammonia into urea, which is then excreted. By facilitating this process, L-Ornithine helps to lower circulating ammonia levels, which can be beneficial for cognitive function, especially in conditions of hyperammonemia.[9]
Ornithine Decarboxylase and Polyamine Synthesis
L-Ornithine is the precursor for the synthesis of polyamines (putrescine, spermidine, and spermine) via the enzyme ornithine decarboxylase (ODC).[10][11] Polyamines are crucial for neuronal growth, differentiation, and synaptogenesis, suggesting a role for L-Ornithine in maintaining healthy brain function.[10][12]
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
Clinical studies have shown that L-Ornithine supplementation can reduce serum cortisol levels, a key stress hormone.[5] This suggests that L-Ornithine may modulate the HPA axis, potentially by influencing the release of corticotropin-releasing hormone (CRH) from the hypothalamus or adrenocorticotropic hormone (ACTH) from the pituitary gland.[2][13]
Potential Interaction with the GABAergic System
Animal studies suggest that the anxiolytic and sedative effects of L-Ornithine may be mediated through the GABAergic system.[5][14] L-Ornithine may act on GABA receptors, enhancing inhibitory neurotransmission in the brain, which could contribute to its stress-reducing and sleep-promoting effects.[15] The balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission is critical for cognitive function.[16]
Discussion and Future Directions
The available evidence suggests that L-Ornithine supplementation can confer cognitive benefits, primarily through indirect mechanisms such as the alleviation of stress and fatigue, and the enhancement of sleep quality. The reduction in cortisol and the self-reported improvements in mood and sleep in healthy adults are promising findings. The proposed mechanisms of action, including ammonia detoxification, modulation of the HPA axis, and interaction with the GABAergic system, provide a strong rationale for these effects.
However, several areas require further investigation. The direct effects of L-Ornithine on core cognitive domains such as memory, attention, and executive function in healthy, non-stressed populations are not yet well-established. Future research should focus on well-designed clinical trials to assess these direct cognitive effects. Furthermore, the precise molecular mechanisms by which L-Ornithine modulates the HPA axis and interacts with the GABAergic system need to be elucidated. A deeper understanding of the dose-response relationship and the long-term safety of L-Ornithine supplementation is also warranted.
For drug development professionals, L-Ornithine presents an interesting compound with a favorable safety profile and multiple potential mechanisms of action relevant to cognitive health. Its role in mitigating the physiological and psychological effects of stress could be particularly relevant for the development of nutraceuticals and therapeutics aimed at improving resilience and cognitive performance in demanding environments.
Conclusion
L-Ornithine supplementation demonstrates significant potential for cognitive enhancement, primarily through its beneficial effects on stress, sleep, and fatigue. The quantitative data from clinical trials, supported by plausible biological mechanisms including ammonia detoxification and neuromodulation, provide a solid foundation for its further investigation. This technical guide has summarized the key findings and methodologies in the field, offering a valuable resource for the scientific and drug development communities to advance our understanding and application of L-Ornithine for cognitive health.
References
- 1. xtendlife.com [xtendlife.com]
- 2. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]
- 3. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. naturalhealthresearch.org [naturalhealthresearch.org]
- 5. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Orally administered L-ornithine elevates brain L-ornithine levels and has an anxiolytic-like effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urea cycle - Wikipedia [en.wikipedia.org]
- 10. Role of ornithine decarboxylase and the polyamines in nervous system development: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ornithine decarboxylase, the rate-limiting enzyme of polyamine synthesis, modifies brain pathology in a mouse model of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular localization of the L-ornithine decarboxylase/polyamine system in normal and diseased central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interrelationships between ornithine, glutamate, and GABA. II. Consequences of inhibition of GABA-T and ornithine aminotransferase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alliedacademies.org [alliedacademies.org]
The Role of Ornithine Hydrochloride in Protein Metabolism and Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ornithine, a non-proteinogenic amino acid, is a pivotal intermediate in a variety of metabolic pathways crucial for protein metabolism and synthesis. This technical guide provides a comprehensive overview of the multifaceted role of ornithine hydrochloride, focusing on its involvement in the urea (B33335) cycle, as a precursor for polyamine and amino acid synthesis, and its influence on anabolic signaling pathways. We delve into the molecular mechanisms, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for assessing its effects on protein turnover. This document serves as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound in modulating protein metabolism.
Introduction
Ornithine is a key player in nitrogen homeostasis and cellular growth. While not incorporated into proteins itself, its metabolic derivatives are essential for cell proliferation, ammonia (B1221849) detoxification, and the synthesis of other vital molecules.[1][2] this compound is a salt form of ornithine commonly used in supplementation and clinical studies.[3][4] This guide will explore the intricate roles of ornithine in protein metabolism, from its fundamental biochemical functions to its effects on systemic and cellular protein synthesis.
Biochemical Roles of Ornithine in Metabolism
Ornithine's influence on protein metabolism stems from its central position in several interconnected pathways.
The Urea Cycle: Ammonia Detoxification
Ornithine is a critical intermediate in the urea cycle, the primary pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism.[1][2] The cycle primarily occurs in the liver, where ornithine acts as a carrier molecule.
-
Ornithine Transcarbamylase (OTC): In the mitochondrial matrix, ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline, a reaction catalyzed by OTC.
-
Recycling of Ornithine: The cycle proceeds through several steps in the cytoplasm, ultimately leading to the production of arginine. Arginase then cleaves arginine to yield urea and regenerate ornithine, which is transported back into the mitochondria to continue the cycle.
Efficient functioning of the urea cycle is essential for maintaining nitrogen balance and preventing hyperammonemia, a condition toxic to the central nervous system.[2]
Precursor for Polyamine Synthesis
Ornithine is the rate-limiting precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine.[1][5]
-
Ornithine Decarboxylase (ODC): ODC catalyzes the decarboxylation of ornithine to form putrescine. The activity of ODC is tightly regulated by various factors, including growth factors and polyamine levels themselves, through a feedback inhibition mechanism involving antizyme.[1][6][7][8]
-
Role of Polyamines: Polyamines are essential for cell growth, proliferation, and differentiation. They are involved in DNA stabilization, gene expression, and protein synthesis.[1][5]
The regulation of ODC is a critical control point in cell proliferation and is often dysregulated in cancer.[7][9]
Synthesis of Other Amino Acids
Ornithine serves as a precursor for the synthesis of other important amino acids, including proline and glutamate.[10][11]
-
Ornithine Aminotransferase (OAT): OAT catalyzes the reversible transamination of ornithine to glutamate-γ-semialdehyde, which can then be converted to proline or glutamate.[10][11][12] The direction of this reaction is tissue-specific and depends on the metabolic state.[10]
This interconnectivity highlights ornithine's role in maintaining the cellular amino acid pool.
Ornithine's Influence on Anabolic Signaling
Ornithine supplementation has been shown to exert anabolic effects, at least in part, by modulating key signaling pathways that regulate protein synthesis.
Stimulation of Growth Hormone and Insulin (B600854)
Several studies have indicated that ornithine supplementation can stimulate the release of anabolic hormones, including growth hormone (GH) and insulin.[9][13]
-
Growth Hormone: Oral administration of this compound has been shown to increase plasma GH levels, particularly at higher doses.[9][14][15] This effect may be responsible for some of the observed increases in tissue protein synthesis.[14]
-
Insulin: While some studies with ornithine alpha-ketoglutarate (B1197944) (OKG) have shown an increase in insulin levels, the effect of this compound alone on insulin secretion is less clear and may not be a direct action on the pancreas.[16]
Activation of the mTORC1 Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of protein synthesis.[17] Evidence suggests that ornithine can activate this pathway.
-
Phosphorylation of Downstream Targets: Studies have shown that ornithine treatment can enhance the phosphorylation of mTORC1 downstream targets such as p70S6K, S6, and 4EBP1 in liver cells. This effect is blocked by the mTOR inhibitor rapamycin, indicating the involvement of mTORC1.[17][18][19]
-
Direct vs. Indirect Effects: The activation of mTORC1 by ornithine may be a combination of direct cellular effects and indirect effects mediated by the increase in growth hormone.[17] Further research is needed to fully elucidate the direct molecular mechanisms. Some studies suggest a potential link between ornithine, the activation of NF-κB signaling, and the expression of genes involved in amino acid catabolism, which may be modulated by mTORC1.[20]
Quantitative Data on Ornithine Supplementation
The following tables summarize quantitative data from key studies investigating the effects of ornithine supplementation on various metabolic parameters.
Table 1: Effect of this compound on Plasma Growth Hormone and Fractional Protein Synthesis Rate in Young Rats
| Dietary Ornithine-HCl | Plasma Growth Hormone (GH) Concentration (ng/mL) | Fractional Protein Synthesis Rate (%/day) - Liver | Fractional Protein Synthesis Rate (%/day) - Gastrocnemius Muscle |
| 0% (Control) | 25.3 ± 4.1 | 68.2 ± 3.5 | 13.1 ± 0.9 |
| 0.15% | 30.1 ± 5.2 | - | - |
| 0.3% | 35.8 ± 6.3 | - | - |
| 0.5% | 45.2 ± 7.1 | - | - |
| 0.7% | 48.9 ± 7.5 | 80.5 ± 4.2 | 16.5 ± 1.1 |
*Data adapted from a study in young rats fed a 20% casein diet for 10 days.[2] Values are presented as mean ± SEM. *p < 0.05 compared to control.
Table 2: Effect of L-Ornithine Hydrochloride on Serum Growth Hormone in Untrained Young Men After Strength Training
| Treatment | Change in Serum Growth Hormone (ng/mL) | Effect Size (Cohen's d) |
| Placebo | 1.2 ± 0.8 | - |
| L-Ornithine HCl (100 mg/kg body mass) | 4.1 ± 2.1* | 0.75 |
*Data adapted from a study in ten healthy young males.[9] Values represent the change from pre-ingestion to 30 minutes post-exercise and are presented as mean ± SD. *p = 0.044 compared to placebo.
Table 3: Comparative Effects of OKG, this compound, and Calcium α-Ketoglutarate on Plasma Amino Acids and Hormones in Healthy Men
| Parameter | OKG (10g) | Ornithine HCl (6.4g) | Calcium α-KG (3.6g) |
| Peak Plasma Ornithine (µmol/L) | 494 ± 91 | 541 ± 85 | - |
| Change in Plasma Glutamate at 60 min | +43% | +68% | +68% |
| Change in Plasma Proline at 60 min | +35%** | No significant change | No significant change |
| Change in Plasma Arginine at 60 min | +41% | No significant change | No significant change |
| Change in Insulinemia at 15 min | +24%* | No significant change | No significant change |
| Change in Glucagonemia at 60 min | +30%** | No significant change | No significant change |
*Data adapted from a study in six healthy male subjects.[16] Values are presented as mean change from baseline or mean ± SEM. *p < 0.05, **p < 0.01 compared to basal values. This study suggests that the combination of ornithine and α-ketoglutarate in OKG has synergistic effects on amino acid and hormone profiles that are not observed when the components are administered separately.[16] Studies on the bioavailability of this compound versus OKG suggest that while both increase plasma ornithine, the presence of α-ketoglutarate can influence the metabolic fate of ornithine, potentially by affecting its intestinal absorption and directing its metabolism towards proline synthesis.[21]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on protein metabolism.
Measurement of Muscle Protein Synthesis: The Flooding Dose Technique
The flooding dose technique is a widely used method to measure the fractional rate of protein synthesis (FSR) in vivo. It involves administering a large dose of a labeled amino acid to rapidly equilibrate the precursor pools.
Objective: To determine the rate of incorporation of a labeled amino acid into muscle protein over a short period.
Materials:
-
L-[3H]-phenylalanine (or other suitable labeled amino acid)
-
Unlabeled L-phenylalanine
-
Saline solution (0.9% NaCl)
-
Trichloroacetic acid (TCA)
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
HPLC system for amino acid analysis
Procedure:
-
Injection Solution Preparation: Prepare a solution of L-phenylalanine in saline at a concentration of 150 mM containing a known amount of L-[3H]-phenylalanine.
-
Animal Handling and Injection: Administer the flooding dose solution via intravenous or intraperitoneal injection. A typical dose is 1.5 mmol of phenylalanine per kg of body weight.
-
Tissue Collection: At a predetermined time after injection (e.g., 10-30 minutes), euthanize the animal and rapidly excise the muscle tissue of interest (e.g., gastrocnemius). Immediately freeze the tissue in liquid nitrogen.
-
Blood Collection: Collect a blood sample at the time of tissue collection to determine the specific radioactivity of the precursor pool.
-
Protein Precipitation: Homogenize the frozen muscle tissue in ice-cold TCA to precipitate proteins. Centrifuge the homogenate and wash the protein pellet multiple times with TCA to remove free labeled amino acids.
-
Protein Hydrolysis: Hydrolyze the washed protein pellet in 6M HCl at 110°C for 24 hours.
-
Amino Acid Analysis:
-
Determine the total phenylalanine content in the protein hydrolysate using HPLC.
-
Measure the radioactivity of the protein hydrolysate using liquid scintillation counting.
-
-
Precursor Pool Analysis: Determine the specific radioactivity of phenylalanine in the plasma or tissue fluid.
-
Calculation of FSR: The fractional synthesis rate is calculated using the formula: FSR (%/hour) = (Sb / Sa) x (1/t) x 100 Where:
-
Sb is the specific radioactivity of phenylalanine in the protein-bound fraction.
-
Sa is the specific radioactivity of phenylalanine in the precursor pool.
-
t is the time of incorporation in hours.
-
Assessment of Protein Synthesis via Ribosome Profiling
Ribosome profiling (Ribo-Seq) is a high-throughput sequencing technique that provides a snapshot of all the mRNAs being actively translated in a cell at a specific moment.
Objective: To quantify the translation of individual mRNAs genome-wide.
Materials:
-
Cycloheximide (B1669411) (for eukaryotic cells)
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradient ultracentrifugation equipment
-
RNA extraction kits
-
Library preparation kits for next-generation sequencing
-
Next-generation sequencer
Procedure:
-
Translation Arrest: Treat cells or tissues with a translation inhibitor like cycloheximide to freeze ribosomes on the mRNA.
-
Cell Lysis: Lyse the cells under conditions that maintain the integrity of the ribosome-mRNA complexes.
-
Nuclease Digestion: Digest the lysate with RNase I to degrade mRNA that is not protected by ribosomes.
-
Monosome Isolation: Isolate the monosomes (single ribosomes with their protected mRNA fragments) by sucrose gradient ultracentrifugation.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.
-
Library Preparation:
-
Ligate adapters to the 3' end of the RNA footprints.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and amplify it by PCR.
-
-
Sequencing: Sequence the prepared library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome to determine the density and position of ribosomes on each mRNA. This data can be used to calculate the translation efficiency of each gene.[5][18][22][23][24]
Measurement of Muscle Protein Breakdown: Urinary 3-Methylhistidine Excretion
3-Methylhistidine (3-MH) is an amino acid found in actin and myosin that is released during muscle protein breakdown and excreted in the urine without being reutilized for protein synthesis. Its excretion rate can be used as an index of muscle protein catabolism.
Objective: To quantify the rate of muscle protein breakdown by measuring the urinary excretion of 3-MH.
Materials:
-
24-hour urine collection containers
-
Acid for urine preservation (e.g., HCl)
-
HPLC system with a fluorescence or UV detector
-
Derivatization reagents (e.g., o-phthalaldehyde)
Procedure:
-
Dietary Control: Place the subject on a meat-free diet for at least 3 days prior to and during the urine collection period to eliminate exogenous sources of 3-MH.
-
Urine Collection: Collect all urine produced over a 24-hour period in a container with a preservative.
-
Sample Preparation:
-
Measure the total volume of the 24-hour urine collection.
-
Take an aliquot of the urine and, if necessary, perform acid hydrolysis to convert N-acetyl-3-methylhistidine to 3-MH.[11]
-
-
HPLC Analysis:
-
Derivatize the amino acids in the urine sample.
-
Separate the derivatized amino acids using a reverse-phase HPLC column.
-
Detect and quantify the 3-MH peak using a fluorescence or UV detector.
-
-
Calculation: Calculate the total 24-hour excretion of 3-MH by multiplying its concentration in the urine sample by the total urine volume. The results are often expressed relative to creatinine (B1669602) excretion to account for variations in muscle mass.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.
Ornithine's Central Role in Metabolism
Ornithine and mTORC1 Signaling Pathway
References
- 1. Polyamine regulation of ornithine decarboxylase and its antizyme in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary ornithine affects the tissue protein synthesis rate in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subchronic tolerance trials of graded oral supplementation with this compound or citrulline in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Posttranscriptional regulation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of L-ornithine hydrochloride ingestion on human growth hormone secretion after strength training [scirp.org]
- 10. Overexpression of ornithine aminotransferase: consequences on amino acid homeostasis | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. Overexpression of ornithine aminotransferase: consequences on amino acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ornithine aminotransferase - Wikipedia [en.wikipedia.org]
- 13. Arginine and ornithine supplementation increases growth hormone and insulin-like growth factor-1 serum levels after heavy-resistance exercise in strength-trained athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of dietary ornithine on the brain protein synthesis rate in hypophysectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 16. Action of ornithine alpha-ketoglutarate, this compound, and calcium alpha-ketoglutarate on plasma amino acid and hormonal patterns in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 19. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fate of enterally administered ornithine in healthy animals: interactions with alpha-ketoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Ribosome profiling: a Hi-Def monitor for protein synthesis at the genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Ornithine Hydrochloride on Growth Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-ornithine, a non-proteinogenic amino acid, has garnered significant attention for its potential role as a secretagogue for growth hormone (GH). This technical guide provides a comprehensive analysis of the current scientific literature regarding the effects of L-ornithine hydrochloride on GH secretion. It consolidates quantitative data from key clinical and preclinical studies, details the experimental protocols utilized, and elucidates the proposed signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the physiological effects of ornithine and its potential therapeutic or ergogenic applications.
Introduction
Growth hormone is a critical anabolic hormone that plays a pivotal role in cellular growth, regeneration, and metabolism. The stimulation of endogenous GH secretion is a key area of research in sports science, anti-aging, and clinical medicine. Among the various secretagogues, the amino acid L-ornithine has been investigated for its capacity to augment GH release. This guide focuses specifically on the hydrochloride salt of L-ornithine, examining its efficacy and the underlying mechanisms of action. While some studies suggest a potent effect, the literature presents a degree of variability, often linked to dosage, administration route, and the physiological state of the subject.
Quantitative Analysis of Ornithine Hydrochloride's Effect on Growth Hormone
The following tables summarize the quantitative data from key studies investigating the impact of L-ornithine hydrochloride on serum growth hormone levels.
Table 1: Human Clinical Trials on Oral L-Ornithine Hydrochloride Administration
| Study Participant Group | Dosage | Timing of Measurement | Key Findings | Citation |
| Untrained Healthy Young Males (n=10) | 0.1 g/kg body mass | 30 minutes post-strength training | Significantly larger increase in serum GH in the ornithine group compared to placebo (p = .044). The increase was approximately 200% greater than placebo. | [1][2][3][4][5] |
| Bodybuilders (n=12) | 40, 100, and 170 mg/kg body mass | 90 minutes post-ingestion | Significant increase in serum GH only at the 170 mg/kg dosage (approximately 350% increase from baseline). No significant effect at lower doses. | [1][2][6] |
| Male Bodybuilders (n=8) | 1.8 g ornithine (with tyrosine) | Every 30 minutes for 3 hours post-ingestion (fasting) | Little to no change in GH levels. | [1][2][5] |
| Strength-Trained Athletes | L-Arginine and L-Ornithine supplementation | 2 minutes post-exercise and 1-hour recovery | Significant increases in serum GH and IGF-1 at both time points. | [7][8] |
Table 2: Preclinical Studies on L-Ornithine Administration
| Animal Model | Dosage and Route | Timing of Measurement | Key Findings | Citation |
| Young Rats (5-week-old) | 0.7% ornithine-HCl added to a 20% casein diet for 1 day | Not specified | Significant increase in plasma GH compared to the control diet. The effect was greater than that of arginine. | [9] |
| Wistar Rats | Intraduodenal administration | Not specified | Stimulates GH secretion. | [10][11][12] |
| Mice | 3 g/kg L-ornithine monohydrochloride (oral gavage) | 150 minutes post-administration | Increased plasma GH levels, sustained for over 90 minutes. | [13] |
Experimental Protocols
A critical evaluation of the effects of this compound requires a thorough understanding of the methodologies employed in the cited studies.
Human Study: Demura et al. (2010)
-
Objective: To examine the effect of L-ornithine hydrochloride ingestion on serum GH secretion after strength training in untrained young men.[1][2][3][4][5]
-
Participants: Ten healthy young adult males (age: 22.2 ± 1.0 yr) who did not regularly engage in high-intensity training.[1][2][4]
-
Design: A double-blind, crossover study with a one-week washout period.[1][2][4]
-
Intervention: Subjects ingested either L-ornithine hydrochloride (0.1 g/kg body mass) or a placebo (indigestible dextrin (B1630399) aqueous solution).[4]
-
Exercise Protocol: One hour after ingestion, subjects performed bicep (B1204527) curl strength training at 60% of their one-repetition maximum (1RM).[1]
-
Blood Sampling: Blood was drawn at baseline and 30 minutes after the strength training session.[1][2][4]
-
Analysis: Serum ornithine and growth hormone levels were measured.[1]
Human Study: Bucci et al.
-
Objective: To determine the dose-response effect of L-ornithine hydrochloride on GH secretion in trained individuals.[1][2]
-
Design: Randomized investigation with three different dosage conditions.[6]
-
Intervention: Oral ingestion of L-ornithine hydrochloride at 40, 100, or 170 mg/kg of body weight on three separate occasions.[1][2][6]
-
Blood Sampling: Blood samples were taken before ingestion and at 45 and 90 minutes after ingestion.[1][2]
-
Analysis: Serum growth hormone levels were measured.[1][2][6]
Animal Study: Miyamoto et al.
-
Objective: To investigate the temporal patterns and potential mechanisms of increased GH secretion after oral L-ornithine administration in mice.[13]
-
Animal Model: Mice.[13]
-
Intervention: Oral gavage of L-ornithine monohydrochloride (3 g/kg) or distilled water.[13]
-
Pharmacological Blockade: To investigate the signaling pathway, antagonists for the ghrelin receptor ([D-Lys³]-GHRP-6), somatostatin (B550006) (cyclosomatostatin), and GHRH (JV-1-38) were administered intraperitoneally before ornithine administration.[13][14]
-
Blood and Tissue Sampling: Blood and hypophysis were collected at various time points (0, 150, 180, and 240 minutes) after administration.[13]
-
Analysis: Plasma GH concentrations were measured using an ELISA kit.[13]
Signaling Pathways and Mechanisms of Action
The precise mechanisms by which ornithine stimulates GH secretion are still under investigation, but evidence points towards an indirect action on the pituitary gland, potentially involving the ghrelin system.
Proposed Signaling Pathway Involving the Ghrelin System
Studies in rats have shown that the GH-releasing activity of L-ornithine is blocked by a ghrelin receptor antagonist.[10][11][12] Furthermore, intraduodenal administration of L-ornithine was found to increase ghrelin mRNA expression in the duodenum.[10][11] This suggests that ornithine may stimulate the release of ghrelin from the gut, which then acts on the pituitary to stimulate GH secretion. The L-ornithine-induced GH release in mice was also completely blocked by a ghrelin receptor antagonist.[13][14]
Figure 1: Proposed mechanism of ornithine-induced GH secretion via ghrelin.
Other Potential Mechanisms
While the ghrelin pathway is a strong candidate, other mechanisms may also be involved. Some research suggests that amino acids like ornithine and arginine may suppress the release of somatostatin, a hormone that inhibits GH secretion.[15] By reducing somatostatin's inhibitory tone, ornithine could permit greater GH release from the pituitary.
Figure 2: Hypothetical inhibition of somatostatin by ornithine.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on growth hormone secretion in a human clinical trial setting.
Figure 3: Typical workflow for a human clinical trial on ornithine and GH.
Discussion and Future Directions
The available evidence suggests that L-ornithine hydrochloride can stimulate growth hormone secretion, particularly at higher doses and when combined with a physiological stimulus such as exercise. However, the response is not uniform across all studies, and factors such as training status, dosage, and timing of administration appear to be critical determinants of efficacy.
The involvement of the ghrelin system provides a promising avenue for understanding the mechanism of action. Future research should aim to further elucidate this pathway in humans and explore the potential for synergistic effects with other secretagogues. Additionally, long-term studies are needed to assess the chronic effects of ornithine supplementation on GH levels, body composition, and performance metrics. The potential for gastrointestinal discomfort at higher doses also warrants investigation into optimal dosing strategies that balance efficacy with tolerability.[1][2]
Conclusion
L-ornithine hydrochloride demonstrates a clear potential to increase growth hormone secretion. The magnitude of this effect is dose-dependent and may be enhanced by exercise. The primary mechanism of action appears to be mediated, at least in part, through the stimulation of the ghrelin system. For researchers and drug development professionals, ornithine represents an interesting molecule for further investigation, with potential applications in sports nutrition and clinical settings where enhanced GH secretion is desirable. A thorough understanding of the experimental variables and underlying physiological mechanisms is crucial for designing effective interventions and future studies.
References
- 1. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 2. The effect of L-ornithine hydrochloride ingestion on human growth hormone secretion after strength training [scirp.org]
- 3. [PDF] The effect of L-ornithine hydrochloride ingestion on human growth hormone secretion after strength training | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The effect of L-ornithine hydrochloride ingestion on human growth hormone secretion after strength training [scirp.org]
- 6. Ornithine for Growth Hormone - Supplements in Review [supplementsinreview.com]
- 7. Arginine and ornithine supplementation increases growth hormone and insulin-like growth factor-1 serum levels after heavy-resistance exercise in strength-trained athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nutrientjournal.com [nutrientjournal.com]
- 9. Comparison of the Effects of Ornithine and Arginine on the Brain Protein Synthesis Rate in Young Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. l-Ornithine stimulates growth hormone release in a manner dependent on the ghrelin system - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. l-Ornithine stimulates growth hormone release in a manner dependent on the ghrelin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Temporal patterns of increased growth hormone secretion in mice after oral administration of l-ornithine: possible involvement of ghrelin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Utilizing L-Ornithine Hydrochloride in Cell Culture for Metabolic Investigations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ornithine hydrochloride, a salt of the non-proteinogenic amino acid L-Ornithine, serves as a critical intermediate in key metabolic pathways, most notably the urea (B33335) cycle and the biosynthesis of polyamines.[1][2] Its application in cell culture is instrumental for researchers investigating cellular metabolism, nitrogen balance, and proliferative states.[3][4] L-Ornithine is a precursor for the synthesis of proline, glutamic acid, and citrulline, highlighting its central role in amino acid metabolism.[3] In mammalian cells, the urea cycle, primarily occurring in the liver, detoxifies ammonia, a toxic byproduct of amino acid catabolism, by converting it into urea for excretion.[1][3] L-Ornithine is a key substrate in this cycle.[1] Furthermore, through the action of ornithine decarboxylase (ODC), L-Ornithine is converted to putrescine, the precursor for the polyamines spermidine (B129725) and spermine, which are essential for cell growth, differentiation, and proliferation.[1][5] Given the elevated polyamine levels in cancer cells, targeting L-Ornithine metabolism and ODC activity is a significant area of cancer research.[5][6]
These application notes provide detailed protocols for utilizing L-Ornithine hydrochloride in cell culture for metabolic studies, including assessing its effects on cell viability, the urea cycle, and polyamine synthesis.
Data Presentation: Quantitative Effects of L-Ornithine Hydrochloride
The following tables summarize the quantitative data on the effects of L-Ornithine hydrochloride in various cell culture-based assays.
| Cell Line | L-Ornithine HCl Concentration | Incubation Time | Observed Effect | Reference |
| Human Keratinocytes | ≥ 1 mM | Not Specified | Decrease in de novo urea synthesis | [7] |
| Human Keratinocytes | ≥ 10 mM | Not Specified | Increase in arginase expression | [7] |
| Human Keratinocytes | > 20 mM | Concentration and time-dependent | Induction of apoptosis | [7] |
| GLUTag cells | Not Specified | Not Specified | Induces intracellular Ca2+ concentration and GLP-1 secretion | [3] |
| Human Retinal Pigment Epithelial (RPE) cells (OAT inactivated) | Not Specified | Not Specified | Cytotoxicity, inhibition of DNA synthesis, morphological changes | [3] |
| HK-2 cells | 100 or 300 μM | 24 hours | Protection against ROS generation | [8] |
| HK-2 cells | 10 µM | Not Specified | Protection against ROS and oxidative damage induced by H2O2 | [8] |
Table 1: Summary of reported effects of L-Ornithine hydrochloride on various cell lines.
| Parameter | L-Ornithine HCl Concentration | Effect | Reference |
| Ornithine Decarboxylase (ODC) Activity | Varied | Serves as a substrate for putrescine synthesis | [9][10] |
| Urea Production | 0 to 40 mM | Increased urea production in isolated hepatocytes | [11] |
| Citrulline Accumulation | 0 to 40 mM | Half-maximal accumulation at 8-12 mM in isolated hepatocytes | [11] |
Table 2: Quantitative impact of L-Ornithine hydrochloride on metabolic parameters.
Key Metabolic Pathways Involving L-Ornithine
The following diagrams illustrate the central role of L-Ornithine in cellular metabolism.
Caption: The Urea Cycle Pathway.
Caption: Polyamine Synthesis Pathway.
Experimental Protocols
Protocol 1: Preparation of L-Ornithine Hydrochloride Stock Solution for Cell Culture
Objective: To prepare a sterile stock solution of L-Ornithine hydrochloride for supplementation in cell culture media.
Materials:
-
L-Ornithine hydrochloride powder (cell culture grade)[12]
-
Sterile tissue culture grade water or phosphate-buffered saline (PBS)[13]
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter[12]
-
Sterile syringes
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the desired amount of L-Ornithine hydrochloride powder.
-
Dissolve the powder in sterile tissue culture grade water or PBS to a desired stock concentration (e.g., 100 mM). L-Ornithine hydrochloride is soluble in water.[14]
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[12]
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use.[12]
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of L-Ornithine hydrochloride on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
L-Ornithine hydrochloride stock solution (sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[15][16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[17]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of L-Ornithine hydrochloride in culture medium from the stock solution to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of L-Ornithine hydrochloride. Include a vehicle control (medium without L-Ornithine hydrochloride).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[18]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[15]
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[15]
-
Incubate the plate for an additional 4 hours at 37°C in a CO2 incubator.[17]
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[15]
-
Calculate cell viability as a percentage of the vehicle control.
Caption: MTT Cell Viability Assay Workflow.
Protocol 3: Ornithine Decarboxylase (ODC) Activity Assay
Objective: To measure the activity of ODC, the rate-limiting enzyme in polyamine synthesis, in cell lysates. This protocol is based on the widely used radiolabeling method that measures the release of 14CO2 from [1-14C]-L-ornithine.[10]
Materials:
-
Cell culture and treatment reagents
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.1 mM EDTA)[19]
-
Protein quantification assay (e.g., Bradford or BCA)
-
[1-14C]-L-ornithine (radiolabeled substrate)[19]
-
Unlabeled L-Ornithine hydrochloride
-
Pyridoxal-5-phosphate (PLP) (cofactor)[10]
-
Scintillation vials
-
Filter paper discs
-
0.1 M NaOH[19]
-
5 M Sulfuric acid[19]
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Culture and treat cells with desired compounds.
-
Harvest cells and prepare cell lysates using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Prepare the assay mix containing Tris-HCl buffer, PLP, unlabeled L-ornithine, and [1-14C]-L-ornithine.
-
In a microcentrifuge tube, add a specific amount of cell lysate (e.g., 100 ng of protein) to the assay mix.[19]
-
Place the open microcentrifuge tube inside a scintillation vial containing a filter paper disc saturated with 0.1 M NaOH to trap the released 14CO2.[19]
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[19]
-
Stop the reaction by adding 5 M sulfuric acid to the microcentrifuge tube.[19]
-
Continue incubation for another 30 minutes to ensure all 14CO2 is released and trapped.[19]
-
Remove the microcentrifuge tube from the scintillation vial.
-
Add liquid scintillation cocktail to the scintillation vial containing the filter paper.
-
Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.[19]
-
Calculate ODC activity as nmol CO2/min/mg protein.[19]
Protocol 4: Measurement of Intracellular Arginine and Ornithine by HPLC
Objective: To quantify the intracellular concentrations of L-Arginine and L-Ornithine in response to supplementation with L-Ornithine hydrochloride.
Materials:
-
Cells cultured with or without L-Ornithine hydrochloride supplementation
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Lysis/extraction buffer (e.g., 60% cold acetonitrile)[20]
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., reversed-phase or chiral column)[21][22][23]
-
Derivatization agent (e.g., o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC))[20]
-
Standards for L-Arginine and L-Ornithine
Procedure:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[21]
-
For adherent cells, use a cell scraper to harvest the cells in ice-cold PBS. For suspension cells, directly pellet the cells by centrifugation.
-
Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.[21]
-
Discard the supernatant and resuspend the cell pellet in a known volume of lysis/extraction buffer.
-
Incubate on ice for 10-20 minutes to allow for cell lysis and protein precipitation.[21]
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the precipitated protein and cell debris.[21]
-
Collect the supernatant containing the intracellular amino acids.
-
Store the extracted samples at -80°C until analysis.[21]
-
Derivatize the amino acids in the samples and standards with a suitable agent to enable detection (e.g., fluorescence or UV).
-
Analyze the derivatized samples by HPLC. The separation of L-Arginine and L-Ornithine can be achieved using a specific mobile phase gradient on an appropriate column.[23]
-
Quantify the concentrations of L-Arginine and L-Ornithine in the samples by comparing their peak areas to those of the standards.
Conclusion
L-Ornithine hydrochloride is a valuable tool for probing fundamental metabolic pathways in a cell culture setting. The protocols provided herein offer a framework for investigating its effects on cell health and its role in the urea cycle and polyamine synthesis. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure accurate and reproducible results. Careful consideration of the concentrations used is crucial, as L-Ornithine can have dose-dependent effects, ranging from promoting cell growth to inducing apoptosis at higher concentrations.[3][7]
References
- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 2. Ornithine - Wikipedia [en.wikipedia.org]
- 3. L-Ornithine in Cell Culture [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of L-Ornithine on metabolic processes of the urea cycle in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. "A new protocol for assaying ornithine decarboxylase activity in whole " by Michael J. Corcoran [huskiecommons.lib.niu.edu]
- 10. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 11. Effect of ornithine and lactate on urea synthesis in isolated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. blossombio.com [blossombio.com]
- 14. chembk.com [chembk.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. helixchrom.com [helixchrom.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Ornithine Hydrochloride
These application notes provide detailed methodologies for the quantitative analysis of Ornithine hydrochloride in various sample matrices. The protocols are intended for researchers, scientists, and drug development professionals familiar with HPLC techniques. Two primary methods are detailed: a Reversed-Phase HPLC (RP-HPLC) method with UV detection and a more sensitive pre-column derivatization method with fluorescence detection.
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where concentration levels are relatively high. It is a straightforward and robust method that does not require derivatization.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Glacial acetic acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
UV-Vis or Photodiode Array (PDA) detector
-
Autosampler
-
Column oven
-
Data acquisition and processing software
3. Chromatographic Conditions
Two common approaches are presented below:
Approach A: Isocratic Elution This approach is based on a method developed for a similar compound, eflornithine (B1671129) hydrochloride, and is suitable for routine analysis.[1][2]
-
Column: BDS Hypersil C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol: 2% Glacial Acetic Acid in Water (80:20 v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 290 nm
Approach B: Gradient Elution This approach is adapted from a method for L-Ornithine L-Aspartate and is useful for separating ornithine from other components in more complex mixtures.[3][4]
-
Column: Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 50 50 12.0 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 225 nm
4. Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent (mobile phase or a mixture of mobile phase components).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations within the expected linear range (e.g., 5-150 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug, dissolve a known quantity in the diluent. For pharmaceutical formulations, a suitable extraction or dissolution procedure may be required, followed by filtration through a 0.45 µm syringe filter.
5. System Suitability Before sample analysis, inject a working standard solution (e.g., five or six replicates) to check for system suitability. The acceptance criteria typically include:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%
Quantitative Data Summary
| Parameter | Method 1A (Isocratic) | Method 1B (Gradient) |
| Analyte | Eflthis compound | L-Ornithine L-Aspartate |
| Retention Time | ~4.3 min[1][2] | ~4.16 min[3] |
| Linearity Range | 50 - 100 µg/mL[1] | 2.5 - 37.5 µg/mL[3] |
| Correlation Coefficient (R²) | > 0.999 | > 0.999[3] |
| LOD | 0.008438 µg/mL[1][2] | Not specified |
| LOQ | 0.028126 µg/mL[1][2] | Not specified |
| Accuracy (% Recovery) | ~100.5%[1][2] | 99.8 - 100.9%[3] |
Note: Data for Method 1A is for eflthis compound, a derivative of ornithine, and serves as a strong starting point for method development for this compound.
Method 2: Pre-Column Derivatization with OPA/FMOC and Fluorescence Detection
This method offers higher sensitivity and is ideal for the analysis of this compound in biological matrices or when low detection limits are required. Ornithine, a primary amine, is derivatized with o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) to yield a fluorescent product.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium hydroxide (B78521)
-
o-Phthalaldehyde (OPA)
-
3-mercaptopropionic acid
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system with a binary pump
-
Fluorescence detector
-
Autosampler with automated derivatization capabilities
-
Column oven
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Column: Agilent Poroshell HPH-C18, 4.6 x 100 mm, 2.7 µm or similar high-performance C18 column
-
Mobile Phase A: 20 mmol/L Sodium acetate (B1210297) buffer (pH 6)
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)
-
Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the derivatized amino acids, followed by a re-equilibration step. The exact gradient should be optimized for the specific application.
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 1 µL (of the derivatization mixture)
-
Column Temperature: 40 °C
-
Fluorescence Detector Settings:
-
OPA-derivatives (Primary amines): Excitation: 340 nm, Emission: 450 nm
-
FMOC-derivatives (Secondary amines): Excitation: 266 nm, Emission: 305 nm (The detector program should switch wavelengths during the run if both primary and secondary amino acids are of interest).
-
4. Preparation of Solutions
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.2 with concentrated sodium hydroxide solution.[5]
-
OPA Reagent: Dissolve 10 mg of o-Phthalaldehyde in 1 mL of methanol. Add 10 µL of 3-mercaptopropionic acid and 8.99 mL of 0.4 M borate buffer (pH 10.2). This reagent is light-sensitive and should be prepared fresh.[5]
-
FMOC Reagent: Dissolve 10 mg of 9-fluorenylmethyl chloroformate in 50 mL of acetonitrile.
-
Standard and Sample Solutions: Prepare as described in Method 1, but typically at lower concentrations (e.g., in the pmol/µL to nmol/µL range).
5. Automated Pre-Column Derivatization Program (Example) The following is an example of an autosampler program for derivatization:
-
Aspirate 5 µL of Borate Buffer.
-
Aspirate 1 µL of Sample/Standard.
-
Aspirate 1 µL of OPA Reagent.
-
Mix and wait for 1 minute for the reaction to complete.
-
Aspirate 1 µL of FMOC Reagent (if secondary amines are also of interest).
-
Mix and wait for 2 minutes.
-
Inject the derivatized sample onto the HPLC column.[5]
Quantitative Data Summary
Quantitative data for pre-column derivatization methods are highly dependent on the specific derivatization and chromatographic conditions. However, this method generally achieves significantly lower detection limits than UV-based methods.
| Parameter | Method 2 (Pre-Column Derivatization) |
| Detection Principle | Fluorescence |
| Sensitivity | High (typically pmol to fmol range) |
| Linearity Range | Dependent on optimization, often in the range of 10 pmol/µL to 1 nmol/µL. |
| LOD/LOQ | Significantly lower than UV methods. |
| Key Advantage | High sensitivity and selectivity for amino acid analysis.[6][7] |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship between HPLC parameters and analytical outcomes.
References
- 1. Determination and Validation of Eflthis compound by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
Application Notes and Protocols for Formulating Parenteral Nutrition Solutions with L-Ornithine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ornithine hydrochloride is a salt of the non-proteinogenic amino acid L-ornithine, a key intermediate in the urea (B33335) cycle. Its primary physiological role is to facilitate the detoxification of ammonia (B1221849), a byproduct of protein metabolism, making it a compound of interest for parenteral nutrition (PN) formulations, especially in clinical conditions associated with hyperammonemia, such as liver disease and inborn errors of metabolism.[1][2][3] The hydrochloride salt of L-ornithine enhances its stability and solubility, making it suitable for pharmaceutical applications.[4] These application notes provide a comprehensive guide to the formulation, stability testing, and compatibility assessment of parenteral nutrition solutions containing L-Ornithine hydrochloride.
Physicochemical Properties of L-Ornithine Hydrochloride
A thorough understanding of the physicochemical properties of L-Ornithine hydrochloride is fundamental for its successful incorporation into complex parenteral nutrition admixtures.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O₂ · HCl | [5] |
| Molecular Weight | 168.62 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility in Water | High water solubility | [5] |
| pKa | 1.94 (carboxyl group) | [7] |
| pH (1M in H₂O) | 5.0 - 6.0 (at 25°C) | [8] |
Formulation Considerations
The formulation of parenteral nutrition solutions containing L-Ornithine hydrochloride requires careful consideration of its compatibility with other essential components, including amino acids, dextrose, lipid emulsions, electrolytes, vitamins, and trace elements.
Compatibility with Base Solutions
L-Ornithine L-aspartate has been shown to be compatible with common infusion solutions such as 0.9% Sodium Chloride, 5% Dextrose, and Ringer's lactate (B86563) for up to 24 hours.[9] While this provides a good indication, specific compatibility studies for L-Ornithine hydrochloride in various parenteral nutrition base solutions are recommended.
Potential Interactions
-
Maillard Reaction: Like other amino acids, L-ornithine has the potential to undergo the Maillard reaction with reducing sugars such as glucose, especially under conditions of heat sterilization or prolonged storage at room temperature.[10][11] This can lead to the formation of degradation products and a loss of efficacy. The rate of this reaction is influenced by temperature, pH, and the concentration of reactants.[10]
-
pH and Electrolyte Compatibility: The addition of L-Ornithine hydrochloride may influence the pH of the final PN admixture.[12][13] This is a critical consideration as the solubility of other components, particularly calcium and phosphate (B84403) salts, is highly pH-dependent.[12] Arginine, a basic amino acid, has been shown to alter the pH of PN solutions and affect the stability of other amino acids.[14] Given that L-ornithine is a precursor to arginine, its impact on pH should be carefully evaluated.
Experimental Protocols
The following protocols are designed to assess the stability and compatibility of L-Ornithine hydrochloride in parenteral nutrition solutions.
Protocol 1: Visual Inspection for Physical Incompatibility
Objective: To visually assess the physical compatibility of L-Ornithine hydrochloride in a PN solution.
Methodology:
-
Prepare the complete PN admixture containing L-Ornithine hydrochloride at the desired concentration in an ethylene (B1197577) vinyl acetate (B1210297) (EVA) bag under aseptic conditions.
-
Store the PN bag at controlled temperatures (e.g., 2-8°C and room temperature).
-
At specified time points (e.g., 0, 12, 24, 48 hours), visually inspect the admixture against a black and a white background for any signs of physical incompatibility.
-
Document observations for:
-
Precipitation
-
Color change
-
Gas formation
-
Phase separation (creaming or cracking of the lipid emulsion)
-
Protocol 2: Determination of pH and Osmolality
Objective: To measure the effect of L-Ornithine hydrochloride on the pH and osmolality of the PN solution.
Methodology:
-
Prepare the PN admixture with and without L-Ornithine hydrochloride.
-
At specified time points, withdraw an aliquot of the solution aseptically.
-
Measure the pH of the solution using a calibrated pH meter.
-
Measure the osmolality of the solution using a freezing point depression osmometer.
-
Compare the results between the solutions with and without L-Ornithine hydrochloride to assess its impact.
Protocol 3: Particle Size Analysis of Lipid Emulsion
Objective: To evaluate the effect of L-Ornithine hydrochloride on the stability of the lipid emulsion in a 3-in-1 PN admixture.
Methodology:
-
Prepare the 3-in-1 PN admixture containing L-Ornithine hydrochloride.
-
At specified time points, analyze the particle size distribution of the lipid globules using a light obscuration or laser diffraction particle size analyzer.
-
Pay close attention to the percentage of fat globules larger than 5 µm (PFAT5), as this is a critical indicator of emulsion stability and potential for adverse clinical events.
Protocol 4: Stability-Indicating HPLC Method for L-Ornithine Hydrochloride
Objective: To quantify the concentration of L-Ornithine hydrochloride in the PN admixture over time to determine its chemical stability.
Methodology (adapted from existing methods for L-ornithine): [1][2][15]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 150 × 4.6 mm, 3.5 µm).[1][2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of 0.1% orthophosphoric acid in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B).[1][2]
-
-
Sample Preparation:
-
Withdraw an aliquot of the PN admixture at specified time points.
-
Perform a sample cleanup procedure (e.g., protein precipitation with a suitable organic solvent, followed by centrifugation) to remove interfering substances.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Validation:
-
Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1]
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Quantify the L-Ornithine hydrochloride concentration against a standard curve.
-
Calculate the percentage of the initial concentration remaining at each time point to assess stability.
-
Signaling Pathways and Metabolic Considerations
L-Ornithine plays a central role in the urea cycle, where it acts as a catalyst in the conversion of ammonia to urea.[16] Parenteral administration of L-ornithine can therefore support ammonia detoxification, particularly in patients with compromised liver function.[3][16]
Beyond the urea cycle, L-ornithine is a precursor for the synthesis of polyamines, which are essential for cell proliferation and differentiation.[17] It can also influence amino acid metabolism, and studies have suggested that substituting ornithine for arginine in PN regimens can alter the amino acid content in serum and tissues.[17] Furthermore, L-ornithine has been shown to activate Ca2+ signaling pathways in human proximal tubular cells, which may have nephroprotective effects against oxidative stress.[7] For a drug development audience, understanding these broader metabolic and signaling effects is crucial for identifying potential therapeutic applications and safety considerations.
Visualizations
Caption: The Urea Cycle: Role of L-Ornithine.
Caption: Experimental Workflow for PN Stability Testing.
Conclusion
The incorporation of L-Ornithine hydrochloride into parenteral nutrition solutions holds therapeutic potential, particularly for patients with impaired ammonia metabolism. However, its successful formulation necessitates a rigorous evaluation of its compatibility and stability within these complex admixtures. The protocols and considerations outlined in these application notes provide a framework for researchers and drug development professionals to systematically assess the suitability of L-Ornithine hydrochloride for parenteral nutrition, ensuring the safety and efficacy of the final formulation. Further studies are warranted to generate specific data on the interactions of L-Ornithine hydrochloride with all components of modern PN solutions.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. products.evonik.com [products.evonik.com]
- 5. Articles [globalrx.com]
- 6. Lipid Formulations for Patients Requiring Parenteral Nutrition: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines – An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. L-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bernofarm.com [bernofarm.com]
- 10. Formation of Maillard reaction products in parenteral alimentation solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maillard´s reaction in parenteral solutions supplemented with arginine [ve.scielo.org]
- 12. wjpls.org [wjpls.org]
- 13. mdpi.com [mdpi.com]
- 14. Maillard's reaction in parenteral solutions supplemented with arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 17. A parenteral nutrition regimen with ornithine substituted for arginine alters the amino acid, but not polyamine, content of the ward colon tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ornithine Hydrochloride in a Laboratory Setting for Studying Athletic Performance and Muscle Fatigue
Application Notes
Introduction
L-Ornithine hydrochloride, a salt of the non-essential amino acid ornithine, is a subject of growing interest in sports nutrition and exercise physiology research.[1] Its primary role revolves around the urea (B33335) cycle, a critical metabolic pathway for the detoxification of ammonia (B1221849), a byproduct of protein metabolism.[1][2] During intense physical exertion, the rate of ammonia production can exceed its clearance, leading to accumulation in muscle tissue and blood.[1] Elevated ammonia levels are associated with the onset of fatigue, impaired muscle function, and reduced exercise performance.[1][2] Supplementation with L-ornithine hydrochloride is hypothesized to enhance the efficiency of the urea cycle, thereby promoting ammonia detoxification and potentially mitigating exercise-induced fatigue.[3][4]
Mechanism of Action
The principal mechanism by which L-ornithine hydrochloride is thought to influence athletic performance and muscle fatigue is through its role as an intermediate in the urea cycle.[5][6] By providing an exogenous source of ornithine, it is believed to stimulate the enzymatic reactions that convert ammonia into the less toxic compound, urea, which is then excreted from the body.[1] This process primarily occurs in the liver.[6] Additionally, ornithine can be converted to other amino acids, such as glutamate (B1630785) and proline, and may also play a role in stimulating the release of growth hormone, although the evidence for the latter is not consistently strong.[1][7] Some studies also suggest that L-ornithine may influence lipid and amino acid metabolism, contributing to a more efficient energy utilization during prolonged exercise.[8]
Key Research Findings
Several studies have investigated the effects of L-ornithine hydrochloride supplementation on exercise performance and metabolic markers of fatigue. A recurring finding is the significant reduction in plasma ammonia concentrations during and after exhaustive exercise in subjects supplemented with ornithine compared to a placebo.[4][5][9] However, the impact on direct performance metrics, such as time to exhaustion or maximal power output, has yielded mixed results. Some studies report no significant improvement in performance despite the observed reduction in ammonia levels, suggesting that ammonia may not be the sole contributor to fatigue in all exercise modalities.[4][9] Conversely, other research has indicated potential benefits, particularly in anaerobic performance and subjective feelings of fatigue.[8][10]
Safety and Dosage
L-ornithine hydrochloride is generally considered safe for oral consumption in healthy adults.[11] Recommended dosages in research settings have typically ranged from 0.1 g/kg of body mass to fixed doses of 2 to 6 grams per day.[5][8] Mild gastrointestinal discomfort, such as nausea or diarrhea, has been reported at higher doses.[3][11] As with any supplement, it is crucial to adhere to established protocols and consider the specific context of the research.
Data Presentation
Table 1: Effects of L-Ornithine Hydrochloride on Performance Metrics
| Study | Exercise Protocol | Dosage | Key Performance Findings |
| Demura et al. (2010)[5][9] | Incremental exhaustive ergometer bicycle exercise | 0.1 g/kg body mass | No significant difference in exercise time, maximal oxygen uptake, or maximal heart rate compared to placebo. |
| Sugino et al. (2008)[8] | Cycle ergometer at fixed workloads for 2 hours | 2 g/day for 7 days, 6 g on day 8 | Attenuated subjective feeling of fatigue. In females, the decrease in mean speed for maximal pedaling was smaller. |
| Demura et al. (2011)[10] | Intermittent maximal anaerobic cycle ergometer exercise | 0.1 g/kg body mass | Peak RPM was significantly greater with L-ornithine hydrochloride ingestion compared to placebo. |
Table 2: Effects of L-Ornithine Hydrochloride on Biochemical Markers
| Study | Parameter Measured | Time Point | Finding with Ornithine Supplementation |
| Demura et al. (2010)[5][9] | Plasma Ammonia | Just after exhaustion & 15 min post-exhaustion | Significantly lower compared to placebo. |
| Demura et al. (2010)[5][9] | Plasma Glutamate | After exhaustion | Significantly lower compared to placebo. |
| Demura et al. (2011)[10] | Serum Ornithine | Immediately & 15 min post-exercise | Significantly greater compared to placebo. |
| Sugino et al. (2008)[8] | Blood Ammonia | Post-exercise | Contributed to activation of the urea cycle. |
Experimental Protocols
Protocol 1: Investigating the Effect of L-Ornithine Hydrochloride on Aerobic Performance and Ammonia Metabolism
-
Objective: To determine the effect of a single oral dose of L-ornithine hydrochloride on performance during an incremental exhaustive cycling test and on plasma ammonia concentrations.
-
Study Design: A double-blind, placebo-controlled, crossover study.[9]
-
Participants: Healthy, physically active young adults.[5]
-
Procedure:
-
Participants undergo two experimental trials separated by a washout period of at least one week.
-
In a randomized order, participants ingest either L-ornithine hydrochloride (0.1 g/kg body mass) or a placebo (e.g., indigestible dextrin) dissolved in water.[9]
-
One hour after ingestion, participants perform an incremental exhaustive exercise test on a cycle ergometer. The workload is progressively increased until voluntary exhaustion.[4]
-
Blood samples are collected at baseline (before ingestion), 1 hour after ingestion, immediately after exhaustion, and at specific intervals during recovery (e.g., 15 minutes post-exercise).[5]
-
Performance parameters to be measured include time to exhaustion, maximal oxygen uptake (VO2max), and maximal heart rate.[9]
-
Biochemical analysis of blood samples should include plasma concentrations of ornithine, ammonia, urea, lactate, and glutamate.[5]
-
Protocol 2: Assessing the Impact of L-Ornithine Hydrochloride on Anaerobic Performance and Recovery
-
Objective: To evaluate the effect of L-ornithine hydrochloride ingestion on intermittent maximal anaerobic cycling performance and subsequent recovery.
-
Study Design: A double-blind, placebo-controlled, crossover study.[10]
-
Participants: Healthy young adults with regular training experience.[10]
-
Procedure:
-
Participants complete two experimental sessions separated by a washout period.
-
Following a baseline 30-second maximal cycling exercise, participants ingest either L-ornithine hydrochloride (0.1 g/kg body mass) or a placebo.[10]
-
Sixty minutes after ingestion, participants perform five sets of 30-second maximal cycling exercises interspersed with rest periods.[10]
-
A final maximal cycling exercise is performed after a 15-minute rest period.[10]
-
Performance is quantified by work volume (watts) and peak RPM during each cycling bout.[10]
-
Blood samples are collected before ingestion, immediately after the intermittent exercise, and 15 minutes post-exercise for the analysis of serum ornithine, ammonia, urea, lactate, and glutamate.[10]
-
Mandatory Visualizations
Caption: Role of L-Ornithine in the Urea Cycle for Ammonia Detoxification.
Caption: Double-Blind, Crossover Experimental Workflow.
Caption: Logical Flow of Ornithine's Effects on Fatigue.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. healthorchard.com [healthorchard.com]
- 4. ergo-log.com [ergo-log.com]
- 5. The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of L-ornithine hydrochloride ingestion on human growth hormone secretion after strength training [scirp.org]
- 8. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 10. Effect of L-ornithine hydrochloride ingestion on intermittent maximal anaerobic cycle ergometer performance and fatigue recovery after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of Ornithine? [synapse.patsnap.com]
Application Notes and Protocols for L-Ornithine Hydrochloride Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of L-Ornithine (B1677492) hydrochloride in various animal models, based on findings from preclinical research. The information is intended to guide researchers in designing and executing studies to investigate the physiological and pharmacological effects of L-Ornithine.
Overview of L-Ornithine Hydrochloride
L-Ornithine is a non-proteinogenic amino acid that plays a crucial role in several metabolic pathways, most notably the urea (B33335) cycle for ammonia (B1221849) detoxification.[1][2][3][4][5][6] It is often administered as L-Ornithine hydrochloride or as L-Ornithine L-aspartate (LOLA), a stable salt that dissociates into its constituent amino acids.[1][2][7][8] Animal studies have explored its potential therapeutic effects in conditions such as hepatic encephalopathy, physical fatigue, stress, and ischemia.[1][2][9][10][11]
General Considerations for Administration
-
Vehicle Selection: L-Ornithine hydrochloride is soluble in water.[12] For oral gavage, it is commonly dissolved in distilled water or a 0.5% methyl cellulose (B213188) solution.[12][13] For intravenous or intraperitoneal injections, sterile saline or water for injection is appropriate.
-
Animal Models: Common animal models used in L-Ornithine research include mice (e.g., ICR) and rats (e.g., Sprague-Dawley).[1][9][10][11][12][14][15]
-
Fasting: For studies investigating metabolic effects, animals are often fasted overnight (e.g., 18 hours) prior to administration to ensure standardized metabolic conditions.
Experimental Protocols
Oral Administration (Gavage)
Oral gavage is a common method for precise dosing of L-Ornithine hydrochloride.
3.1.1. Stress Reduction and Anxiolytic Effects in Mice
This protocol is adapted from studies investigating the effects of L-Ornithine on stress and anxiety-like behaviors in mice.[11][14][15]
-
Animal Model: Male ICR mice.
-
Dosage: 0.75 to 3 mmol/kg body weight.
-
Preparation of Dosing Solution: Dissolve L-Ornithine hydrochloride in distilled water.
-
Administration Volume: 10 ml/kg body weight.
-
Procedure:
-
Administer the prepared L-Ornithine hydrochloride solution orally using a gavage needle.
-
Thirty minutes post-administration, subject the mice to a stressor (e.g., restraint stress for 30 minutes) or behavioral tests (e.g., elevated plus-maze).[11][14][15]
-
Collect samples (e.g., blood for corticosterone (B1669441) measurement) immediately after the stressor or behavioral test.
-
3.1.2. mTORC1 Signaling Activation in Rat Liver
This protocol is based on a study evaluating the effect of L-Ornithine on the mTORC1 pathway in the liver of rats.
-
Animal Model: Male Wistar rats.
-
Fasting: Fast rats for 18 hours prior to administration.
-
Dosage: 1.74 g/kg body weight of L-Ornithine hydrochloride (equivalent molar to 1.35 g/kg body weight of Leucine).
-
Preparation of Dosing Solution: Dissolve L-Ornithine hydrochloride in water.
-
Administration Volume: 25 ml/kg body weight.
-
Procedure:
-
Administer the L-Ornithine hydrochloride solution by oral gavage.
-
Collect blood and liver samples at 1 and 3 hours post-administration for analysis of plasma amino acids and phosphorylation of mTORC1 downstream targets (e.g., p70S6K, S6, 4EBP1).
-
Intraperitoneal (IP) Injection
Intraperitoneal injection is another common route for systemic administration.
3.2.1. Angiogenesis in a Rat Hind Limb Ischemia Model
This protocol is derived from a study investigating the pro-angiogenic effects of L-Ornithine L-aspartate (LOLA) in a rat model of peripheral arterial disease.[9][10]
-
Animal Model: Male Sprague-Dawley rats (280-320 g).[9]
-
Surgical Procedure: Induce unilateral hind limb ischemia by ligating the femoral artery.[9][10]
-
Dosage: The specific dosage of LOLA was not provided in the abstract, but the study design involved a control group, a sorbitol group, and a LOLA group.
-
Administration Schedule: Administer intraperitoneal injections on post-operative days 3, 5, 7, 10, and 12.[9][10]
-
Outcome Measures: Assess perfusion imaging on post-operative days 7 and 14.[9][10] Perform immunohistochemistry for CD31 (an endothelial cell marker) and Western blotting for VEGF after the final perfusion imaging to evaluate angiogenesis.[9]
Quantitative Data Summary
The following tables summarize the dosages and administration routes of L-Ornithine hydrochloride and LOLA from various animal studies.
Table 1: Oral Administration of L-Ornithine Hydrochloride
| Animal Model | Dosage | Administration Volume | Experimental Context | Key Findings | Reference |
| Male ICR Mice | 0.75, 1.5, and 3 mmol/kg | 10 ml/kg | Stress-induced HPA axis activation | 0.75 mmol/kg significantly decreased corticosterone levels. | [11] |
| Male ICR Mice | 0.1875, 0.75, and 3 mmol/kg | 10 ml/kg | Anxiolytic-like behavior | 0.75 mmol/kg increased time spent in open arms of elevated plus-maze. | [14][15] |
| Male Wistar Rats | 1.74 g/kg | 25 ml/kg | mTORC1 signaling in the liver | Increased phosphorylation of p70S6K, S6, and 4EBP1 at 1 hour. | |
| Rat Pups | 0.1 mg/kg, 126 mg/kg, 2.0 g/kg | 10 ml/kg | Sleep-like behavior | More concentrated solutions significantly increased sleep-like behavior. | [12] |
Table 2: Intraperitoneal Administration of L-Ornithine L-Aspartate (LOLA)
| Animal Model | Dosage | Administration Schedule | Experimental Context | Key Findings | Reference |
| Male Sprague-Dawley Rats | Not specified | Post-operative days 3, 5, 7, 10, 12 | Hind limb ischemia | Increased perfusion, capillary density (CD31), and VEGF expression. | [9][10] |
Table 3: Intravenous Administration of L-Ornithine L-Aspartate (LOLA)
| Animal Model | Dosage | Duration | Experimental Context | Key Findings | Reference |
| Cirrhotic Rats | Not specified | Not specified | Hepatic encephalopathy | Reduced brain ammonia and attenuated the increase in brain glutamine. | [8] |
Signaling Pathways and Experimental Workflows
L-Ornithine and the mTORC1 Signaling Pathway
L-Ornithine has been shown to activate the mTORC1 signaling pathway, which is a master regulator of protein synthesis, cell growth, and proliferation.[16][17][18] This activation is characterized by the phosphorylation of downstream targets such as p70S6K, S6, and 4EBP1.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and Pharmacodynamic Properties of L-Ornithine L-Aspartate (LOLA) in Hepatic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aminoallyl-utp.com [aminoallyl-utp.com]
- 4. The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of L-ornithine hydrochloride ingestion on intermittent maximal anaerobic cycle ergometer performance and fatigue recovery after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral administration of l-ornithine increases the content of both collagen constituting amino acids and polyamines in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of L-Ornithine-L-Aspartate on Angiogenesis and Perfusion in Subacute Hind Limb Ischemia: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Orally administered L-ornithine reduces restraint stress-induced activation of the hypothalamic-pituitary-adrenal axis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orally administered L-ornithine elevates brain L-ornithine levels and has an anxiolytic-like effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. idus.us.es [idus.us.es]
- 18. Exercise, mTOR Activation, and Potential Impacts on the Liver in Rodents [mdpi.com]
- 19. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Spectroscopic Analysis of L-Ornithine Hydrochloride for Quality Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Ornithine hydrochloride is an important amino acid derivative used in pharmaceutical and nutraceutical applications. Ensuring its identity, purity, and quality is paramount for safety and efficacy.[1][2] Spectroscopic techniques are powerful tools for the quality control of L-Ornithine hydrochloride, offering rapid and non-destructive analysis.[1] This document provides detailed application notes and protocols for the analysis of L-Ornithine hydrochloride using Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy. These methods are aligned with standards often found in pharmacopoeial monographs like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP).[1]
Quality Control Workflow
A systematic approach to the quality control of L-Ornithine hydrochloride involves a series of spectroscopic tests to confirm identity, structure, and purity.
References
L-Ornithine Hydrochloride: A Versatile Substrate for Enzymatic Assays in Research and Drug Development
For Immediate Release
[City, State] – [Date] – L-Ornithine hydrochloride, a stable and soluble salt of the non-proteinogenic amino acid L-ornithine, serves as a critical substrate in a variety of enzymatic assays. These assays are fundamental tools for researchers and drug development professionals investigating metabolic pathways, enzyme kinetics, and potential therapeutic interventions. This document provides detailed application notes and protocols for the use of L-Ornithine hydrochloride in assays for three key enzymes: Ornithine Decarboxylase (ODC), Ornithine Transcarbamylase (OTC), and Ornithine-δ-Aminotransferase (OAT).
Introduction
L-Ornithine is a key intermediate in several metabolic pathways, most notably the urea (B33335) cycle, and is a precursor for the synthesis of polyamines, proline, and glutamate.[1] Its central metabolic role makes the enzymes that utilize L-ornithine important targets for research and drug discovery in fields such as oncology, metabolic disorders, and infectious diseases. L-Ornithine hydrochloride provides a reliable and consistent source of the substrate for in vitro enzymatic studies.
Application 1: Ornithine Decarboxylase (ODC) Assay
Ornithine decarboxylase (EC 4.1.1.17) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[2] Elevated ODC activity is often associated with cancer, making it a significant target for anti-cancer drug development.[2] The assay for ODC activity typically measures the release of CO2 from the decarboxylation of L-ornithine.[3]
Quantitative Data Summary: ODC
| Parameter | Value | Organism/Source | Conditions | Reference |
| Km for L-Ornithine | 0.95 mM | Aspergillus terreus | pH 7.4-7.8, 37°C | [2] |
| Vmax | 4.8 µmol/mg/min | Aspergillus terreus | pH 7.4-7.8, 37°C | [2] |
| Optimal pH | 7.4 - 7.8 | Aspergillus terreus | 37°C | [2] |
| Optimal pH | 5.2 | - | 37°C | [3] |
| Optimal Temperature | 37°C | Aspergillus terreus | pH 7.4-7.8 | [2] |
Experimental Protocol: Manometric Assay for ODC
This protocol is based on the measurement of CO2 evolution in a Warburg apparatus.[3]
Materials:
-
L-Ornithine Hydrochloride
-
Ornithine Decarboxylase enzyme solution
-
100 mM Citric Acid and 100 mM Potassium Phosphate (B84403) Buffer, pH 5.2 at 37°C
-
10 mM Pyridoxal 5-Phosphate (PLP) solution
-
1 M KOH
-
Warburg flasks with side arms and center wells
-
Filter paper
-
Water bath at 37°C
Procedure:
-
Prepare Reagents:
-
Buffer (Reagent A): Prepare a 100 mM Citric Acid and 100 mM Potassium Phosphate buffer and adjust the pH to 5.2 at 37°C with 1 M KOH.[3]
-
Substrate Solution (Reagent B): Dissolve L-Ornithine hydrochloride in Reagent A to a final concentration of 100 mM. Adjust pH to 5.2 if necessary.[3]
-
Cofactor Solution (Reagent C): Dissolve Pyridoxal 5-Phosphate in Reagent A to a final concentration of 10 mM.[3]
-
Enzyme Solution (Reagent D): Immediately before use, prepare a solution of ODC in cold deionized water. The concentration will depend on the specific activity of the enzyme preparation.[3]
-
-
Assay Setup:
-
Into the main chamber of the Warburg flask, pipette 0.30 ml of Reagent A.
-
Into the side arm, pipette 0.10 ml of Reagent D (Enzyme Solution) and 0.10 ml of Reagent C (PLP).
-
Into the other side arm (or added to the main chamber after equilibration), pipette 2.50 ml of Reagent B (Substrate Solution).
-
In the center well, place a piece of folded filter paper and add 0.2 ml of 1 M KOH to trap the CO2 produced.
-
Prepare a thermobarometer flask containing only buffer and water.
-
-
Incubation and Measurement:
-
Equilibrate the flasks in a 37°C water bath for 10-15 minutes with the stopcocks open.
-
Close the stopcocks and start the reaction by tipping the contents of the side arm containing the substrate into the main chamber.
-
Record the change in pressure at regular intervals (e.g., every 5 minutes) for 20-30 minutes. The rate of reaction should be linear.[3]
-
-
Calculation:
-
Calculate the rate of CO2 production from the change in pressure over time, after correcting for changes in the thermobarometer. The activity is expressed in units, where one unit is defined as the release of 1.0 µmole of CO2 from L-Ornithine per minute at pH 5.2 at 37°C.[3]
-
Logical Workflow for ODC Assay
Application 2: Ornithine Transcarbamylase (OTC) Assay
Ornithine transcarbamylase (EC 2.1.3.3) is a key mitochondrial enzyme in the urea cycle, catalyzing the formation of citrulline from L-ornithine and carbamoyl (B1232498) phosphate.[4][5] OTC deficiency is the most common urea cycle disorder, leading to hyperammonemia.[4] Assays for OTC activity are crucial for diagnosing this disorder and for studying the efficacy of potential treatments. The most common method involves the colorimetric determination of the product, citrulline.
Quantitative Data Summary: OTC
| Parameter | Value | Organism/Source | Conditions | Reference |
| Km for L-Ornithine | 0.6 mM | Human Liver | pH 8.5 | |
| Km for L-Ornithine | 6.4 mM | Human White Blood Cells | pH 8.5 | |
| Optimal pH | ~8.0-8.5 | Human | - |
Experimental Protocol: Colorimetric Assay for OTC
This protocol measures the amount of citrulline produced, which is detected colorimetrically using diacetyl monoxime.
Materials:
-
L-Ornithine Hydrochloride
-
Carbamoyl Phosphate lithium salt
-
Ornithine Transcarbamylase enzyme source (e.g., liver homogenate)
-
Triethanolamine (B1662121) buffer (e.g., 100 mM, pH 7.7)
-
Color Reagent A: Diacetyl monoxime solution
-
Color Reagent B: Antipyrine in sulfuric acid
-
Citrulline standard solution
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Assay Buffer: Prepare a 100 mM triethanolamine buffer and adjust the pH to 7.7.
-
Substrate Solution: Prepare a solution containing 10 mM L-Ornithine hydrochloride and 10 mM carbamoyl phosphate in the assay buffer. This should be prepared fresh.
-
Citrulline Standards: Prepare a series of citrulline standards (e.g., 0 to 1 mM) in the assay buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add the enzyme sample (e.g., 50 µL of liver homogenate).
-
Pre-incubate the enzyme at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding 100 µL of 10% TCA.
-
Centrifuge the tubes at high speed for 5 minutes to pellet the precipitated protein.
-
-
Colorimetric Detection of Citrulline:
-
Transfer 100 µL of the supernatant to a new microplate well.
-
Add 50 µL of Color Reagent A to each well.
-
Add 150 µL of Color Reagent B to each well.
-
Incubate the plate at 95-100°C for 15 minutes.
-
Cool the plate to room temperature.
-
Read the absorbance at a wavelength between 460-490 nm using a microplate reader.
-
-
Calculation:
-
Generate a standard curve using the absorbance values of the citrulline standards.
-
Determine the concentration of citrulline in the samples from the standard curve.
-
Calculate the OTC activity, typically expressed as nmol of citrulline produced per minute per mg of protein.
-
Urea Cycle and the Role of OTC
Application 3: Ornithine-δ-Aminotransferase (OAT) Assay
Ornithine-δ-aminotransferase (OAT) (EC 2.6.1.13) is a mitochondrial enzyme that catalyzes the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate. This enzyme is crucial for the metabolism of arginine and proline. OAT deficiency leads to gyrate atrophy of the choroid and retina, a rare genetic disorder.
Quantitative Data Summary: OAT
| Parameter | Value | Organism/Source | Conditions | Reference |
| Km for L-Ornithine | 10.50 ± 0.84 mM | Human | pH 8.0, 37°C | |
| Km for L-Ornithine | 4.7 mM | Squash Cotyledons | pH 8.0 | |
| Optimal pH | 8.0 | Human / Squash | 37°C |
Experimental Protocol: Coupled Assay for OAT
This continuous, coupled assay measures the reduction of Δ1-pyrroline-5-carboxylate (P5C), formed from L-ornithine by OAT, using pyrroline-5-carboxylate reductase (PYCR) and monitoring the concomitant oxidation of NADH.
Materials:
-
L-Ornithine Hydrochloride
-
α-ketoglutarate
-
NADH
-
Pyridoxal 5-Phosphate (PLP)
-
Pyrroline 5-carboxylate Reductase 1 (PYCR1)
-
Ornithine-δ-Aminotransferase (OAT) enzyme
-
Potassium pyrophosphate buffer (100 mM, pH 8.0)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Assay Mixture: In a microplate well, prepare an assay mixture containing 100 mM potassium pyrophosphate (pH 8.0), 10 mM α-ketoglutarate, 0.4 mM NADH, 0.025 mM PLP, and the desired concentration of L-Ornithine (e.g., 20 mM).
-
-
Assay Performance:
-
Pre-heat the assay mixture to 37°C for 10 minutes.
-
Initiate the reaction by adding PYCR1 (e.g., 1 µL of 0.5 mg/mL) and OAT (e.g., 1 µL of 1 mg/mL).
-
Immediately start monitoring the decrease in absorbance at 340 nm every 5-15 seconds for 30 minutes at 37°C.
-
-
Calculation:
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
The OAT activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Signaling Pathway Involving L-Ornithine
Conclusion
L-Ornithine hydrochloride is an indispensable substrate for the in vitro characterization of ODC, OTC, and OAT. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and drug development professionals. These assays are essential for advancing our understanding of the physiological and pathological roles of these enzymes and for the development of novel therapeutics targeting these critical metabolic pathways.
References
- 1. content.abcam.com [content.abcam.com]
- 2. A colorimetric 96-well microtiter plate assay for the determination of enzymatically formed citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colorimetric determination of citrulline residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biochemical and molecular spectrum of ornithine transcarbamylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Measuring Ornithine Hydrochloride Uptake and Metabolism In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro measurement of ornithine hydrochloride uptake and metabolism. The protocols are designed for use in research and drug development settings to assess the cellular transport and enzymatic fate of ornithine, a critical non-essential amino acid involved in numerous metabolic pathways, including the urea (B33335) cycle and the synthesis of polyamines, proline, and glutamate (B1630785).[1][2]
Part 1: Ornithine Uptake Assays
Application Note: Radiolabeled Ornithine Uptake Assay
This assay is a highly sensitive method to quantify the rate of ornithine uptake into cultured cells. It utilizes radiolabeled L-ornithine (e.g., L-[¹⁴C]ornithine or L-[³H]ornithine) to trace its transport across the cell membrane. This technique is invaluable for characterizing the kinetics of ornithine transporters and for screening potential inhibitors. Cationic amino acid transporters (CATs), such as CAT-1, are known to be involved in ornithine transport.[3][4][5] The contribution of specific transporters can be dissected using techniques like siRNA-mediated gene silencing.[3]
Experimental Workflow: Radiolabeled Ornithine Uptake
Caption: Workflow for radiolabeled ornithine uptake assay.
Protocol: Radiolabeled L-[¹⁴C]Ornithine Uptake in Adherent Cells[3][6][7]
Materials:
-
Adherent cells cultured in 24- or 96-well plates
-
L-[¹⁴C]Ornithine
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.1% SDS or RIPA buffer)
-
Scintillation Cocktail
-
Multi-well plate spectrophotometer for protein quantification (e.g., BCA assay)
-
Liquid Scintillation Counter
Procedure:
-
Cell Culture: Seed cells in 24- or 96-well plates and grow until they reach 70-95% confluence.[6]
-
Preparation: On the day of the assay, aspirate the growth medium. Wash the cells twice with pre-warmed assay buffer.
-
Pre-incubation: Add 200 µL of assay buffer to each well. If testing inhibitors, add the compounds at the desired concentrations and pre-incubate for 10-30 minutes at 37°C.
-
Uptake Initiation: Start the uptake by adding a known concentration of L-[¹⁴C]ornithine to each well. The final concentration will depend on the experimental design (e.g., for kinetic studies, a range of concentrations is used).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-10 minutes). The optimal time should be determined in preliminary experiments to ensure initial uptake rates are measured.
-
Uptake Termination: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate for 10-15 minutes to ensure complete lysis.
-
Quantification:
-
Transfer a portion of the cell lysate to a new tube for protein concentration measurement using a standard method like the BCA assay.
-
Transfer the remaining lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Express the ornithine uptake as nanomoles of ornithine per milligram of protein per minute.
Data Presentation:
| Condition | Ornithine Concentration (µM) | Incubation Time (min) | Uptake (nmol/mg protein/min) | % Inhibition (if applicable) |
| Control | 50 | 5 | 1.2 ± 0.1 | N/A |
| + Inhibitor X (10 µM) | 50 | 5 | 0.5 ± 0.05 | 58.3% |
| CAT-1 siRNA | 50 | 5 | 0.6 ± 0.08 | 50.0% |
Part 2: Ornithine Metabolism Assays
Ornithine is a substrate for several key enzymes. The following sections detail assays for measuring the activity of these enzymes.
Ornithine Metabolic Pathways
Caption: Key metabolic pathways of ornithine.
Ornithine Aminotransferase (OAT) Activity Assay
Application Note: Ornithine aminotransferase (OAT) is a mitochondrial enzyme that catalyzes the conversion of L-ornithine to glutamate-γ-semialdehyde, which is a precursor for proline and glutamate synthesis.[7][8][9] Measuring OAT activity is crucial for studying amino acid metabolism and related disorders. Several methods are available, including radioisotopic, colorimetric, and coupled enzyme assays.[7][8][10] ELISA kits are also available for quantifying OAT protein levels.[11]
Protocol: Colorimetric OAT Activity Assay [9][10]
This protocol is based on the reaction of the product, pyrroline-5-carboxylate (P5C), with o-aminobenzaldehyde to form a colored product that can be measured spectrophotometrically.
Materials:
-
Cell or tissue lysate
-
Reaction Buffer (100 mM potassium pyrophosphate, pH 8.0)
-
Pyridoxal 5'-phosphate (PLP) solution (1 mM)
-
α-ketoglutarate solution (100 mM)
-
L-ornithine solution (200 mM)
-
Trichloroacetic acid (TCA), 10% (v/v)
-
o-aminobenzaldehyde solution (10 mg/mL in ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer on ice. Centrifuge to remove debris and determine the protein concentration.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer
-
PLP (final concentration 0.025 mM)
-
α-ketoglutarate (final concentration 10 mM)
-
L-ornithine (final concentration 4 mM)
-
Cell lysate (e.g., 20-50 µg of protein)
-
Adjust the final volume with Reaction Buffer.
-
-
Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA. Centrifuge to pellet the precipitated protein.
-
Color Development: Transfer the supernatant to a new tube and add o-aminobenzaldehyde solution. Incubate at room temperature for 30 minutes to allow color development.
-
Measurement: Read the absorbance at 440 nm in a microplate reader.
-
Data Analysis: Calculate OAT activity based on a standard curve generated with known concentrations of P5C. Express the activity as nmol of P5C formed per minute per mg of protein.
Data Presentation:
| Sample | Protein (µg) | Absorbance at 440 nm | OAT Activity (nmol/min/mg protein) |
| Control Lysate | 50 | 0.35 ± 0.02 | 15.2 ± 0.9 |
| Treated Lysate | 50 | 0.18 ± 0.01 | 7.8 ± 0.5 |
Ornithine Decarboxylase (ODC) Activity Assay
Application Note: Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines and catalyzes the conversion of ornithine to putrescine.[12][13] Its activity is often elevated in rapidly proliferating cells, making it a target for cancer therapy. The most common assay measures the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.[12] Colorimetric and fluorometric methods are also available for high-throughput screening.[14][15]
Protocol: Radiometric ODC Activity Assay [12]
Materials:
-
Cell or tissue lysate
-
L-[1-¹⁴C]ornithine
-
ODC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT, 0.1 mM EDTA, and 0.05 mM PLP)
-
2 M Citric Acid
-
Scintillation Vials with a center well containing a filter paper strip
-
Hyamine hydroxide (B78521) or NaOH solution
-
Scintillation Cocktail
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described for the OAT assay.
-
Assay Setup:
-
In a scintillation vial, add the cell lysate and ODC assay buffer.
-
Place a filter paper strip soaked in hyamine hydroxide or NaOH into the center well of the vial to trap the released ¹⁴CO₂.
-
-
Reaction Initiation: Add L-[1-¹⁴C]ornithine to the reaction mixture to start the reaction. Seal the vial immediately.
-
Incubation: Incubate at 37°C for 30-60 minutes with gentle shaking.
-
Reaction Termination: Stop the reaction by injecting 2 M citric acid through the septum cap into the reaction mixture, avoiding the center well.
-
CO₂ Trapping: Continue to incubate for another 30-60 minutes to ensure all the released ¹⁴CO₂ is trapped by the filter paper.
-
Measurement: Carefully remove the filter paper from the center well and place it in a new scintillation vial. Add scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the amount of ¹⁴CO₂ produced based on the specific activity of the L-[1-¹⁴C]ornithine. Express ODC activity as pmol of CO₂ released per hour per mg of protein.
Data Presentation:
| Condition | Protein (mg) | Radioactivity (DPM) | ODC Activity (pmol CO₂/h/mg protein) |
| Control | 0.1 | 15,000 ± 800 | 120 ± 6.4 |
| + DFMO (ODC inhibitor) | 0.1 | 1,500 ± 150 | 12 ± 1.2 |
Arginase Activity Assay
Application Note: Arginase catalyzes the hydrolysis of arginine to ornithine and urea, representing a key step in ornithine production within the urea cycle.[16] Arginase activity can be measured by quantifying the amount of urea produced. Commercially available kits provide a straightforward colorimetric method for this purpose.[17][18][19][20][21]
Protocol: Colorimetric Arginase Activity Assay [20][21]
This protocol is based on a typical commercial assay kit where urea reacts with a chromogen to produce a colored product.
Materials:
-
Arginase Activity Assay Kit (containing Arginine Buffer, Reagents A and B, Urea Standard, Mn Solution)
-
Cell or tissue lysate
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissues in assay buffer provided in the kit. Centrifuge to clarify the lysate. If samples contain high levels of urea, they may need to be depleted using a spin column.[17][21]
-
Enzyme Activation: Add Mn solution to the lysate and incubate to activate the arginase.
-
Reaction Setup:
-
Add the activated lysate to wells of a 96-well plate.
-
Prepare a urea standard curve according to the kit instructions.
-
-
Reaction Initiation: Add Arginine Buffer to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 30 minutes to 2 hours).
-
Color Development: Stop the reaction and develop the color by adding the Urea Reagent (a mixture of Reagent A and B). Incubate at room temperature.
-
Measurement: Read the absorbance at 430 nm.
-
Data Analysis: Determine the urea concentration in the samples from the standard curve. Calculate arginase activity, where one unit is the amount of enzyme that converts 1.0 µmole of L-arginine to ornithine and urea per minute at pH 9.5 and 37°C.[20]
Data Presentation:
| Sample | Urea Produced (µM) | Arginase Activity (U/L) |
| Control Lysate | 25.5 ± 1.5 | 8.5 ± 0.5 |
| Treated Lysate | 42.0 ± 2.1 | 14.0 ± 0.7 |
Part 3: Quantification of Ornithine and its Metabolites
Application Note: For a comprehensive understanding of ornithine metabolism, it is often necessary to quantify ornithine and its downstream metabolites in cell lysates or culture media. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques for this purpose, offering high sensitivity and specificity.[22][23][24][25]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for quantification of ornithine by LC-MS/MS.
Protocol: General Steps for LC-MS/MS Quantification of Ornithine[25][27]
Materials:
-
Cell lysate or culture medium
-
Internal Standard (e.g., stable isotope-labeled ornithine)
-
Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)
-
HPLC system coupled to a tandem mass spectrometer
-
Appropriate HPLC column (e.g., HILIC for polar compounds)[22][25]
Procedure:
-
Sample Collection: Collect cell lysates or culture media and store at -80°C until analysis.
-
Sample Preparation:
-
Thaw samples on ice.
-
Add a known amount of internal standard to each sample.
-
Precipitate proteins by adding a cold solvent (e.g., 3 volumes of acetonitrile). Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate ornithine and its metabolites using an appropriate HPLC method.[25]
-
Detect and quantify the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ornithine.
-
Calculate the concentration of ornithine in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Data Presentation:
| Sample ID | Ornithine Concentration (µM) | Putrescine Concentration (µM) | Proline Concentration (µM) |
| Control (t=0h) | 10.2 ± 0.8 | 1.5 ± 0.2 | 25.1 ± 1.9 |
| Control (t=24h) | 8.5 ± 0.6 | 1.8 ± 0.3 | 28.3 ± 2.2 |
| Treated (t=24h) | 15.7 ± 1.1 | 5.4 ± 0.5 | 24.5 ± 2.0 |
References
- 1. Ornithine and its role in metabolic diseases: An appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ornithine transport via cationic amino acid transporter-1 is involved in ornithine cytotoxicity in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Cationic Amino Acid Transporter 1 on Blood-Retinal Barrier Transport of L-Ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. A new sensitive and convenient assay of ornithine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. L-Ornithine in Cell Culture [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
- 18. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. helixchrom.com [helixchrom.com]
- 23. Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Ornithine Hydrochloride in Compounding Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Ornithine Hydrochloride is the hydrochloride salt of L-ornithine, a non-proteinogenic amino acid that is a crucial component of the urea (B33335) cycle.[1][2][3] In pharmaceutical compounding, it is utilized as a bulk active pharmaceutical ingredient (API) to prepare customized medications for various therapeutic purposes.[4][5] Its primary role in the detoxification of ammonia (B1221849) makes it a valuable agent in managing conditions such as hepatic encephalopathy and urea cycle disorders.[1][4] This document provides detailed application notes and protocols for the use of Ornithine Hydrochloride in compounded pharmaceutical formulations.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[6] Understanding its physicochemical properties is essential for successful formulation development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (2S)-2,5-diaminopentanoic acid hydrochloride | [7] |
| CAS Number | 3184-13-2 | [6] |
| Molecular Formula | C₅H₁₂N₂O₂ · HCl | [6][8] |
| Molecular Weight | 168.62 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Soluble in water (543 mg/mL at 20°C), soluble in alcohol | [3][9][10] |
| Melting Point | ~245 °C (with decomposition) | [6][9] |
| pH | 5.0 - 6.0 (for a 1M solution in water at 25°C) | [9] |
| Storage | Store at room temperature in a cool, dry place in a tightly sealed container, away from oxidizing agents.[8] |
Therapeutic Applications in Compounding
The versatility of this compound powder allows compounding pharmacists to tailor therapies to individual patient needs.[2][8]
-
Ammonia Detoxification: Its primary clinical application is in reducing high blood ammonia levels, particularly in patients with liver dysfunction or congenital urea cycle disorders.[1][5]
-
Hepatic Encephalopathy: Used to manage symptoms in patients with liver disease by aiding in the detoxification of ammonia.[1]
-
Nutritional Support: Incorporated into parenteral nutrition solutions and specialized dietary supplements to support metabolic health.[8]
-
Wound Healing: May be included in topical formulations to promote collagen synthesis and accelerate tissue repair.[6]
-
Athletic Performance: Used in supplements aimed at reducing muscle fatigue and supporting recovery.[4][5][6]
-
Pediatric Use: Can be formulated into oral liquids for pediatric patients with metabolic disorders, though dosing requires careful consideration and medical supervision.[11]
Signaling Pathway: The Urea Cycle
Ornithine is a central intermediate in the urea cycle, the metabolic pathway responsible for converting toxic ammonia into urea for excretion. Supplementation with this compound can help drive this cycle, particularly when endogenous ornithine levels are insufficient.
Experimental Protocols
Protocol 1: Compounding a Standard this compound Oral Solution (100 mg/mL)
This protocol describes the extemporaneous preparation of a 100 mL batch of this compound oral solution.
Materials and Equipment:
-
This compound USP powder
-
Purified Water, USP
-
A suitable oral vehicle (e.g., Ora-Sweet® SF)
-
Flavoring agent (optional)
-
Graduated cylinders (100 mL)
-
Glass mortar and pestle or beaker
-
Stirring rod
-
Magnetic stirrer and stir bar (optional)
-
Calibrated balance
-
Amber prescription bottle (100 mL)
-
Spatula
Methodology:
-
Calculation: Calculate the required amount of this compound powder. For a 100 mg/mL solution in a final volume of 100 mL, 10.0 g of this compound is needed.
-
Weighing: Accurately weigh 10.0 g of this compound USP powder using a calibrated balance.
-
Solubilization:
-
Place the weighed powder into a glass beaker.
-
Add approximately 30 mL of Purified Water.
-
Stir with a stirring rod or use a magnetic stirrer until the powder is completely dissolved. This compound has high water solubility.[8]
-
-
Incorporation into Vehicle:
-
Slowly add the chosen oral vehicle (e.g., Ora-Sweet® SF) to the dissolved solution while continuously stirring.
-
Continue adding the vehicle until a final volume of 100 mL is reached. Use a graduated cylinder for accurate volume measurement.
-
-
Flavoring (Optional): If a flavoring agent is desired, add a few drops and mix thoroughly.
-
Packaging and Labeling:
-
Transfer the final solution into a calibrated 100 mL amber prescription bottle.
-
Label the bottle with the patient's name, name of the preparation (this compound 100 mg/mL Oral Solution), concentration, volume, date of compounding, beyond-use date (BUD), and storage instructions ("Refrigerate," "Shake Well Before Use").
-
Protocol 2: Quality Control - Stability-Indicating HPLC Assay
This protocol provides a general methodology for a stability-indicating HPLC method, adapted from literature on similar amino acid compounds, to ensure the potency and purity of the compounded this compound preparation.[12]
Objective: To quantify this compound and separate it from potential degradants.
Materials and Reagents:
-
HPLC system with UV detector
-
C18 column (e.g., 150 x 4.6 mm, 3.5 µm)
-
This compound reference standard
-
Compounded this compound solution
-
Mobile Phase A: 0.1% Orthophosphoric acid in HPLC-grade water
-
Mobile Phase B: Acetonitrile
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Chromatographic Conditions (Example):
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 205-225 nm (as ornithine has poor chromophore, derivatization or low UV wavelength is needed)[13]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Elution: A time-based gradient may be required to separate impurities, for example:
-
0-5 min: 95% A, 5% B
-
5-15 min: Ramp to 80% A, 20% B
-
15-20 min: Return to 95% A, 5% B
-
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard of known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately dilute a sample of the compounded oral solution with the mobile phase to a final concentration within the calibration curve range (e.g., dilute 1:100 for a 100 mg/mL solution to get 1 mg/mL, then dilute further).
-
Analysis:
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solution.
-
-
Forced Degradation (for Method Validation):
-
To confirm the method is stability-indicating, expose the drug to stress conditions (acid, base, peroxide, heat, light).[12]
-
Analyze the stressed samples to ensure that degradation products do not co-elute with the parent Ornithine peak.
-
-
Calculation: Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
Excipient Compatibility
When compounding, potential interactions between this compound and excipients must be considered.
-
Sugars: As an amine-containing drug, this compound can potentially undergo a Maillard reaction with reducing sugars like lactose, especially in the presence of heat and moisture.[14] Using non-reducing sugar vehicles (e.g., sucrose-based or sugar-free like Ora-Sweet® SF) is advisable for liquid formulations.
-
pH Modifiers: The pH of the final formulation should be maintained within a range that ensures the stability of ornithine. Buffers may be required for certain preparations.
-
Preservatives: For aqueous formulations requiring preservation, the choice of preservative should be evaluated for compatibility. Common preservatives like parabens or benzoic acid derivatives are often used. For pediatric formulations, preservatives like benzyl (B1604629) alcohol should be avoided due to potential toxicity in neonates.[15]
Regulatory and Safety Considerations
-
Good Manufacturing Practices (GMP): Compounding with this compound must adhere to established GMP and relevant pharmacy compounding regulations to ensure safety, quality, and efficacy.[1][2]
-
Handling: Standard precautions for handling chemical powders should be observed. This includes using personal protective equipment (PPE) such as gloves and masks.
-
Beyond-Use Dating (BUD): The BUD for compounded preparations should be assigned based on stability data and in accordance with USP guidelines. For water-containing oral formulations, the BUD is typically 14 days when stored at controlled cold temperatures.
-
Patient Counseling: Patients or caregivers should be counseled on proper storage, administration, and potential side effects (e.g., nausea, vomiting).[16]
References
- 1. Articles [globalrx.com]
- 2. Articles [globalrx.com]
- 3. L-ORNITHINE MONOHYDROCHLORIDE - Ataman Kimya [atamanchemicals.com]
- 4. mountainside-medical.com [mountainside-medical.com]
- 5. mountainside-medical.com [mountainside-medical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C5H13ClN2O2 | CID 76654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Articles [globalrx.com]
- 9. L(+)-Ornithine hydrochloride | 3184-13-2 [chemicalbook.com]
- 10. L-Ornithine hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. CN102288687A - Method for analysing and detecting impurities in ornithine aspartate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. L-ornithine-l-aspartate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Application of L-Ornithine Hydrochloride in Hepatic Encephalopathy Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic encephalopathy (HE) is a complex neuropsychiatric syndrome arising from liver insufficiency and/or portosystemic shunting. It is characterized by a spectrum of neurological and psychiatric abnormalities, ranging from subclinical alterations to coma. A key factor in the pathogenesis of HE is the accumulation of ammonia (B1221849) in the blood and brain. L-Ornithine (B1677492) hydrochloride, often administered as L-Ornithine-L-Aspartate (LOLA), is a compound that has demonstrated significant therapeutic potential in both clinical and preclinical settings for the management of HE. Its primary mechanism of action involves the reduction of ammonia levels by enhancing its detoxification through two key metabolic pathways: the urea (B33335) cycle in the liver and glutamine synthesis in the liver and skeletal muscle.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the utility of L-Ornithine hydrochloride in preclinical models of hepatic encephalopathy.
Mechanism of Action
L-Ornithine plays a crucial role as an intermediate in the urea cycle, the primary pathway for ammonia detoxification in the liver.[5][6] It acts as a substrate for ornithine transcarbamylase (OTC), a key enzyme in this cycle. By providing supplemental L-Ornithine, the capacity of the urea cycle to convert ammonia into urea can be enhanced.[5] Additionally, L-Ornithine and L-Aspartate can be metabolized to glutamate (B1630785), which is a substrate for glutamine synthetase. This enzyme catalyzes the amidation of glutamate to glutamine, another important pathway for ammonia detoxification, particularly in the brain and muscle.[2][3]
Data Presentation: Efficacy of L-Ornithine in Preclinical Models
The following tables summarize quantitative data from preclinical studies investigating the effects of L-Ornithine L-Aspartate (LOLA) in animal models of hepatic encephalopathy.
Table 1: Effect of L-Ornithine L-Aspartate on Blood and Brain Ammonia Levels in a Portacaval Shunt Rat Model with Hyperammonemia [7]
| Treatment Group | Blood Ammonia (µM) | Brain Ammonia (µM) |
| Control (Hyperammonemia) | 650 ± 50 | 1200 ± 150 |
| L-Ornithine (ORN) Treated | 429 ± 40 | 696 ± 100 |
| L-Ornithine-L-Aspartate (OA) Treated | 397 ± 45 | 936 ± 120 |
*p < 0.05 compared to control
Table 2: Effect of L-Ornithine L-Aspartate on Urea Production and Brain Metabolites in a Portacaval Shunt Rat Model with Hyperammonemia [7]
| Treatment Group | Plasma Urea (% increase) | Brain Glutamine (% increase) | Brain Lactate (% increase) |
| Control (Hyperammonemia) | Baseline | 250 ± 30 | 180 ± 25 |
| L-Ornithine (ORN) Treated | 39 ± 5 | 150 ± 20 | 120 ± 15 |
| L-Ornithine-L-Aspartate (OA) Treated | 86 ± 10 | 175 ± 22 | 130 ± 18 |
*p < 0.05 compared to control
Table 3: Effect of L-Ornithine L-Aspartate on Liver Function Parameters in a Thioacetamide-Induced Hepatopathy Rat Model [8]
| Treatment Group | Serum AST (IU/L) | Serum ALT (IU/L) | Serum ALP (IU/L) | Serum Bilirubin (B190676) (mg/dL) |
| Control | 35 ± 5 | 40 ± 6 | 150 ± 20 | 0.5 ± 0.1 |
| Thioacetamide (TAA) | 250 ± 30 | 280 ± 35 | 450 ± 50 | 2.5 ± 0.3 |
| TAA + L-Ornithine-L-Aspartate (OA) | 120 ± 15 | 140 ± 20 | 250 ± 30 | 1.2 ± 0.2 |
*p < 0.01 compared to TAA group
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Induction of Acute Hepatic Encephalopathy in Rats using Thioacetamide (TAA)[9][10]
Materials:
-
Thioacetamide (TAA)
-
Sterile saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (180-250 g)
-
Standard animal housing and diet
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.
-
TAA Solution Preparation: Prepare a fresh solution of TAA in sterile saline. For a dose of 250 mg/kg, dissolve the required amount of TAA in a suitable volume for i.p. injection (e.g., 1 mL).
-
Induction of Hepatopathy: Administer TAA at a dose of 250 mg/kg body weight via i.p. injection. Repeat the injection after 24 hours.[9]
-
Monitoring: Observe the animals daily for clinical signs of HE, which can be graded using a scoring system (see Table 4). Monitor body weight daily.
-
Confirmation of Liver Injury: At the end of the experimental period, collect blood samples for the analysis of liver function enzymes (AST, ALT, ALP) and bilirubin to confirm hepatic injury.
Table 4: Clinical Grading of Hepatic Encephalopathy in Rats
| Grade | Clinical Signs |
| 0 | Normal behavior |
| 1 | Lethargy, reduced exploratory behavior |
| 2 | Ataxia, unsteady gait |
| 3 | Loss of righting reflex |
| 4 | Coma, no response to stimuli |
Protocol 2: Administration of L-Ornithine Hydrochloride in a TAA-Induced HE Rat Model[8][9]
Materials:
-
L-Ornithine-L-Aspartate (LOLA)
-
Sterile distilled water or saline for vehicle
-
Oral gavage needles
-
TAA-induced HE rats (as per Protocol 1)
Procedure:
-
LOLA Solution Preparation: Prepare a solution of LOLA in sterile distilled water or saline. A common dose used is 2 g/kg body weight.[8]
-
Administration: Starting from the second day of TAA administration, administer the LOLA solution orally via gavage once daily for a period of 10 days.[9] The control group should receive an equivalent volume of the vehicle.
-
Assessment of Efficacy: At the end of the treatment period, assess the therapeutic efficacy of LOLA by:
-
Monitoring clinical signs of HE (Table 4).
-
Performing behavioral tests (e.g., beam walking test, open field test).
-
Measuring blood ammonia levels.
-
Analyzing serum liver function parameters (AST, ALT, ALP, bilirubin).
-
Histopathological examination of liver tissue.
-
Protocol 3: Induction of Chronic Hepatic Encephalopathy in Rats via Bile Duct Ligation (BDL)[11]
Materials:
-
Male Wistar or Sprague-Dawley rats (225-250 g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, scissors)
-
Suture material (e.g., 4-0 silk)
-
Sterile saline
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a supine position. Shave and disinfect the abdominal area.
-
Surgical Procedure:
-
Make a midline laparotomy to expose the abdominal cavity.
-
Gently locate the common bile duct.
-
Perform a double ligation of the common bile duct with silk sutures.[10]
-
The duct can be transected between the two ligatures.
-
-
Closure: Suture the abdominal muscle and skin layers.
-
Post-Operative Care: Administer analgesics and sterile saline for hydration. Monitor the animals closely during recovery. Sham-operated control animals undergo the same procedure without the ligation and transection of the bile duct.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of L-Ornithine in ammonia detoxification.
Experimental Workflow
Caption: General experimental workflow for preclinical studies.
Logical Relationships
Caption: Pathogenesis of HE and the role of L-Ornithine.
References
- 1. L-Ornithine L-Aspartate is Effective and Safe for the Treatment of Hepatic Encephalopathy in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-ornithine L-aspartate lowers ammonia and improves cognitive function but not mortality in hepatic encephalopathy from acute on chronic liver failure - ePrints Soton [eprints.soton.ac.uk]
- 3. L-Ornithine L-Aspartate for the Treatment of Sarcopenia in Chronic Liver Disease: The Taming of a Vicious Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of oral L-ornithine L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. L-ornithine vs. L-ornithine-L-aspartate as a treatment for hyperammonemia-induced encephalopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of l-ornithine l-aspartate against thioacetamide-induced hepatic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of l-ornithine l-aspartate against thioacetamide-induced hepatic damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile duct ligation differently regulates protein expressions of organic cation transporters in intestine, liver and kidney of rats through activation of farnesoid X receptor by cholate and bilirubin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Ornithine Hydrochloride Dosage for Reducing Blood Ammonia Levels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing L-Ornithine (B1677492) hydrochloride dosage in experiments aimed at reducing blood ammonia (B1221849) levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which L-Ornithine reduces blood ammonia levels?
A1: L-Ornithine primarily reduces blood ammonia through two key metabolic pathways:
-
Stimulation of the Urea (B33335) Cycle: L-Ornithine is a crucial intermediate in the urea cycle, which occurs in the liver. It acts as a substrate for ornithine transcarbamylase (OTC), a key enzyme in the cycle that converts ammonia into urea for excretion by the kidneys.[1][2][3] By providing L-Ornithine, the rate of urea synthesis can be increased, leading to enhanced ammonia detoxification.[4][5]
-
Promotion of Glutamine Synthesis: L-Ornithine can be converted to glutamate (B1630785), which is a substrate for glutamine synthetase. This enzyme catalyzes the conversion of glutamate and ammonia into glutamine, another non-toxic carrier of ammonia.[4][6] This pathway is particularly important in skeletal muscle and the brain.[4][7]
Q2: What are the typical dosage ranges for L-Ornithine in preclinical and clinical studies for hyperammonemia?
A2: Dosages of L-Ornithine vary depending on the specific salt used (hydrochloride vs. L-aspartate) and the model system.
-
Preclinical (Animal) Studies: In a porcine model of acute liver failure, L-ornithine phenylacetate (B1230308) (OP) was used to investigate ammonia-lowering effects.[6] In studies with ornithine carbamoyltransferase (OCT)-deficient mice, L-Ornithine was supplemented to enhance the OCT reaction.[5]
-
Clinical (Human) Studies: For L-Ornithine L-aspartate (LOLA), intravenous doses of 30g per 24 hours have been used in patients with overt hepatic encephalopathy.[8][9] In some cases, high-dose infusions of 10g of LOLA per hour have been tested, though this was associated with adverse events.[10] For oral administration, doses of 2-6 grams per day are often recommended for general wellness, with higher doses for more intensive needs.[11] In a study on physical fatigue, L-ornithine hydrochloride was given at 2000 mg/day for 7 days, followed by 6000 mg for one day.[12]
Q3: What is the difference between L-Ornithine hydrochloride and L-Ornithine L-aspartate (LOLA)?
A3: L-Ornithine hydrochloride is the salt of L-Ornithine with hydrochloric acid. L-Ornithine L-aspartate (LOLA) is a stable salt of L-Ornithine and L-aspartic acid.[4] Both provide the active L-Ornithine molecule. However, LOLA also provides L-aspartate, which can also be converted to glutamate, further supporting ammonia detoxification through glutamine synthesis.[4] LOLA has been extensively studied for the treatment of hepatic encephalopathy.[4][10]
Troubleshooting Guides
Problem 1: Inconsistent or no significant reduction in blood ammonia levels after L-Ornithine administration.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | The dose of L-Ornithine may be too low to elicit a significant effect. Review the literature for effective dose ranges in your specific model. Consider performing a dose-response study to determine the optimal dosage. In clinical trials with LOLA, 30g/day intravenously has shown efficacy.[8] |
| Timing of Administration | The timing of L-Ornithine administration relative to the induction of hyperammonemia is critical. For prophylactic effects, administer prior to the ammonia challenge. For therapeutic effects, administer after the onset of hyperammonemia. For exercise-induced hyperammonemia, administration 30-60 minutes before exercise is suggested.[11] |
| Bioavailability | The route of administration affects bioavailability. Intravenous administration ensures 100% bioavailability, while oral bioavailability of LOLA is reported to be around 82.2%.[4] If using oral administration, ensure the formulation allows for efficient absorption. |
| Severity of Liver Impairment | In models of severe liver failure, the capacity of the urea cycle may be significantly compromised. In such cases, the effectiveness of L-Ornithine alone may be limited. L-Ornithine primarily supports existing metabolic pathways.[4] |
| Metabolic State of the Subject | The nutritional and metabolic state of the experimental subject can influence the response. For example, protein intake can affect baseline ammonia levels. Ensure consistent dietary control in your experimental design. |
Problem 2: Adverse effects observed at higher dosages.
| Possible Cause | Troubleshooting Step |
| High Infusion Rate | Rapid intravenous infusion of high doses of L-Ornithine L-aspartate (e.g., 10 g/h) has been associated with nausea and vomiting.[10] |
| Osmotic Effects | High concentrations of amino acids can have osmotic effects. Ensure proper dilution and a controlled infusion rate for intravenous administration. |
| Individual Sensitivity | There may be individual variations in tolerance. Monitor subjects closely for any adverse reactions and adjust the dosage or administration protocol accordingly. |
Quantitative Data Summary
Table 1: Summary of L-Ornithine L-Aspartate (LOLA) Dosages and Effects on Blood Ammonia in Clinical Trials
| Study Population | Dosage | Route | Duration | Key Findings on Blood Ammonia | Reference |
| Patients with Cirrhosis and Overt Hepatic Encephalopathy | 30 g / 24 hours | Intravenous | 5 days | Significantly greater reduction in blood ammonia levels compared to placebo. | [8] |
| Patients with Cirrhosis and Hyperammonemia | 5-40 g over 8 hours | Intravenous | Single dose | Dose-dependent reduction in venous blood ammonia concentrations. | [4] |
| Patients post-TIPSS | 30 g / day | Intravenous | 7 days | Significantly lowered fasting and post-prandial venous ammonia concentrations. | |
| Patients with Cirrhosis and Hyperammonemia | 10 g / hour | Intravenous | 7 days | Rapid reduction in blood ammonia, but associated with adverse events. | [10] |
Table 2: Summary of L-Ornithine Phenylacetate (OP) Dosages and Effects on Blood Ammonia
| Study Population | Dosage | Route | Duration | Key Findings on Blood Ammonia | Reference |
| Patients with Acute Liver Injury/Failure | 20 g / 24 hours | Intravenous | Up to 120 hours | Greater decrease in mean ammonia concentrations compared to lower doses. | [13] |
| Cirrhotic Rats | Not specified | Not specified | 3 hours | Arterial ammonia levels significantly reduced by 45% from baseline. | [14] |
Experimental Protocols
Protocol 1: Evaluation of Intravenous L-Ornithine L-Aspartate (LOLA) in a Porcine Model of Acute Liver Failure
-
Animal Model: Induce acute liver failure (ALF) in pigs through surgical devascularization of the liver.
-
Groups:
-
ALF group (Control): Receive saline infusion.
-
ALF + LOLA group: Receive L-Ornithine L-aspartate infusion.
-
Sham-operated group.
-
-
Dosage and Administration: Infuse LOLA intravenously at a clinically relevant dose, adjusted for the animal's body weight. Based on clinical data, a starting point could be extrapolated from the 30g/24h human dose.
-
Blood Sampling: Collect venous and arterial blood samples at baseline and at regular intervals post-infusion (e.g., T=0, 2, 4, 6, 8 hours).
-
Biochemical Analysis:
-
Measure blood ammonia concentrations using a standard enzymatic assay.
-
Analyze plasma amino acids (ornithine, citrulline, arginine, glutamine, glutamate) using HPLC or LC-MS/MS to assess urea cycle and glutamine synthesis activity.
-
Measure liver function tests (ALT, AST, bilirubin) and renal function tests (creatinine, BUN).
-
-
Data Analysis: Compare the changes in blood ammonia levels and other biochemical parameters between the treatment and control groups using appropriate statistical tests (e.g., ANOVA, t-test).
Protocol 2: Assessment of Oral L-Ornithine Hydrochloride on Exercise-Induced Hyperammonemia in Healthy Human Volunteers
-
Study Design: A randomized, double-blind, placebo-controlled crossover study.
-
Participants: Recruit healthy, physically active volunteers.
-
Intervention:
-
L-Ornithine hydrochloride: 2-6 grams dissolved in water.
-
Placebo: Water with a non-caloric sweetener.
-
Administer the intervention 60 minutes before the exercise protocol.
-
-
Exercise Protocol: A standardized, exhaustive exercise test on a cycle ergometer (e.g., incremental load until exhaustion).
-
Blood Sampling: Collect venous blood samples at baseline (pre-ingestion), pre-exercise, immediately post-exercise, and at several time points during recovery (e.g., 15, 30, 60 minutes).
-
Biochemical Analysis:
-
Measure blood ammonia and lactate (B86563) concentrations.
-
Analyze plasma amino acids to assess changes in metabolites related to the urea cycle and glutamine synthesis.
-
-
Performance Measures: Record time to exhaustion, power output, and perceived exertion.
-
Data Analysis: Compare the changes in blood ammonia and performance measures between the L-Ornithine and placebo conditions using a paired t-test or repeated measures ANOVA.
Mandatory Visualizations
Caption: L-Ornithine's dual role in ammonia detoxification pathways.
Caption: General experimental workflow for evaluating L-Ornithine.
References
- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 2. Safety assessment of L-ornithine oral intake in healthy subjects: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and mining of L-ornithine L-aspartate adverse events based on FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchopenworld.com [researchopenworld.com]
- 5. Aberrations of ammonia metabolism in ornithine carbamoyltransferase-deficient spf-ash mice and their prevention by treatment with urea cycle intermediate amino acids and an ornithine aminotransferase inactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. L-Ornithine L-Aspartate for the Treatment of Sarcopenia in Chronic Liver Disease: The Taming of a Vicious Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. L-ornithine L-aspartate in acute treatment of severe hepatic encephalopathy: A double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical efficacy of L-ornithine-L-aspartate in the management of hepatic encephalopathy - ProQuest [proquest.com]
- 11. healthorchard.com [healthorchard.com]
- 12. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety, tolerability, and pharmacokinetics of l-ornithine phenylacetate in patients with acute liver injury/failure and hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting solubility and stability issues of Ornithine hydrochloride in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of L-Ornithine hydrochloride in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of L-Ornithine hydrochloride in water?
A1: L-Ornithine hydrochloride is highly soluble in water. Its aqueous solubility is reported to be 543 mg/mL at 20°C and approximately 100 g/L at 25°C.[1] It is also soluble in alcohol.[1][2]
Q2: How does pH affect the solubility of L-Ornithine hydrochloride?
Q3: What is the stability of L-Ornithine hydrochloride in aqueous solutions?
A3: L-Ornithine hydrochloride is generally stable in aqueous solutions under standard ambient conditions.[5] However, its stability can be compromised by high temperatures, extreme pH values, and the presence of oxidizing agents.[6] For instance, prolonged storage of aqueous solutions is not recommended, with some sources suggesting they should not be stored for more than one day.[7] Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8]
Q4: What are the common degradation pathways for L-Ornithine hydrochloride in aqueous solutions?
A4: Forced degradation studies indicate that L-Ornithine hydrochloride is susceptible to degradation under acidic, basic, and oxidative conditions.[6] In the presence of strong acids or bases, hydrolysis can occur. Oxidizing agents can also lead to the degradation of the amino acid. One identified degradation product of ornithine is ornithine-lactam, which can form in biological samples.[9]
Q5: How should I store L-Ornithine hydrochloride powder and its aqueous solutions?
A5: L-Ornithine hydrochloride powder is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[6] Aqueous stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8] It is advisable to prepare fresh solutions for experiments whenever possible.[7]
Troubleshooting Guides
Issue 1: Precipitation of L-Ornithine hydrochloride upon dissolution or during storage.
-
Possible Cause 1: Exceeded Solubility Limit.
-
Troubleshooting:
-
Verify the concentration of your solution against the known solubility data (see table below).
-
If the concentration is too high, dilute the solution with the appropriate solvent.
-
For preparing highly concentrated solutions, gentle warming and sonication can aid dissolution.[8]
-
-
-
Possible Cause 2: pH Shift.
-
Troubleshooting:
-
Measure the pH of your solution. The pH may have shifted to a region where L-Ornithine hydrochloride is less soluble.
-
Adjust the pH of the solution to a more acidic range (e.g., pH 4-6) to increase solubility.
-
When working with buffers, ensure the buffer has sufficient capacity to maintain the desired pH upon addition of L-Ornithine hydrochloride.
-
-
-
Possible Cause 3: Low Temperature.
-
Troubleshooting:
-
If precipitation occurs upon refrigeration or freezing, gently warm the solution to room temperature to redissolve the compound.
-
Store solutions at a temperature where solubility is maintained, or prepare fresh solutions before use.
-
-
Issue 2: Degradation of L-Ornithine hydrochloride in solution.
-
Possible Cause 1: Inappropriate Storage Conditions.
-
Troubleshooting:
-
Review your storage conditions. Aqueous solutions should be stored frozen, preferably at -80°C, in small aliquots to avoid repeated freeze-thaw cycles.[8]
-
Protect solutions from light.
-
Prepare fresh solutions if degradation is suspected.
-
-
-
Possible Cause 2: Presence of Contaminants.
-
Troubleshooting:
-
Ensure high-purity water and reagents are used for solution preparation.
-
Avoid contamination with oxidizing agents or strong acids and bases.
-
Filter-sterilize solutions for long-term storage to prevent microbial growth, which could alter the chemical environment.
-
-
Data Presentation
Table 1: Solubility of L-Ornithine Hydrochloride in Aqueous Media
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 543 mg/mL | [1] |
| Water | 25 | ~100 g/L | |
| PBS (pH 7.2) | Not Specified | ~10 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of L-Ornithine Hydrochloride
-
Materials:
-
L-Ornithine hydrochloride powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh the desired amount of L-Ornithine hydrochloride powder.
-
Transfer the powder to the sterile tube or flask.
-
Add a portion of the high-purity water to the container.
-
Vortex or stir the mixture until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Add the remaining water to reach the final desired volume.
-
For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Store the solution at -20°C or -80°C in single-use aliquots.
-
Protocol 2: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of L-Ornithine hydrochloride in a specific buffer.
-
Materials:
-
L-Ornithine hydrochloride
-
DMSO (Dimethyl sulfoxide)
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
96-well microplate
-
Plate shaker
-
Plate reader (for UV absorbance or nephelometry)
-
-
Procedure:
-
Prepare a high-concentration stock solution of L-Ornithine hydrochloride in DMSO (e.g., 100 mM).
-
Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of the 96-well plate.
-
Add the aqueous buffer to each well to achieve a range of final concentrations.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Measure the solubility. This can be done by:
-
Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.
-
UV Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the UV absorbance at a suitable wavelength (around 210-220 nm for compounds without a strong chromophore). Compare the absorbance to a standard curve of known concentrations to determine the amount of dissolved compound.
-
-
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Recommended storage workflow for aqueous solutions.
Caption: Potential degradation pathways of L-Ornithine HCl.
References
- 1. L(+)-Ornithine hydrochloride | 3184-13-2 [chemicalbook.com]
- 2. L-Ornithine Hydrochloride - LKT Labs [lktlabs.com]
- 3. Ornithine [drugfuture.com]
- 4. Page loading... [guidechem.com]
- 5. L-ORNITHINE MONOHYDROCHLORIDE - Ataman Kimya [atamanchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of L-Ornithine hydrochloride synthesis and purification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and purification of L-Ornithine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.
Synthesis Phase
Q1: Why is the yield of my L-Ornithine hydrochloride synthesis unexpectedly low?
Possible Causes & Solutions:
-
Incomplete Reaction: The conversion of the starting material (e.g., L-Arginine) to L-Ornithine may be incomplete.
-
Solution: Verify the reaction parameters such as temperature, pH, and reaction time. For enzymatic conversions, ensure the enzyme is active and used in the correct concentration. For chemical synthesis, check the quality and stoichiometry of all reagents.
-
-
Side Reactions: The formation of byproducts can consume the starting material or the desired product, reducing the overall yield.
-
Solution: Identify potential side reactions based on your synthesis route. For instance, in the conversion of L-Arginine, byproducts like L-citrulline can be formed.[1] Adjusting reaction conditions, such as pH and temperature, can help minimize these side reactions.
-
-
Product Degradation: L-Ornithine or its hydrochloride salt may be unstable under the reaction or workup conditions.
-
Feedback Inhibition (Enzymatic Synthesis): In microbial fermentation or enzymatic synthesis, the accumulation of L-Ornithine or downstream metabolites like L-arginine and L-citrulline can inhibit key enzymes in the biosynthetic pathway, thus limiting the final yield.[3]
-
Solution: Consider strategies for in situ product removal or using genetically engineered microbial strains with feedback-resistant enzymes.[4]
-
Q2: My final product contains significant impurities. How can I identify and minimize them?
Possible Impurities & Minimization Strategies:
-
Unreacted Starting Materials: The most common impurity is the starting material (e.g., L-Arginine).
-
Solution: Monitor the reaction progress using techniques like HPLC or TLC to ensure complete conversion. If the reaction has stalled, re-evaluate the reaction conditions.
-
-
Byproducts of Synthesis:
-
Fermentation: Fermentation broths can contain other amino acids, carbohydrates, proteins, pigments, and inorganic salts.[5]
-
Enzymatic Conversion from L-Arginine: Urea is a major byproduct of this reaction.[6] L-citrulline can also be formed.[1]
-
Chemical Synthesis: Can result in various organic and inorganic impurities depending on the specific route and reagents used. Racemization leading to the presence of D-Ornithine is a potential issue in some chemical methods.[7]
-
Solution: Purification methods such as ion-exchange chromatography, crystallization, and treatment with activated carbon are crucial for removing these impurities.[5][8] The choice of purification strategy will depend on the nature of the impurities.
-
Purification Phase
Q3: I am having trouble crystallizing L-Ornithine hydrochloride from the solution.
Possible Causes & Solutions:
-
Supersaturation Not Reached: The concentration of L-Ornithine hydrochloride in the solution may be too low for crystallization to occur.
-
Solution: Concentrate the solution further. Be cautious not to over-concentrate, which can lead to the precipitation of impurities.
-
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.
-
Solution: Ensure the solution has been adequately purified before attempting crystallization. Techniques like treatment with activated carbon can remove colored impurities that may hinder crystallization.[8]
-
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be optimal for crystallization.
-
Solution: Ethanol (B145695) is commonly used to crystallize L-Ornithine hydrochloride.[7] Experiment with different solvent systems and ratios. For instance, recrystallization from ethanol with a specific water content (e.g., 25%) has been reported to be effective.[7]
-
-
Suboptimal Crystallization Conditions: Factors like temperature, cooling rate, and agitation can significantly impact crystallization.
Q4: The purity of my recrystallized L-Ornithine hydrochloride is still below 99%. What can I do to improve it?
Troubleshooting Steps:
-
Multiple Recrystallizations: A single crystallization step may not be sufficient to remove all impurities.
-
Solution: Perform a second recrystallization step. Ensure the crystals are completely dissolved in the minimum amount of hot solvent before allowing them to cool slowly.
-
-
Washing the Crystals: Impurities may adhere to the surface of the crystals.
-
Solution: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
-
Inadequate Removal of Inorganic Salts: Inorganic salts from buffers or pH adjustments can be difficult to remove by simple crystallization.
-
Solution: Ion-exchange chromatography is a highly effective method for removing inorganic salts and other charged impurities prior to the final crystallization step.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing L-Ornithine hydrochloride?
There are three primary methods for the synthesis of L-Ornithine:
-
Microbial Fermentation: This method utilizes microorganisms, such as certain strains of Corynebacterium glutamicum, to produce L-Ornithine from a carbon source like glucose.[2][12] It is often favored for its high stereoselectivity.[2]
-
Enzymatic Synthesis: This method typically involves the enzymatic hydrolysis of L-Arginine to L-Ornithine and urea, using the enzyme arginase.[6]
-
Chemical Synthesis: This involves a series of controlled chemical reactions starting from various precursor molecules.[2] While versatile, this method can sometimes lead to the formation of racemic mixtures, which are difficult to purify.[7]
Q2: How can I monitor the purity of my L-Ornithine hydrochloride during synthesis and purification?
High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining the purity of L-Ornithine hydrochloride and quantifying any impurities.[2] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used for structural confirmation.[2]
Q3: What are the optimal storage conditions for L-Ornithine hydrochloride?
L-Ornithine hydrochloride is hygroscopic and should be stored in a tightly sealed container to protect it from moisture.[2] It is also recommended to store it in a cool, dry, and dark place to prevent degradation.[2]
Q4: I am having issues with my HPLC analysis of L-Ornithine hydrochloride (e.g., peak tailing, poor resolution). What should I check?
-
Mobile Phase: Ensure the pH of the mobile phase is appropriate and that the buffer concentration is sufficient. The mobile phase should be freshly prepared and degassed.
-
Column: The column may be contaminated or degraded. Try washing the column according to the manufacturer's instructions or replace it if necessary. A reversed-phase C18 column is commonly used for the analysis of L-Ornithine and related compounds.[13]
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered through a 0.45 µm filter before injection to remove any particulates.
Data Presentation
Table 1: Comparison of L-Ornithine Hydrochloride Synthesis Methods
| Synthesis Method | Common Starting Materials | Key Advantages | Common Challenges | Typical Purity |
| Microbial Fermentation | Glucose, Ammonia | High stereoselectivity, potentially lower cost raw materials | Complex purification from broth, feedback inhibition by metabolites[3] | >98% after purification[5] |
| Enzymatic Synthesis | L-Arginine | High specificity, mild reaction conditions | Cost of enzyme and starting material, byproduct (urea) removal | >99% achievable[11] |
| Chemical Synthesis | Various organic precursors | Versatility in scale and process control | Potential for racemization, use of harsh reagents, multiple steps | >99% achievable[7] |
Table 2: Troubleshooting Guide for L-Ornithine Hydrochloride Crystallization
| Issue | Potential Cause | Recommended Action |
| No crystal formation | Insufficient supersaturation | Concentrate the solution further under vacuum. |
| Presence of impurities inhibiting nucleation | Treat the solution with activated carbon; consider an additional purification step like ion-exchange chromatography. | |
| Formation of oil instead of crystals | Solution is too concentrated or cooled too quickly | Dilute the solution slightly with the crystallization solvent; decrease the cooling rate. |
| Small, needle-like crystals | Rapid nucleation | Decrease the cooling rate; consider using a co-solvent to reduce supersaturation. |
| Low Purity | Co-precipitation of impurities | Recrystallize the product; wash the filtered crystals with cold, fresh solvent. |
Experimental Protocols
Protocol 1: Purification of L-Ornithine from Fermentation Broth
This protocol is a general guideline based on common purification strategies.[5][8]
-
Cell Removal: Filter the fermentation broth through an inorganic membrane (e.g., microfiltration with a 0.22 µm pore size) to remove microbial cells.
-
Flocculation and Clarification: Adjust the pH of the filtrate to 4.0-5.0. Add a flocculant (e.g., 5% polyaluminum chloride) followed by a coagulant (e.g., 0.5% cationic polyacrylamide) with stirring to precipitate solid impurities. Allow the precipitate to settle and filter the supernatant to obtain a primary filtrate.
-
Decolorization: Add activated carbon (approximately 1% of the filtrate volume) to the primary filtrate. Stir at 60°C for 1 hour, then filter to remove the activated carbon and obtain a secondary filtrate.
-
Concentration and Desalination: Heat the secondary filtrate to 80°C and concentrate it to approximately two-thirds of its original volume. Cool the solution to precipitate inorganic salts and other impurities, then filter.
-
Crystallization: Adjust the pH of the refined filtrate to 4.0-4.5 with hydrochloric acid. Concentrate the solution under vacuum. Add ethanol to induce crystallization. Cool the solution slowly with stirring to promote crystal growth.
-
Isolation and Drying: Collect the crystals by filtration. Wash the crystals with cold ethanol. Dry the crystals under vacuum at 65-70°C to obtain pure L-Ornithine hydrochloride.
Protocol 2: HPLC Analysis of L-Ornithine Hydrochloride Purity
This is a representative HPLC method. Specific parameters may need to be optimized for your system.[13][14]
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution may be necessary to separate all impurities. An example could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 225 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh and dissolve the L-Ornithine hydrochloride sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: General experimental workflow for L-Ornithine hydrochloride synthesis and purification.
Caption: A logical workflow for troubleshooting low yield or purity issues.
References
- 1. L-Arginine turnover | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. CN106631852A - Method for extracting L-ornithine hydrochloride from L-ornithine fermentation broth - Google Patents [patents.google.com]
- 6. US5591613A - Method for the preparation of D-arginine and L-ornithine - Google Patents [patents.google.com]
- 7. CN1590367A - Preparation method of L-ornithine hydrochloride - Google Patents [patents.google.com]
- 8. CN102775321A - Purification method of L-ornithine hydrochloride - Google Patents [patents.google.com]
- 9. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on the new crystallization process of L-ornithine hydrochloride | Semantic Scholar [semanticscholar.org]
- 12. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
Addressing variability in physiological responses to Ornithine hydrochloride supplementation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the variability in physiological responses to Ornithine hydrochloride supplementation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed physiological responses to this compound supplementation?
A1: this compound supplementation has been associated with several physiological responses, primarily related to its role in the urea (B33335) cycle and ammonia (B1221849) detoxification. Key responses include reduced blood ammonia levels, which can alleviate fatigue during prolonged exercise.[1][2] Some studies also suggest a potential role in improving athletic performance, such as speed and power, though more evidence is needed.[3] Additionally, Ornithine may influence the secretion of growth hormone.[4][5] In clinical settings, it is used to manage hepatic encephalopathy, a brain condition resulting from liver disease.[3]
Q2: What are the common side effects observed during this compound supplementation studies?
A2: The most frequently reported side effects are gastrointestinal in nature, including nausea, bloating, diarrhea, and stomach cramps.[6] These effects are generally mild and may resolve as the body adapts to the supplement.[6] Other potential side effects include insomnia or sleep disturbances and headaches.[6] While rare, allergic reactions can occur, presenting with symptoms like itching, rash, or difficulty breathing, which require immediate medical attention.[6]
Q3: What is the recommended dosage range for this compound in research settings?
A3: Dosages of this compound in research vary significantly depending on the study's objectives. Typical oral dosages range from 2 to 6 grams per day.[7] However, studies have used doses up to 12 grams per day for short durations.[8][9] A systematic review has estimated the no-observed-adverse-effect level (NOAEL) for L-Ornithine hydrochloride to be 12,000 mg/person/day.[10] Intravenous administration has been documented with doses ranging from 40mg to 40g per day, often in combination with aspartate for conditions like hepatic encephalopathy.[11]
Q4: Are there any known interactions of this compound with other compounds?
A4: Yes, this compound may interact with other substances. It can potentially enhance the effects of antihypertensive drugs, possibly leading to hypotension.[12] Co-administration with other amino acid supplements could disrupt normal metabolic functioning and nutrient absorption.[12] Additionally, due to its potential effects on immune function, it may interact with immunosuppressant medications.[12] The presence of arginine is necessary for the endogenous production of ornithine.[13]
Q5: What factors can contribute to the variability in responses to this compound supplementation?
A5: Several factors can influence an individual's response to this compound. These include the user's age, overall health status, and the presence of any underlying medical conditions.[3] The dosage and duration of supplementation are also critical factors.[3] Genetic variations in enzymes involved in the urea cycle or amino acid metabolism may also play a role. The composition of the diet, particularly protein and arginine intake, can also impact ornithine levels and its effects.
Troubleshooting Guide
Issue 1: Inconsistent or No Observable Effects on Ammonia Levels
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | Review the literature for effective dosage ranges for your specific research question and population. Consider a dose-escalation study to determine the optimal dose. The typical oral dosage ranges from 2 to 6 grams per day.[7] |
| Timing of Administration | Administer this compound on an empty stomach to enhance absorption.[7] For exercise-related studies, consider administration 60-90 minutes prior to the activity. |
| Dietary Influences | Standardize the diet of study participants, particularly protein and arginine intake, as these can influence ornithine metabolism.[13] |
| Analytical Method Sensitivity | Ensure the analytical method for ammonia measurement is sufficiently sensitive and validated. |
| Individual Variability | Consider genotyping participants for key enzymes in the urea cycle to identify potential metabolic differences. |
Issue 2: High Incidence of Gastrointestinal Side Effects
| Possible Cause | Troubleshooting Step |
| High Initial Dose | Start with a lower dose and gradually increase to the target dose over several days to allow for adaptation. |
| Formulation | Consider using an enteric-coated formulation to bypass the stomach and reduce direct irritation. |
| Administration with Food | While administration on an empty stomach is recommended for absorption, if side effects are severe, try administering with a small, low-protein meal. |
| Hydration | Ensure participants are adequately hydrated, as this can sometimes mitigate gastrointestinal discomfort. |
Issue 3: Unexpected Changes in Other Biomarkers
| Possible Cause | Troubleshooting Step |
| Interaction with Other Supplements/Medications | Obtain a detailed history of all medications and supplements being taken by participants. Exclude participants taking interacting medications if necessary.[6][12] |
| Underlying Health Conditions | Screen participants for pre-existing conditions, particularly cardiovascular or diabetic conditions, as ornithine may affect blood pressure and interact with related medications.[6] |
| Amino Acid Imbalance | Monitor plasma amino acid profiles to detect any significant imbalances that may result from high-dose ornithine supplementation.[6] At high dosages, minor increases in plasma aspartic and glutamic acid have been observed.[9][14] |
Quantitative Data Summary
Table 1: Oral this compound Dosage and Study Durations
| Study Focus | Dosage Range (per day) | Duration | Reference |
| Safety and Tolerability | 3.2g, 6g, 9.2g, 12g (graded) | 4 weeks per dose | [8][9] |
| Physical Fatigue | 2g for 7 days, 6g for 1 day | 8 days | [1][15] |
| Stress and Sleep Quality | 400 mg | 8 weeks | [16] |
| Athletic Performance | 0.1 g/kg body mass | Single dose | [17] |
| General Supplementation | 2g - 6g | Not specified | [7] |
Table 2: Intravenous this compound Dosage
| Indication | Dosage Range (per day) | Reference |
| Hepatic Encephalopathy | 40mg - 40g | [11] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Exercise-Induced Hyperammonemia
-
Participant Screening: Recruit healthy, physically active individuals. Exclude individuals with known liver or kidney disease, cardiovascular conditions, or those taking medications that may interact with ornithine.
-
Baseline Testing: Collect baseline blood samples for ammonia, lactate, glucose, and a full amino acid profile. Conduct a baseline exercise test (e.g., cycle ergometer to exhaustion) to determine baseline performance metrics.
-
Supplementation Protocol: In a double-blind, placebo-controlled crossover design, participants receive either this compound (e.g., 0.1 g/kg body weight) or a placebo 60 minutes before exercise.[17] A washout period of at least one week should be implemented between trials.
-
Exercise Protocol: Participants perform a standardized, fatigue-inducing exercise protocol (e.g., cycling at a fixed workload for a set duration).[1][15]
-
Sample Collection: Collect blood samples at multiple time points: pre-supplementation, pre-exercise, immediately post-exercise, and at set intervals during recovery (e.g., 15, 30, and 60 minutes post-exercise).[17]
-
Analysis: Analyze blood samples for ammonia, lactate, glucose, and ornithine levels. Plasma ornithine can be measured using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20]
-
Data Evaluation: Compare the changes in ammonia and other metabolites between the ornithine and placebo conditions. Correlate biochemical changes with performance data.
Protocol 2: Assessment of Ornithine Levels in Biological Samples
-
Sample Type: Serum, plasma, or other biological fluids.[21]
-
Method 1: Fluorometric Assay Kit
-
Utilize a commercially available fluorometric assay kit for ornithine.[21][22]
-
Prepare samples, standards, and controls as per the kit's instructions.
-
Add samples to a 96-well plate and adjust the volume with the provided assay buffer.
-
Add the reaction mix and incubate at 37°C for 30 minutes, protected from light.
-
Measure fluorescence at an excitation/emission of 535/587 nm.[22]
-
Calculate ornithine concentration based on the standard curve.
-
-
Method 2: HPLC or LC-MS/MS
Visualizations
Caption: The Urea Cycle and the role of Ornithine supplementation.
Caption: A typical experimental workflow for an Ornithine HCl study.
References
- 1. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Ornithine Hydrochloride - LKT Labs [lktlabs.com]
- 3. Ornithine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 4. Safety assessment of L-ornithine oral intake in healthy subjects: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What are the side effects of Ornithine? [synapse.patsnap.com]
- 7. L-Ornithine HCL | Supplement DetailsStaqc | Track and Analyze Your Health Data [staqc.com]
- 8. Subchronic tolerance trials of graded oral supplementation with this compound or citrulline in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety assessment of L-ornithine oral intake in healthy subjects: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]
- 12. Ornithine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 13. Clarks Nutrition and Natural Foods Markets :: HealthNotes [clarksnutrition.com]
- 14. Subchronic tolerance trials of graded oral supplementation with this compound or citrulline in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. helixchrom.com [helixchrom.com]
- 20. L-ornithine hydrochloride ingestion increased carbohydrate oxidation but not lipid oxidation during submaximal endurance exercise following resistance exercise [scirp.org]
- 21. Ornithine Assay Kit (Fluorometric) (ab252903) | Abcam [abcam.com]
- 22. Ornithine Assay Kit (Fluorometric) (ab252903) | Abcam [abcam.com]
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of HPLC gradient elution for the separation of Ornithine hydrochloride from its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC analysis of this compound and its related compounds?
A1: The primary challenges in separating this compound and its related compounds, such as arginine and citrulline, stem from their high polarity and structural similarity. These characteristics often lead to:
-
Poor retention on traditional reversed-phase (RP) columns: Highly polar molecules have low affinity for nonpolar stationary phases, causing them to elute at or near the void volume.
-
Co-elution of structurally similar compounds: The subtle differences between ornithine and its related amino acids make achieving baseline separation difficult.
-
Lack of a strong UV chromophore: Most amino acids do not absorb strongly in the UV range, necessitating derivatization or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) for sensitive detection.[1]
Q2: What are the recommended HPLC modes for separating this compound?
A2: Two primary HPLC modes are recommended for the separation of polar compounds like this compound:
-
Reversed-Phase (RP) HPLC with Ion-Pairing Agents: This technique enhances the retention of polar, ionizable compounds on nonpolar stationary phases.[2] An ion-pairing reagent, a large ionic molecule with a hydrophobic region, is added to the mobile phase. It forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on the RP column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[3] This creates a water-rich layer on the stationary phase surface, into which polar analytes can partition, leading to their retention.[3] HILIC is particularly effective for separating highly polar compounds that are poorly retained in reversed-phase mode.[4][5]
Q3: What are the common related compounds of this compound that I should consider during method development?
A3: During the synthesis and storage of this compound, several related compounds can be present as impurities. These include:
-
Precursors and intermediates from the urea (B33335) cycle: Arginine and Citrulline are structurally similar amino acids involved in the same metabolic pathway as ornithine and are common process-related impurities.[4][6]
-
Degradation products: Ornithine can potentially degrade under certain conditions, though specific degradation pathways would depend on the storage and handling conditions.
-
Synthesis by-products: Depending on the synthetic route, other related amino acids or derivatives may be present.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its related compounds.
Problem 1: Poor or No Retention of this compound (Elutes at Void Volume)
-
Question: My ornithine peak is eluting very early, with little to no retention on my C18 column. How can I fix this?
-
Answer: This is a common issue due to the high polarity of ornithine. Here are several approaches to increase retention:
-
Introduce an Ion-Pairing Reagent: Add an anionic ion-pairing reagent (e.g., sodium 1-heptanesulfonate) to your mobile phase. This will form an ion pair with the positively charged ornithine, increasing its hydrophobicity and retention on the C18 column.[2]
-
Switch to a HILIC Column: HILIC is specifically designed for the retention of polar compounds. Using a HILIC column with a mobile phase high in organic solvent (e.g., acetonitrile) will significantly increase the retention of ornithine.[3]
-
Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have stationary phases modified to enhance the retention of polar analytes compared to traditional C18 columns.
-
Decrease the Organic Content of the Mobile Phase: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention of polar compounds. However, with highly polar compounds like ornithine, this may not be sufficient on its own.
-
Problem 2: Poor Resolution Between Ornithine and Other Related Compounds (e.g., Arginine)
-
Question: I am seeing co-elution or poor separation between my ornithine and arginine peaks. What adjustments can I make?
-
Answer: Achieving separation between structurally similar amino acids requires careful optimization of chromatographic conditions:
-
Optimize Mobile Phase pH: The ionization state of amino acids is highly dependent on the pH of the mobile phase. Adjusting the pH can alter the selectivity between ornithine and arginine. A pH below the pKa of the carboxyl groups and above the pKa of the amino groups will ensure the compounds are in their cationic form. Small changes in pH can have a significant impact on resolution.
-
Adjust the Gradient Profile: A shallower gradient (a slower increase in the strong solvent concentration over time) can improve the separation of closely eluting peaks.[2] You can also introduce an isocratic hold at a specific mobile phase composition where the selectivity between the two compounds is highest.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Lower the Column Temperature: Reducing the column temperature can sometimes improve the resolution between closely eluting peaks, although it may also increase retention times and backpressure.
-
Select a Different Column Chemistry: If the above adjustments do not provide adequate resolution, trying a column with a different stationary phase (e.g., a phenyl or cyano phase in RP-HPLC, or a different type of HILIC phase) can provide the necessary change in selectivity.
-
Problem 3: Peak Tailing for Ornithine Peak
-
Question: My ornithine peak is showing significant tailing. What could be the cause and how do I resolve it?
-
Answer: Peak tailing for basic compounds like ornithine is often caused by secondary interactions with the stationary phase. Here are the likely causes and solutions:
-
Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amine groups of ornithine, leading to tailing.
-
Solution: Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%). The TEA will interact with the active silanol sites, reducing their interaction with ornithine. Alternatively, use a highly end-capped column or a column based on a hybrid particle technology that has a lower concentration of free silanols.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion, including tailing.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to mixed-mode interactions and peak tailing.
-
Solution: Ensure the mobile phase is adequately buffered and the pH is controlled. For basic compounds, a lower pH (e.g., pH 2-3) can protonate the silanol groups and reduce unwanted interactions.
-
-
Problem 4: Inconsistent Retention Times
-
Question: The retention time of my ornithine peak is shifting between injections. What should I check?
-
Answer: Fluctuating retention times can be caused by several factors related to the HPLC system and method parameters:
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.
-
Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the organic solvent or degradation of additives.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a buffer, ensure it is within its effective buffering range and has not precipitated.
-
-
Pump Malfunction: Inconsistent flow rates from the HPLC pump will lead to shifts in retention times.
-
Solution: Check the pump for leaks and ensure it is delivering a stable flow rate. Purge the pump to remove any air bubbles.
-
-
Temperature Fluctuations: Changes in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a consistent and stable temperature throughout the analysis.[7]
-
-
Data Presentation
The following table provides a representative example of how gradient conditions can be optimized to improve the separation of Ornithine from its related compounds, Arginine and Citrulline, using a C18 column with an ion-pairing reagent.
Table 1: Example of Gradient Optimization for the Separation of Ornithine and Related Compounds
| Parameter | Method A (Scouting Gradient) | Method B (Optimized Gradient) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Heptanesulfonic Acid in Water | 0.1% Heptanesulfonic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 210 nm (post-derivatization) | UV at 210 nm (post-derivatization) |
| Gradient Profile | 5% to 50% B in 20 min | 5% B for 2 min, then to 25% B in 15 min |
| Retention Time Ornithine | 8.5 min | 10.2 min |
| Retention Time Arginine | 8.9 min | 11.5 min |
| Retention Time Citrulline | 9.8 min | 13.1 min |
| Resolution (Orn/Arg) | 1.2 | 2.1 |
Note: This data is illustrative. Actual retention times and resolution will vary depending on the specific HPLC system, column, and exact mobile phase preparation.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Ion-Pairing for Ornithine Separation
This protocol outlines a general method for separating this compound from related compounds using a reversed-phase column with an ion-pairing agent.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade water, acetonitrile, and sodium 1-heptanesulfonate.
-
Phosphoric acid for pH adjustment.
-
Standard solutions of Ornithine HCl, Arginine, and Citrulline (e.g., 1 mg/mL in mobile phase A).
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous with Ion-Pairing Reagent): Dissolve sodium 1-heptanesulfonate in HPLC-grade water to a final concentration of 5 mM. Adjust the pH to 2.5 with phosphoric acid. Filter and degas.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile. Filter and degas.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (requires derivatization for sensitivity, or use of an alternative detector like MS or ELSD).
-
Injection Volume: 10 µL.
-
Gradient Program (Example):
-
0-2 min: 5% B (isocratic)
-
2-17 min: Linear gradient from 5% to 25% B
-
17-18 min: Linear gradient from 25% to 50% B
-
18-25 min: 50% B (column wash)
-
25-26 min: Return to 5% B
-
26-35 min: Re-equilibration at 5% B
-
4. Sample Preparation:
-
Dissolve the sample containing this compound in Mobile Phase A to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: HILIC for Ornithine Separation
This protocol provides a general method for separating this compound using a HILIC column.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (MS or ELSD is recommended).
-
HILIC analytical column (e.g., amide or bare silica, 2.1 x 100 mm, 3 µm).
-
HPLC-grade water, acetonitrile, and ammonium (B1175870) formate (B1220265).
-
Formic acid for pH adjustment.
-
Standard solutions of Ornithine HCl, Arginine, and Citrulline (e.g., 1 mg/mL in 80:20 acetonitrile:water).
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid. Filter and degas.
-
Mobile Phase B (Organic): Acetonitrile. Filter and degas.
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: MS or ELSD.
-
Injection Volume: 5 µL.
-
Gradient Program (Example):
-
0-1 min: 95% B (isocratic)
-
1-10 min: Linear gradient from 95% to 70% B
-
10-12 min: Linear gradient from 70% to 50% B
-
12-13 min: Return to 95% B
-
13-20 min: Re-equilibration at 95% B
-
4. Sample Preparation:
-
Dissolve the sample in a mixture of 80% acetonitrile and 20% water. The high organic content of the sample solvent is crucial for good peak shape in HILIC.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and method development.
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Systematic workflow for HPLC method development.
References
- 1. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 2. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. benchchem.com [benchchem.com]
Overcoming challenges in the delivery of Ornithine hydrochloride in clinical studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the clinical delivery of Ornithine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the established safe oral dosage of this compound in humans?
A clinical no-observed-adverse-effect-level (NOAEL) for this compound has been determined to be 12 g/day for a 4-week supplementation period in healthy adult males[1][2]. Doses up to 14 g/day have been administered in studies, with the primary adverse events being gastrointestinal in nature[3][4][5].
Q2: What are the common adverse events associated with this compound administration?
The most frequently reported adverse events are mild gastrointestinal disorders, such as nausea or loose stools, particularly at higher doses (e.g., 6-10 g/day ) or when taken without food[3][4][5][6]. Non-gastrointestinal side effects like headaches or tiredness have been reported but are generally mild, infrequent, and not considered causally linked to the supplementation[1].
Q3: What are the key pharmacokinetic parameters of oral this compound?
Following oral administration, plasma ornithine concentrations typically peak within 60-75 minutes.[7] When administered as L-ornithine L-aspartate, which dissociates into L-ornithine and L-aspartate, L-ornithine levels can increase to five times the basal concentration and return to baseline within approximately 7 hours[8][9].
Q4: What are the basic physicochemical properties of this compound relevant to formulation?
This compound is a white, crystalline powder that is stable and highly soluble in water[10][11]. Its high water solubility facilitates its incorporation into various oral dosage forms, including aqueous solutions and powders for reconstitution[11].
Q5: How is this compound metabolized and what is its primary mechanism of action?
L-Ornithine is a key intermediate in the urea (B33335) cycle, which takes place in the liver. This cycle converts toxic ammonia (B1221849) into urea, which is then excreted by the kidneys.[12][13][14] By participating in this cycle, this compound helps to lower blood ammonia levels, which is its primary mechanism of action in conditions like hepatic encephalopathy[12][13].
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Solution |
| Gastrointestinal Discomfort (e.g., nausea, diarrhea) in Study Participants | Dosage may be too high for the individual; administration on an empty stomach. | 1. Administer this compound with food. 2. Consider dividing the total daily dose into smaller, more frequent administrations. 3. If symptoms persist, re-evaluate the dosage. The NOAEL is 12 g/day [1][2]. |
| Variability in Plasma Ornithine Concentrations Between Subjects | Differences in individual metabolism, absorption, or dietary intake of amino acids. | 1. Standardize food intake before and during the pharmacokinetic study periods. 2. Ensure strict adherence to the fasting protocol before dosing. 3. Record concomitant medications and dietary supplements that could interfere with amino acid transport or metabolism. |
| Difficulty in Achieving Target Plasma Concentrations | Poor patient compliance; issues with the formulation's release profile. | 1. For oral solutions or powders, ensure the full dose is consumed. 2. If using a custom formulation, verify its dissolution and release characteristics in vitro. 3. L-Ornithine from L-ornithine L-aspartate has shown a bioavailability of approximately 82%[8][9]. |
| Unexpected Changes in Other Plasma Amino Acids | Ornithine is metabolically linked to other amino acids like arginine, proline, glutamate, and aspartate. | At high dosages of this compound, minor increases in plasma aspartic and glutamic acid have been observed[1][2]. This is an expected metabolic consequence. Monitor and record these changes as part of the study's safety assessment. |
Data and Protocols
Quantitative Data Summary
The following tables summarize key data from clinical studies on this compound.
Table 1: Safety and Tolerability of Oral this compound
| Parameter | Value | Study Population | Reference |
| No-Observed-Adverse-Effect-Level (NOAEL) | 12 g/day (for 4 weeks) | Healthy Adult Males | [1][2] |
| Maximum Studied Dose | 14,025 mg/day | Healthy Individuals | [3][4][5] |
| Primary Adverse Events | Gastrointestinal Disorders | Healthy Individuals | [3][4][5][6] |
Table 2: Pharmacokinetic Parameters of Oral L-Ornithine
| Parameter | Value | Dosage Form | Reference |
| Time to Peak Plasma Concentration (Tmax) | 60 - 75 minutes | This compound | [7] |
| Time to Peak Plasma Concentration (Tmax) | 30 - 60 minutes | L-Ornithine L-Aspartate | [8][9] |
| Oral Bioavailability | ~82% | L-Ornithine L-Aspartate | [8][9] |
| Time to Return to Baseline | ~7 hours | L-Ornithine L-Aspartate | [8][9] |
Experimental Protocols
Protocol: Oral this compound Safety and Tolerability Trial
This protocol is based on methodologies from subchronic tolerance trials[1][2].
-
Subject Recruitment: Recruit healthy adult male subjects (e.g., n=60, age 40±2 years). Screen for normal organ function via standard blood and urine tests.
-
Study Design: A graded-dose, repeated-measure design.
-
Administer this compound in capsules at escalating doses (e.g., 3.2, 6.0, 9.2, and 12.0 g/day ).
-
Each dosage level is administered for a 4-week period.
-
Incorporate a 2-week washout period between each dosage level.
-
-
Data Collection:
-
Primary Outcomes: Monitor vital signs, a comprehensive metabolic panel, body weight, and any reported adverse events.
-
Secondary Outcomes: Use validated questionnaires to assess sleep quality and mental state.
-
-
Blood Sampling: Collect fasting blood samples at baseline and at the end of each 4-week treatment period for biochemical analysis, including plasma amino acid profiles.
-
Statistical Analysis: Use repeated measures ANOVA or a similar statistical method to compare outcomes across the different dosage levels against baseline values.
Visualizations
Ornithine's Role in the Urea Cycle
The following diagram illustrates the central role of L-Ornithine in the hepatic urea cycle, the primary pathway for ammonia detoxification.
Caption: Metabolic pathway of the Urea Cycle in the liver.
Troubleshooting Workflow for Adverse Events
This diagram provides a logical workflow for addressing adverse events observed during a clinical study of this compound.
Caption: Decision tree for managing adverse events in clinical trials.
References
- 1. Subchronic tolerance trials of graded oral supplementation with this compound or citrulline in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subchronic tolerance trials of graded oral supplementation with this compound or citrulline in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety assessment of L-ornithine oral intake in healthy subjects: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety assessment of L-ornithine oral intake in healthy subjects: a systematic review | CoLab [colab.ws]
- 6. L-Ornithine HCl Powder for Anti-Fatigue Formulations [ergoyoung.com]
- 7. Action of ornithine alpha-ketoglutarate, this compound, and calcium alpha-ketoglutarate on plasma amino acid and hormonal patterns in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy | springermedizin.de [springermedizin.de]
- 10. L(+)-Ornithine hydrochloride | 3184-13-2 [chemicalbook.com]
- 11. Articles [globalrx.com]
- 12. Articles [globalrx.com]
- 13. mountainside-medical.com [mountainside-medical.com]
- 14. Urea - Wikipedia [en.wikipedia.org]
Refinement of experimental protocols to assess the anti-fatigue effects of L-Ornithine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anti-fatigue effects of L-Ornithine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which L-Ornithine is thought to exert its anti-fatigue effects?
A1: The primary proposed mechanism for L-Ornithine's anti-fatigue effect is its role as a key intermediate in the urea (B33335) cycle.[1][2][3] By participating in this cycle, L-Ornithine aids in the conversion of ammonia (B1221849), a byproduct of protein metabolism that can accumulate during prolonged exercise and contribute to fatigue, into urea for excretion.[1][2][4][5][6] Some studies also suggest that L-Ornithine may help modulate the hypothalamic-pituitary-adrenal (HPA) axis and reduce stress-related cortisol levels.[2][7]
Q2: What are the typical dosages of L-Ornithine used in anti-fatigue studies?
A2: Dosages in human clinical studies have varied. Daily intakes of 2 to 6 grams of L-Ornithine hydrochloride have been investigated for their effects on ammonia levels and perceived exertion.[1] Some studies have used doses as high as 0.1 g/kg of body mass.[8] In animal studies, the dosage will vary depending on the animal model and research question.
Q3: What are the most common animal models used to assess the anti-fatigue effects of L-Ornithine?
A3: Common animal models for inducing fatigue include the forced swim test, treadmill running, and rotarod tests.[9][10][11][12] These models allow for the objective measurement of physical endurance and motor coordination.
Q4: What are the key biochemical markers to measure when assessing L-Ornithine's anti-fatigue effects?
A4: Key biochemical markers include blood ammonia, lactate, urea, and glutamate (B1630785) levels.[5][6][8] Salivary or serum cortisol can also be measured as a marker of stress.[7][13][14]
Troubleshooting Guides
Issue 1: High Variability in Animal Performance in Endurance Tests (Forced Swim Test, Rotarod)
| Potential Cause | Troubleshooting Steps |
| Inadequate Acclimation | Ensure all animals are properly acclimated to the testing room and equipment for a sufficient period before the experiment begins.[11][12][15] This reduces stress and anxiety that can impact performance. |
| Inconsistent Handling | Standardize animal handling procedures across all experimental groups. Ensure all researchers handle the animals gently and consistently. |
| Environmental Factors | Maintain consistent environmental conditions (temperature, humidity, lighting) in the testing room, as these can affect animal behavior and performance.[16] |
| Strain and Age Differences | Be aware that different rodent strains and ages can exhibit significant variations in baseline performance.[10] Ensure that animals in all groups are age- and strain-matched. |
Issue 2: Inconsistent or No Significant Effect of L-Ornithine on Blood Ammonia Levels
| Potential Cause | Troubleshooting Steps |
| Timing of Blood Sampling | The timing of blood collection is critical. Ammonia levels can fluctuate rapidly. Establish a strict and consistent timeline for blood sampling relative to exercise cessation and L-Ornithine administration.[8] |
| Dosage and Administration Route | The dosage of L-Ornithine may be insufficient to elicit a significant change. Consider a dose-response study to determine the optimal dose. The route of administration (e.g., oral gavage, intraperitoneal injection) can also affect bioavailability. |
| Dietary Confounds | The protein content of the animal's diet can influence baseline ammonia levels. Ensure all animals are on a standardized diet for a sufficient period before and during the experiment. |
| Exercise Protocol Intensity | The exercise protocol may not be intense enough to induce a significant increase in ammonia levels. Verify that the intensity and duration of the exercise are sufficient to create a measurable fatigue state. |
Issue 3: Discrepancies in Subjective Fatigue Scores in Human Trials
| Potential Cause | Troubleshooting Steps |
| Placebo Effect | The placebo effect can be strong in studies relying on subjective feedback. Ensure the study is double-blinded and placebo-controlled to minimize this bias.[2][5][6] |
| Questionnaire Validity | Use validated and reliable questionnaires for assessing fatigue, such as the Profile of Mood States (POMS) or a visual analog scale (VAS).[5][6][17][18] |
| Participant Variability | Individual differences in fitness levels, diet, and sleep patterns can influence perceived fatigue. Screen participants to ensure a homogenous group and provide clear instructions regarding diet and activity levels outside of the study. |
Data Presentation
Table 1: Summary of L-Ornithine Effects on Performance and Biochemical Markers in Human Studies
| Study | Dosage | Duration | Key Findings |
| Sugino et al. (2008)[4][5][6] | 2 g/day for 7 days, then 6 g on day 8 | 8 days | - Reduced subjective feeling of fatigue. - In females, a smaller decrease in mean speed during maximal pedaling. - Promoted lipid metabolism and activated the urea cycle. |
| Demura et al. (2010)[8] | 0.1 g/kg body mass | Single dose | - Increased plasma ammonia and glutamate concentrations after exhaustive exercise compared to placebo. - No significant improvement in maximal aerobic capacity. |
| Miyake et al. (2014)[7][17][18] | 400 mg/day | 8 weeks | - Decreased serum cortisol levels and cortisol/DHEA-S ratio. - Improved perceived sleep quality. |
| Horiuchi et al. (2022)[13][19] | 1600 mg/day | 7 days | - Improved fatigue-inertia and anger-hostility scales of the POMS after a social stress test. - Did not affect saliva cortisol levels. |
Table 2: Summary of L-Ornithine Effects in Animal Models of Fatigue
| Animal Model | Key Performance Metrics | Biochemical Markers | Expected Effect of L-Ornithine |
| Forced Swim Test | Immobility time[9][20] | Corticosterone, Neurotransmitters | Decreased immobility time, indicating an antidepressant-like and anti-fatigue effect. |
| Rotarod Test | Latency to fall[11][12] | Not typically measured | Increased latency to fall, indicating improved motor coordination and endurance. |
| Grip Strength Test | Peak force[16][21][22][23] | Not typically measured | Increased grip strength, indicating preserved or enhanced muscle function. |
| Treadmill Exhaustion | Running time to exhaustion[10] | Blood ammonia, lactate, glucose | Increased time to exhaustion, reduced accumulation of fatigue-related metabolites. |
Experimental Protocols
Protocol 1: Forced Swim Test in Mice
Objective: To assess the anti-fatigue and potential antidepressant-like effects of L-Ornithine.
Materials:
-
Cylindrical tanks (30 cm height x 20 cm diameter)[20]
-
Water at 25 ± 1°C[9]
-
L-Ornithine solution or vehicle
-
Stopwatch
-
Dry towels
Procedure:
-
Administer L-Ornithine or vehicle to mice at a predetermined time before the test.
-
Fill the cylindrical tanks with water to a depth of 20 cm.[9]
-
Gently place each mouse individually into a tank.
-
Record the total time the mouse remains immobile during the last 4 minutes of the test.[9] Immobility is defined as floating with only slight movements necessary to keep the head above water.
-
After the test, remove the mice from the water, gently dry them with a towel, and return them to their home cages.
Protocol 2: Rotarod Test in Mice
Objective: To evaluate the effect of L-Ornithine on motor coordination and balance.
Materials:
-
Rotarod apparatus
-
L-Ornithine solution or vehicle
Procedure:
-
Administer L-Ornithine or vehicle to mice at a predetermined time before the test.
-
Acclimate the mice to the testing room for at least 30 minutes.[12]
-
Place each mouse on the rotating rod.
-
Set the rotarod to an accelerating speed, for example, from 4 to 40 rpm over 300 seconds.[11][12]
-
Record the latency (time) for each mouse to fall off the rotating rod.
-
Conduct multiple trials (e.g., 3 trials) with an inter-trial interval of at least 15 minutes.[11][12]
Protocol 3: Grip Strength Test in Rodents
Objective: To measure the effect of L-Ornithine on muscle strength.
Materials:
Procedure:
-
Administer L-Ornithine or vehicle to the rodent at a predetermined time before the test.
-
Hold the rodent by the base of its tail and allow it to grasp the bar or grid with its forelimbs (or all four limbs).[21][22]
-
Gently and steadily pull the rodent backward in a horizontal plane until it releases its grip.[23]
-
The grip strength meter will record the peak force exerted by the animal.
-
Perform several consecutive measurements (e.g., 3-5 trials) with a short rest period between each trial.[21][24]
Mandatory Visualizations
Caption: L-Ornithine's role in the Urea Cycle for ammonia detoxification.
Caption: General experimental workflow for assessing L-Ornithine's anti-fatigue effects.
Caption: Logical troubleshooting workflow for inconsistent experimental results.
References
- 1. L-Ornithine HCl Powder for Anti-Fatigue Formulations [ergoyoung.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]
- 4. supplysidesj.com [supplysidesj.com]
- 5. researchgate.net [researchgate.net]
- 6. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 10. Establishment and identification of an animal model of long-term exercise-induced fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 12. mmpc.org [mmpc.org]
- 13. researchgate.net [researchgate.net]
- 14. A randomized, double-masked, placebo-controlled crossover trial on the effects of L-ornithine on salivary cortisol and feelings of fatigue of flushers the morning after alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rotarod-Test for Mice [protocols.io]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers | springermedizin.de [springermedizin.de]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. Grip strength test [bioseb.com]
- 24. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
Minimizing placebo effects in clinical trials of L-Ornithine hydrochloride.
This support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize placebo effects in clinical trials involving L-Ornithine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the placebo effect and why is it a significant concern in L-Ornithine hydrochloride trials?
A1: The placebo effect refers to a real or perceived improvement in a participant's condition that is not attributable to the active properties of the treatment but rather to their belief in its efficacy.[1] In trials of L-Ornithine hydrochloride, which often investigate subjective outcomes like stress, mood, and sleep quality, the placebo effect can be particularly pronounced.[2][3] A high placebo response can mask the true therapeutic effect of L-Ornithine, potentially leading to inconclusive or failed trials.[4][5]
Q2: What are the gold-standard study design elements to minimize placebo effects?
A2: The randomized, double-blind, placebo-controlled trial is the gold standard for minimizing bias.[5]
-
Randomization: Randomly assigning participants to either the L-Ornithine hydrochloride or placebo group helps ensure that participant characteristics and expectations are evenly distributed, reducing bias.[6]
-
Double-Blinding: This practice, where neither the participants nor the researchers know who is receiving the active treatment versus the placebo, is crucial for maintaining objectivity.[1]
-
Placebo Control: The placebo should be identical to the L-Ornithine hydrochloride supplement in appearance, taste, and smell to maintain the blind.[5]
Q3: How can we manage participant and staff expectations to reduce placebo response?
A3: Managing expectations is a key strategy. This can be achieved through:
-
Neutral Communication: Train study staff to use neutral language and avoid heightening participant expectations about the potential benefits of the treatment.[4]
-
Informed Consent Process: Clearly communicate that participants may receive either the active supplement or a placebo.
-
Standardized Interactions: Ensure all participant interactions with study staff are standardized to minimize variability in how information and encouragement are provided.[6]
Q4: What is the role of objective versus subjective outcomes in mitigating the placebo effect?
A4: Utilizing a combination of both objective and subjective outcomes is a robust strategy.
-
Subjective Outcomes: These are patient-reported outcomes, such as feelings of stress or sleep quality, and are more susceptible to placebo effects.[3] Commonly used subjective measures in L-Ornithine trials include the Profile of Mood States (POMS) and the Athens Insomnia Scale (AIS).
-
Objective Outcomes: These are measurable physiological markers that are less influenced by participant belief.[5] In L-Ornithine research, a key objective marker is the level of serum cortisol, a stress hormone.[7] The use of such biomarkers can provide more definitive evidence of a treatment's efficacy.
Q5: Are there advanced trial designs that can help further reduce placebo response?
A5: Yes, for situations where a high placebo response is anticipated, more complex designs can be considered:
-
Placebo Run-in Period: In this design, all participants receive a placebo for an initial period. Those who show a significant positive response (placebo responders) can be excluded from the main trial. However, the effectiveness of this method can be inconsistent.[8][9]
-
Sequential Parallel Comparison Design (SPCD): This two-stage design involves re-randomizing placebo non-responders from the first stage to either the active treatment or placebo in the second stage. This can help to better distinguish the true drug effect.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline subjective scores (e.g., POMS, AIS). | - Ambiguous instructions for completing questionnaires.- Participants' current mood state heavily influencing responses.- Lack of standardized environment for data collection. | - Provide clear, standardized instructions for all questionnaires.- Have participants complete questionnaires at the same time of day and in a quiet, controlled setting.- Consider a short "wash-out" or acclimatization period before baseline measurements. |
| Unexpectedly high improvement in the placebo group for sleep quality. | - Natural fluctuation of insomnia symptoms.[10]- Increased attention and monitoring from researchers creating a therapeutic effect.- High participant expectation for improvement. | - Use objective measures like actigraphy alongside subjective sleep diaries.- Standardize all interactions with participants to be supportive but neutral.- Clearly state the possibility of receiving a placebo in the informed consent. |
| Difficulty maintaining the "blind" with L-Ornithine hydrochloride. | - Distinct taste or smell of the active supplement compared to the placebo.- Participants experiencing and reporting subtle side effects. | - Work with a specialized manufacturer to create a placebo that is indistinguishable from the active supplement.- Use an "active placebo" that mimics common, mild side effects of the investigational drug without having the therapeutic effect. |
| Inconsistent results across different study sites in a multi-center trial. | - Variation in how study protocols are implemented.- Differences in the interaction between staff and participants across sites. | - Conduct rigorous and standardized training for all staff across all sites.- Implement centralized monitoring to ensure consistent protocol adherence.- Use standardized scripts for participant communication where possible. |
Data Presentation: Placebo Response Rates in Relevant Trials
The following tables summarize typical placebo response rates observed in clinical trials for outcomes relevant to L-Ornithine hydrochloride research. These values can help in sample size calculations and in setting realistic expectations for trial outcomes.
Table 1: Placebo Response on Subjective Measures of Stress and Anxiety
| Outcome Measure | Population | Placebo Response Rate | Citation(s) |
| Perceived Stress Scale (PSS) | Adults with chronic stress | 5.5% reduction from baseline | [11] |
| Anxiety and Stress Disorders (various scales) | Adults | 37.4% response rate | [12] |
| Depression, Anxiety and Stress Scale (DASS) | Chronically stressed adults | Small but significant decrease | [13] |
Table 2: Placebo Response on Subjective and Objective Measures of Sleep
| Outcome Measure | Population | Placebo Response Rate | Citation(s) |
| Athens Insomnia Scale (AIS) | Patients with insomnia | Mean change of -6.0 from baseline | [14] |
| Self-Reported Sleep Latency & Total Sleep Time | Patients with primary insomnia | ~20% improvement from baseline | [10] |
| Polysomnography (Objective) | Patients with primary insomnia | 63% of the therapeutic response to hypnotics was also seen in the placebo group | [15] |
Table 3: Placebo Response on Objective Stress Markers
| Outcome Measure | Population | Placebo Response and Effect | Citation(s) |
| Serum Cortisol | Adults with chronic stress | 7.9% reduction from baseline | [11] |
| Salivary Cortisol | Healthy volunteers under acute stress | No significant difference between placebo and control, but lower in those with high belief in placebos | [7] |
| Cortisol (in response to pain) | Healthy volunteers | Increased in all groups, but most significantly in the nocebo group | [16] |
Experimental Protocols
Protocol 1: Assessment of Mood State using the Profile of Mood States (POMS)
-
Objective: To quantify transient, distinct mood states of the participant.
-
Materials: The POMS questionnaire (long or short form).[17]
-
Procedure:
-
Provide the participant with the POMS questionnaire and clear instructions.
-
Instruct the participant to rate 65 adjectives (long form) or 37 (short form) on a 5-point Likert scale (0 = "Not at all" to 4 = "Extremely") based on how they have been feeling over the past week, including the current day.[17]
-
The questionnaire assesses six mood dimensions: Tension-Anxiety, Depression-Dejection, Anger-Hostility, Vigor-Activity, Fatigue-Inertia, and Confusion-Bewilderment.[17]
-
-
Scoring:
-
Sum the scores for the items corresponding to each of the six mood states.
-
Calculate the Total Mood Disturbance (TMD) score by summing the scores for the five negative mood states and subtracting the score for Vigor.
-
Protocol 2: Assessment of Insomnia using the Athens Insomnia Scale (AIS)
-
Objective: To quantify the severity of insomnia based on ICD-10 criteria.
-
Materials: The Athens Insomnia Scale (AIS) questionnaire.
-
Procedure:
-
The AIS is an 8-item self-report questionnaire.
-
Participants rate the severity of their sleep difficulties over the last month on a 4-point Likert scale (0 to 3), with higher scores indicating greater severity.[14]
-
The first five items assess sleep induction, awakenings during the night, final awakening, total sleep duration, and overall sleep quality. The last three items assess daytime well-being, functioning, and sleepiness.[14]
-
-
Scoring:
-
Sum the scores for all eight items. The total score ranges from 0 to 24.
-
A total score of 6 or higher is generally considered indicative of insomnia.
-
Protocol 3: Measurement of Serum Cortisol
-
Objective: To obtain an objective measure of the physiological stress response.
-
Materials: Blood collection tubes (e.g., serum separator tubes), centrifuge, equipment for enzyme-linked immunosorbent assay (ELISA) or other validated assay method.
-
Procedure:
-
Sample Collection: Collect blood samples at a standardized time of day (e.g., morning) to account for diurnal variations in cortisol levels.
-
Sample Processing: Allow the blood to clot, then centrifuge to separate the serum.
-
Storage: Store the serum samples at -80°C until analysis.
-
Analysis: Analyze the serum cortisol concentration using a validated commercial ELISA kit or other reliable assay, following the manufacturer's instructions.
-
-
Data Interpretation: Compare the change in serum cortisol levels from baseline to post-intervention between the L-Ornithine hydrochloride and placebo groups.
Visualizations
References
- 1. Placebo response rates and potential modifiers in double-blind randomized controlled trials of second and newer generation antidepressants for major depressive disorder in children and adolescents: a systematic review and meta-regression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placebo in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognivia.com [cognivia.com]
- 4. cognivia.com [cognivia.com]
- 5. The Problem of Placebo Responses in Clinical Trials and How To Combat Them – Clinical Research Australia [clinicalresearch.com.au]
- 6. zanteris.com [zanteris.com]
- 7. Effects of Open-Label Placebos on State Anxiety and Glucocorticoid Stress Responses [mdpi.com]
- 8. premier-research.com [premier-research.com]
- 9. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Placebo response in trials with patients with anxiety, obsessive-compulsive and stress disorders across the lifespan: a three-level meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Placebo and Nocebo responses, cortisol, and circulating beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciencealert.com [sciencealert.com]
- 17. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Technical Support Center: Enhancing the Oral Bioavailability of Ornithine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Ornithine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges in achieving high oral bioavailability for this compound include:
-
Rapid Elimination: Due to its low molecular weight, L-ornithine can be rapidly eliminated from the body following oral administration.[1]
-
Non-specific Diffusion: Its low molecular weight also leads to non-specific diffusion, which can result in unfavorable therapeutic efficacy.[1]
-
First-Pass Metabolism: Like many amino acids, ornithine is subject to metabolism in the small intestine and liver, which can reduce the amount of unchanged drug reaching systemic circulation.[2]
Q2: What are the potential formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be explored to overcome the challenges of oral ornithine delivery:
-
Controlled-Release Formulations: These formulations are designed to release the drug over an extended period, which can help maintain therapeutic concentrations and potentially reduce dosing frequency.
-
Enteric Coating: This strategy protects the drug from the acidic environment of the stomach, ensuring its release in the more alkaline environment of the small intestine where absorption primarily occurs.[1][3][4]
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as self-assembling polymers or solid lipid nanoparticles, can protect it from degradation, improve its stability in the gastrointestinal tract, and potentially enhance its absorption.[2][5][6][7]
-
Mucoadhesive Systems: These formulations are designed to adhere to the mucosal lining of the gastrointestinal tract, increasing the residence time of the drug at the absorption site and potentially improving its uptake.
-
Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium, facilitating the absorption of ornithine.[8]
Q3: Which intestinal transporters are responsible for the absorption of ornithine?
A3: Ornithine, being a cationic amino acid, is primarily absorbed in the small intestine via specific amino acid transporters. The key transporters involved are the cationic amino acid transporters (CATs) , which are responsible for the uptake of arginine, lysine, and ornithine.[9] Understanding the expression and function of these transporters in different segments of the intestine is crucial for optimizing drug delivery.
Q4: What is the primary metabolic pathway for ornithine in the body?
A4: Ornithine is a key intermediate in the urea (B33335) cycle , which primarily occurs in the liver. This cycle is responsible for converting toxic ammonia (B1221849) into urea for excretion.[10][11][12][13][14] Understanding this pathway is essential for interpreting pharmacokinetic data and understanding the physiological effects of ornithine supplementation.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step |
| Rapid gastrointestinal transit and pre-systemic metabolism. | Develop a controlled-release formulation to prolong drug release and absorption window. Consider mucoadhesive polymers to increase residence time at the absorption site. |
| Degradation of this compound in the stomach's acidic environment. | Apply an enteric coating to the formulation to protect the drug until it reaches the small intestine. |
| Inefficient transport across the intestinal epithelium. | Investigate the co-administration of a safe and effective permeation enhancer. Ensure the formulation releases the drug at the site of maximal cationic amino acid transporter expression. |
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Pharmacokinetics
| Possible Cause | Troubleshooting Step |
| Dissolution method does not mimic physiological conditions. | Use biorelevant dissolution media that simulate the pH, enzymes, and bile salts of the different segments of the gastrointestinal tract. |
| Formulation behavior is highly dependent on gastrointestinal motility and food effects. | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption. |
| The in vitro model does not account for active transport mechanisms. | Supplement dissolution data with in vitro permeability studies using Caco-2 cell monolayers to assess transport across an intestinal-like barrier. |
Issue 3: Difficulty in Quantifying Ornithine in Plasma Samples
| Possible Cause | Troubleshooting Step |
| Interference from endogenous ornithine and other amino acids. | Utilize a sensitive and specific analytical method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Employ a stable isotope-labeled internal standard for accurate quantification.[15][16] |
| Sample instability during collection, processing, or storage. | Follow a validated protocol for sample handling, including immediate centrifugation at low temperatures and storage at -80°C. Use of stabilizing agents may be necessary. |
Data Presentation
The following tables summarize available pharmacokinetic data for orally administered L-ornithine. Note the limited availability of data specifically for enhanced formulations of L-ornithine hydrochloride.
Table 1: Pharmacokinetic Parameters of Oral L-Ornithine Hydrochloride in Humans (Immediate-Release)
| Parameter | Value | Conditions | Reference |
| Dose | 1.0 g | Single oral dose | [10] |
| Cmax | Varies | Measured before and after a 3-month supplementation period | [10] |
| Tmax | Not specified | - | [10] |
| AUC₀₋₆h | Not specified | - | [10] |
Note: This study focused on the long-term effects of supplementation and did not provide specific baseline pharmacokinetic values for a single dose.
Table 2: Pharmacokinetic Parameters of Oral L-Ornithine L-Aspartate in Healthy Volunteers
| Formulation | Cmax (μg/mL) | Tmax (h) | AUC₀₋t (μg·h/mL) | AUC₀₋∞ (μg·h/mL) | T₁/₂ (h) |
| Test (Sachet) | 14.85 ± 3.21 | 1.5 ± 0.5 | 45.12 ± 9.87 | 48.23 ± 10.12 | 2.8 ± 0.6 |
| Reference (Sachet) | 15.12 ± 3.54 | 1.6 ± 0.4 | 46.23 ± 10.21 | 49.34 ± 10.56 | 2.7 ± 0.5 |
Data from a bioequivalence study of two different sachet formulations of L-ornithine L-aspartate. L-ornithine L-aspartate dissociates into L-ornithine and L-aspartate in the gut.[5][12][14]
Table 3: Pharmacokinetic Parameters of Oral L-Ornithine in Rats
| Parameter | Value | Conditions | Reference |
| Plasma Ornithine Level | 17.5-fold increase at 1h | 1.74 g/kg body weight of this compound | [16] |
| Plasma Ornithine Level | 20.1-fold increase at 3h | 1.74 g/kg body weight of this compound | [16] |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol provides a general framework for assessing the intestinal permeability of this compound and the effectiveness of potential permeation enhancers.
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto permeable Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values within the validated range for your laboratory.
2. Permeability Assay:
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare the test solutions of this compound in the transport buffer, with and without the permeation enhancer, at the desired concentrations.
-
Add the test solution to the apical (donor) side of the Transwell® insert and fresh transport buffer to the basolateral (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.
-
At the end of the experiment, collect samples from both the apical and basolateral compartments.
3. Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of drug appearance in the receiver compartment.
- A is the surface area of the membrane.
- C₀ is the initial concentration of the drug in the donor compartment.
Protocol 2: Quantification of Ornithine in Plasma using LC-MS/MS
This protocol outlines a general procedure for the analysis of ornithine in plasma samples from pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add a protein precipitating agent containing a stable isotope-labeled internal standard (e.g., Ornithine-d6). A common precipitating agent is acetonitrile (B52724) or methanol.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
2. Chromatographic Separation:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
Employ an isocratic or gradient mobile phase typically consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile).
3. Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for both ornithine and its stable isotope-labeled internal standard in Multiple Reaction Monitoring (MRM) mode.
4. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of ornithine into a blank matrix (e.g., charcoal-stripped plasma).
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Quantify the concentration of ornithine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced oral formulations of this compound.
Caption: Simplified diagram of the Urea Cycle, the primary metabolic pathway for ornithine.
Caption: Logical relationship between challenges and strategies for enhancing this compound bioavailability.
References
- 1. Enteric coating of oral solid dosage forms as a tool to improve drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxicity and subchronic oral toxicity of L-ornithine monohydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subchronic tolerance trials of graded oral supplementation with this compound or citrulline in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Table 1 from Pharmacokinetics and bioavailability study of L-ornithine-L-aspartate in healthy volunteers--a comparative study of two oral formulations. | Semantic Scholar [semanticscholar.org]
- 10. pieronline.jp [pieronline.jp]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Pharmacokinetics and bioavailability study of L-ornithine-L-aspartate in healthy volunteers--a comparative study of two oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic and Pharmacodynamic Properties of L-Ornithine L-Aspartate (LOLA) in Hepatic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Validating the purity of L-Ornithine hydrochloride using analytical standards.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the purity of L-Ornithine hydrochloride using analytical standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of L-Ornithine hydrochloride?
A1: The most common and robust method for purity determination of L-Ornithine hydrochloride is High-Performance Liquid Chromatography (HPLC), often with UV detection.[1][2] Other methods used for confirmation and characterization include:
-
Titration: Perchloric acid titration is a common method for assay determination.[3]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural identification and confirmation.[1][4]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is invaluable for impurity identification and profiling.[5][6]
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for a qualitative assessment of purity, with an assay of ≥99% being typical.[7]
Q2: What are the typical purity specifications for an L-Ornithine hydrochloride analytical standard?
A2: Analytical standards for L-Ornithine hydrochloride typically have a purity of ≥99%.[7] Specific acceptance criteria can vary based on the pharmacopeia (e.g., USP, EP) or the specific application.[1] A summary of typical specifications is provided in the table below.
Q3: Why is confirming the stereoisomeric purity (L-enantiomer) important?
A3: Confirming the presence of the L-enantiomer is critical because biological activity is often stereospecific.[1] The D-enantiomer may have different physiological effects or be inactive. Specific rotation is a key test to confirm the correct stereoisomer.[1][3]
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation or stress study exposes the drug substance to conditions more severe than accelerated stability testing, such as acid, base, oxidation, heat, and light.[8][9] This is crucial for developing a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from any potential degradation products, ensuring the method is specific and accurate for purity determination over the product's shelf-life.[2][10]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Problem 1: Inconsistent or Drifting Retention Times
-
Question: My retention times for the L-Ornithine hydrochloride standard are shifting between injections. What could be the cause?
-
Answer: Drifting retention times are often related to issues with the mobile phase, column temperature, or the HPLC system itself.
-
Mobile Phase Composition: Ensure the mobile phase is fresh, well-mixed, and properly degassed. Inconsistent mixing in a gradient system can also cause drift.[11]
-
Column Temperature: L-Ornithine hydrochloride analysis can be sensitive to temperature fluctuations. Use a column oven to maintain a constant temperature.[11] Even small changes in ambient temperature can affect retention if the column is not thermostatted.[12]
-
System Leaks: Check for any leaks in the system, particularly at fittings between the pump, injector, column, and detector. Even a small, slow leak can alter the flow rate and affect retention times.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration is a common cause of retention time drift at the beginning of a sequence.
-
Problem 2: Peak Tailing or Asymmetric Peaks
-
Question: The peak for my L-Ornithine hydrochloride standard is tailing significantly. How can I improve the peak shape?
-
Answer: Peak tailing can be caused by a variety of factors, from column issues to interactions with the analyte.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained sample components or the stationary phase may be degrading.[13] Consider using a guard column to protect the analytical column.[12] If the column is contaminated, try flushing it with a strong solvent.
-
Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve and inject your sample in the mobile phase itself.[11]
-
Secondary Silanol (B1196071) Interactions: L-Ornithine is a basic compound and can interact with free silanol groups on the silica-based column packing, leading to tailing.[11] Using a mobile phase with a suitable pH and buffer, or using an end-capped column, can mitigate these interactions.
-
Problem 3: Ghost Peaks or Unexpected Peaks in the Chromatogram
-
Question: I am seeing unexpected peaks in my chromatogram, even in blank injections. What is their source?
-
Answer: Ghost peaks can originate from the sample, the mobile phase, or carryover from previous injections.
-
Contaminated Mobile Phase: Ensure you are using high-purity solvents and salts for your mobile phase. Contaminants in the water or solvents can appear as peaks, especially in gradient analysis.
-
Sample Carryover: If a previous sample was highly concentrated, it might not be completely washed from the injector or column, leading to ghost peaks in subsequent runs. Implement a robust needle wash procedure and inject blanks between samples to diagnose carryover.
-
Degradation of Sample in Vial: L-Ornithine hydrochloride can be hygroscopic.[1] Ensure samples are handled carefully to prevent degradation, which could introduce new peaks.
-
Data Presentation
Table 1: Typical Specifications for L-Ornithine Hydrochloride Analytical Standard
| Parameter | Specification | Typical Method | Reference |
| Appearance | White Crystalline Powder | Visual Exam | [3] |
| Assay (Purity) | ≥ 99.0% | HPLC, Titration | [3][7][14] |
| Specific Rotation | +23° to +25° | Polarimetry (USP <781>) | [3][15] |
| pH (2.5% solution) | 5.0 - 6.0 | pH Meter (USP <791>) | [3][14] |
| Loss on Drying | ≤ 0.30% | Gravimetric (USP <731>) | [3][15] |
| Residue on Ignition | ≤ 0.10% | Gravimetric (USP <281>) | [3][15] |
| Heavy Metals (as Pb) | ≤ 10 ppm | USP <231> | [3] |
Table 2: Example HPLC Method Parameters for L-Ornithine Hydrochloride Purity Analysis
| Parameter | Value | Reference |
| Column | Agilent, Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) | [2][16] |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water | [16] |
| Mobile Phase B | Acetonitrile | [16] |
| Gradient | Time-based gradient (specifics to be optimized) | [2] |
| Flow Rate | 1.0 mL/min | [2][16] |
| Injection Volume | 10 µL | [2] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | [11] |
| UV Detection | 225 nm | [2][16] |
| Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) | [2] |
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC
This protocol is a representative method for the determination of L-Ornithine hydrochloride purity. Method validation as per ICH guidelines is required before routine use.[16]
1. Preparation of Solutions
- Mobile Phase A: Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water, mix well, filter, and degas.
- Mobile Phase B: Use HPLC-grade acetonitrile.
- Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
- Standard Solution Preparation: Accurately weigh about 25 mg of L-Ornithine hydrochloride analytical standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50.0 mL with the diluent. Filter through a 0.45 µm syringe filter.[16]
- Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the L-Ornithine hydrochloride sample to be tested.
2. Chromatographic Conditions
- Use the parameters outlined in Table 2 .
- Stabilize the system by running the mobile phase for at least 30-60 minutes to achieve a stable baseline.[16]
3. System Suitability
- Inject the standard solution in replicate (e.g., five times).
- The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
- Other parameters like theoretical plates and tailing factor should meet the predefined criteria of the validated method.[16]
4. Analysis
- Inject a blank (diluent), followed by the standard solution, and then the sample solution.
- Record the chromatograms and integrate the peak areas.
5. Calculation of Purity
- Calculate the percentage purity of the L-Ornithine hydrochloride sample using the following formula:
Visualizations
Caption: Workflow for HPLC purity analysis of L-Ornithine HCl.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. nbinno.com [nbinno.com]
- 2. impactfactor.org [impactfactor.org]
- 3. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 4. L(+)-Ornithine hydrochloride(3184-13-2) 1H NMR [m.chemicalbook.com]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. L -Ornithine analytical standard 3184-13-2 [sigmaaldrich.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. realab.ua [realab.ua]
- 14. L-Ornithine Hydrochloride (DAB) pure, pharma grade [itwreagents.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. impactfactor.org [impactfactor.org]
Validation & Comparative
Comparative analysis of L-Ornithine hydrochloride and L-citrulline in ammonia reduction.
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of L-Ornithine hydrochloride and L-citrulline, two key amino acids involved in the detoxification of ammonia (B1221849). Elevated ammonia levels, or hyperammonemia, can be detrimental to cellular function, particularly in the central nervous system, and is a concern in various physiological and pathological states, including intense physical exercise, liver disease, and inborn errors of metabolism. This document outlines the mechanisms of action, presents available experimental data, and provides detailed experimental protocols to aid researchers and drug development professionals in their evaluation of these two compounds.
Mechanisms of Action in Ammonia Reduction
Both L-Ornithine and L-citrulline are integral components of the urea (B33335) cycle, the primary metabolic pathway for converting toxic ammonia into urea for excretion.[1][2] Their distinct positions within this cycle, however, lead to different points of intervention in ammonia metabolism.
L-Ornithine is a direct participant in the urea cycle, acting as a catalyst and an intermediate.[3] It enters the mitochondria and combines with carbamoyl (B1232498) phosphate (B84403) (formed from ammonia and bicarbonate) in a reaction catalyzed by ornithine transcarbamylase (OTC) to produce citrulline.[1] By providing an essential substrate, supplementation with L-ornithine is thought to enhance the capacity of the urea cycle to process ammonia.[3]
L-Citrulline , while also a urea cycle intermediate, has a unique metabolic fate. It is synthesized in the mitochondria from ornithine and carbamoyl phosphate and is then transported to the cytosol.[1] In the cytosol, it is converted to argininosuccinate (B1211890) and subsequently to arginine, which is then cleaved to produce urea and regenerate ornithine.[1] Oral L-citrulline supplementation is considered an effective way to increase plasma arginine levels, a key precursor for urea synthesis.[4][5] Notably, L-citrulline bypasses the extensive first-pass metabolism in the liver that L-arginine undergoes, making it a potentially more bioavailable source of arginine for the urea cycle.[4][6]
The following diagram illustrates the central role of L-Ornithine and L-citrulline in the urea cycle.
Comparative Data on Ammonia Reduction
Direct head-to-head clinical trials in healthy individuals comparing the efficacy of L-Ornithine hydrochloride and L-citrulline for ammonia reduction are limited. The available data comes from studies investigating each supplement individually under different conditions, such as exercise-induced hyperammonemia or in patients with urea cycle disorders.
| Supplement | Study Population | Dosage | Outcome on Ammonia Levels | Reference |
| L-Ornithine Hydrochloride | 14 healthy young adults | 0.1 g/kg body mass (acute) | Significantly lower plasma ammonia concentrations just after and 15 minutes after exhaustive exercise compared to placebo.[7][8] | Demura et al. (2010)[7][8] |
| L-Ornithine Hydrochloride | 20 healthy adult men | 2.4 g (acute) | Tended to reduce blood ammonia concentrations induced by exercise.[2] | Sugino et al. (2008)[2] |
| L-Citrulline | 79 patients with urea cycle disorders | Variable (chronic) | Mean ammonia concentration during citrulline monotherapy was 35.9 µmol/L, compared to 49.8 µmol/L with arginine monotherapy.[9] | Imbard et al. (2023)[9] |
| L-Citrulline | Mice (in vivo) | Not specified | Repressed exercise-induced blood ammonia elevation.[10] | Takeda et al. (2011)[10] |
Note: The data presented above is not from direct comparative studies and should be interpreted with caution. The study populations, dosages, and experimental conditions differ significantly.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for assessing the impact of L-Ornithine hydrochloride and L-citrulline on ammonia levels.
Protocol for Exercise-Induced Hyperammonemia (L-Ornithine Study)
This protocol is based on the study by Demura et al. (2010), which investigated the effect of L-ornithine hydrochloride on ammonia metabolism during and after exhaustive exercise.[7][8]
Participants: Healthy, trained young adults.
Study Design: A randomized, double-blind, placebo-controlled crossover trial.
Supplementation:
-
L-Ornithine Hydrochloride: 0.1 g/kg of body mass dissolved in water.
-
Placebo: A taste-matched, non-caloric substance dissolved in water.
Experimental Workflow:
Blood Sampling and Analysis:
-
Venous blood samples are collected at four time points: baseline, 1 hour after ingestion, immediately after exhaustion, and 15 minutes after exhaustion.[8]
-
Blood should be collected into pre-chilled tubes containing an anticoagulant (e.g., EDTA or lithium heparin).[11]
-
Samples must be placed on ice immediately and centrifuged within 15 minutes of collection to separate the plasma.[11]
-
Plasma ammonia concentrations are determined using an enzymatic method, such as the glutamate (B1630785) dehydrogenase assay.[11][12] This method measures the decrease in NADH or NADPH absorbance as ammonia reacts with α-ketoglutarate to form glutamate.[11]
Protocol for Chronic Supplementation in Urea Cycle Disorders (L-Citrulline Study)
This protocol is a generalized representation based on the retrospective study by Imbard et al. (2023) on patients with urea cycle disorders.[9]
Participants: Patients diagnosed with urea cycle disorders.
Study Design: Retrospective or prospective cohort study.
Supplementation:
-
L-Citrulline: Administered orally, with dosage adjusted based on the patient's age, weight, and specific enzyme deficiency.
Data Collection and Analysis:
-
Regular monitoring of plasma ammonia and amino acid concentrations is conducted during routine clinical visits.
-
Blood samples are collected after an overnight fast to establish a baseline.[11]
-
Plasma ammonia levels are measured using an enzymatic assay as described in the previous protocol.
-
Mean ammonia concentrations are calculated for different treatment periods (e.g., citrulline monotherapy, arginine monotherapy) to assess the long-term efficacy of the supplementation.[9]
Discussion and Future Directions
The available evidence suggests that both L-Ornithine hydrochloride and L-citrulline play a role in ammonia reduction, albeit through slightly different entry points into the urea cycle. L-Ornithine directly fuels the initial step of ammonia incorporation in the mitochondria, while L-citrulline acts as a precursor for arginine, the direct substrate for urea production in the cytosol.
A significant gap in the literature is the lack of direct, head-to-head comparative clinical trials in healthy individuals or in specific patient populations like those with exercise-induced hyperammonemia or mild hepatic encephalopathy. Such studies are crucial to definitively determine the relative efficacy of L-Ornithine hydrochloride and L-citrulline in reducing ammonia levels.
Future research should focus on:
-
Conducting randomized controlled trials directly comparing L-Ornithine hydrochloride and L-citrulline for ammonia reduction in various populations.
-
Investigating the optimal dosage and timing of administration for both supplements.
-
Exploring the potential synergistic effects of combining L-Ornithine and L-citrulline.
References
- 1. news-medical.net [news-medical.net]
- 2. pieronline.jp [pieronline.jp]
- 3. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Citrulline in the management of patients with urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of citrulline supplementation on fatigue and exercise performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labmed.org.uk [labmed.org.uk]
- 12. academic.oup.com [academic.oup.com]
Validating the efficacy of Ornithine hydrochloride in improving liver function.
A guide for researchers and drug development professionals on the role of ornithine in improving liver function, with a comparative analysis of L-ornithine L-aspartate (LOLA) and other hepatoprotective agents.
Introduction
Ornithine, an amino acid crucial to the urea (B33335) cycle, plays a vital role in the detoxification of ammonia (B1221849), a neurotoxic byproduct of protein metabolism that can accumulate in liver disease. While the user's query specifically mentioned Ornithine hydrochloride, the vast majority of clinical research has focused on the efficacy of L-ornithine L-aspartate (LOLA), a stable salt of ornithine and aspartic acid. This guide, therefore, will primarily focus on the extensive clinical data available for LOLA as a proxy for the therapeutic potential of the ornithine moiety in liver disease. We will objectively compare its performance with other therapeutic alternatives and provide supporting experimental data.
It is important to note that there is a significant lack of clinical trial data specifically for this compound in the context of liver function improvement. The information presented herein is largely based on studies of L-ornithine L-aspartate.
Mechanism of Action: The Role of Ornithine in Ammonia Detoxification
The primary mechanism by which ornithine exerts its beneficial effects on liver function is through the enhancement of ammonia detoxification. This is achieved through two key metabolic pathways: the urea cycle and glutamine synthesis.
Signaling Pathway for Ammonia Detoxification
Caption: Ammonia detoxification pathway in the liver, enhanced by L-ornithine and L-aspartate.
Comparative Efficacy of L-Ornithine L-Aspartate (LOLA)
Clinical trials have primarily evaluated LOLA in the context of hepatic encephalopathy (HE), a neuropsychiatric complication of liver disease characterized by elevated ammonia levels.
Quantitative Data Summary
The following tables summarize the quantitative data from various clinical trials comparing LOLA with placebo or other active treatments.
Table 1: Effect of L-Ornithine L-Aspartate on Hepatic Encephalopathy (HE) and Ammonia Levels
| Treatment Comparison | Outcome Measure | Result | p-value | Citation |
| LOLA vs. Placebo/No Intervention | Improvement in Mental State (all HE types) | Risk Ratio (RR): 1.36 (95% CI: 1.10–1.69) | p = 0.005 | [1][2] |
| LOLA vs. Placebo/No Intervention | Improvement in Overt HE (OHE) | RR: 1.19 (95% CI: 1.01–1.39) | p = 0.03 | [1][2] |
| LOLA vs. Placebo/No Intervention | Improvement in Minimal HE (MHE) | RR: 2.15 (95% CI: 1.48–3.14) | p < 0.0001 | [1][2] |
| LOLA vs. Placebo/No Intervention | Reduction in Blood Ammonia | Mean Difference (MD): -17.50 µmol/L (95% CI: -27.73 to -7.26) | p = 0.0008 | [1][2] |
| LOLA + Lactulose (B1674317) vs. Lactulose Alone | Total Effective Rate in HE | RR: 1.31 (95% CI: 1.22, 1.42) | p < 0.00001 | [3][4] |
| LOLA vs. Lactulose | Improvement in Mental Status | Not significantly different | - | [5] |
| LOLA vs. Probiotics | Improvement in HE | LOLA showed a possible beneficial effect | - | |
| LOLA vs. Lactulose vs. Probiotics | MHE Recovery Rate (at 3 months) | Lactulose: 47.5%, Probiotics: 35%, LOLA: 35% | p = 0.006 (all treatments vs. no treatment) | [6] |
Table 2: Effect of L-Ornithine L-Aspartate and Alternatives on Liver Enzymes
| Treatment | Change in ALT | Change in AST | Citation |
| LOLA + Lactulose | Significantly reduced | Significantly reduced | [3][4] |
| Silymarin (B1681676) | -33% | -34% | [7] |
| Silymarin | Mean Difference (MD): -17.12 U/L | MD: -12.56 U/L | [8] |
Comparison with Alternative Treatments
Lactulose
Lactulose, a non-absorbable disaccharide, is a standard treatment for HE. It works by acidifying the colon, which reduces the absorption of ammonia. Clinical trials have shown that LOLA has a comparable efficacy to lactulose in improving HE.[5] However, a combination of LOLA and lactulose appears to be more effective than lactulose alone.[3][4]
Rifaximin (B1679331)
Rifaximin is an antibiotic that reduces the production of ammonia by gut bacteria. It is often used in combination with lactulose. One study showed that the combination of LOLA with lactulose and rifaximin was more effective than lactulose and rifaximin alone in improving HE and reducing mortality.
Probiotics
Probiotics aim to alter the gut microbiota to reduce ammonia-producing bacteria. In a direct comparison, LOLA showed a possible beneficial effect on HE compared to probiotics.
Silymarin
Silymarin, an extract from milk thistle, is a popular hepatoprotective agent. It is believed to have antioxidant and anti-inflammatory properties. Studies have shown that silymarin can significantly reduce ALT and AST levels in patients with chronic liver disease.[7][8][9]
Branched-Chain Amino Acids (BCAAs)
BCAAs have been studied for their potential to improve nutritional status and HE in patients with cirrhosis. A meta-analysis showed that oral BCAA supplementation had a beneficial effect on the manifestations of HE.[10][11]
Experimental Protocols
To provide a clearer understanding of the research methodology, a detailed protocol for a representative randomized controlled trial (RCT) is outlined below.
Title: Efficacy of Intravenous L-Ornithine L-Aspartate in Patients with Cirrhosis and Severe Overt Hepatic Encephalopathy
Experimental Workflow
Caption: Workflow of a randomized controlled trial of L-ornithine L-aspartate.
Methodology
-
Study Design: A double-blind, randomized, placebo-controlled trial.[12]
-
Participants: 140 patients with cirrhosis and overt hepatic encephalopathy (OHE) grade III-IV.[12]
-
Intervention:
-
Primary Outcome Measures:
-
Improvement in the grade of HE at day 5.[12]
-
-
Secondary Outcome Measures:
-
Time to recovery from HE.[12]
-
28-day mortality.[12]
-
Changes in blood ammonia, inflammatory markers (TNF-α, IL-6), and endotoxin (B1171834) levels from day 0 to day 5.[12]
-
Key Findings of the Study
-
Improvement in HE: A significantly higher rate of improvement in HE grade was observed in the LOLA group (92.5%) compared to the placebo group (66%) (p < 0.001).[12]
-
Time to Recovery: The time to recovery from HE was significantly lower in the LOLA group (2.70 ± 0.46 days) compared to the placebo group (3.00 ± 0.87 days) (p = 0.03).[12]
-
Mortality: The 28-day mortality was significantly lower in the LOLA group (16.4%) compared to the placebo group (41.8%) (p = 0.001).[12]
-
Biomarkers: The LOLA group showed significantly greater reductions in blood ammonia, IL-6, and TNF-α levels.[12]
Conclusion
The available evidence strongly suggests that L-ornithine L-aspartate is an effective agent for improving liver function, primarily by enhancing ammonia detoxification in patients with hepatic encephalopathy. It has been shown to improve mental status, reduce blood ammonia levels, and in some cases, improve liver enzyme profiles. When compared to other treatments for HE, LOLA demonstrates comparable or, in combination, superior efficacy.
While the data for this compound is lacking, the extensive research on LOLA provides a strong rationale for the therapeutic potential of the ornithine moiety in liver disease. Further research is warranted to directly compare the efficacy of this compound with LOLA and other hepatoprotective agents. For now, LOLA remains the most well-studied and clinically utilized form of ornithine for the management of liver dysfunction.
References
- 1. Efficacy of l-Ornithine l-Aspartate for the Treatment of Hepatic Encephalopathy and Hyperammonemia in Cirrhosis: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of l-Ornithine l-Aspartate for the Treatment of Hepatic Encephalopathy and Hyperammonemia in Cirrhosis: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of L-ornithine L-aspartate combined with lactulose in treatment of hepatic encephalopathy: a systematic review and meta-analysis of randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of L-ornithine L-aspartate combined with lactulose in treatment of hepatic encephalopathy: a systematic review and meta-analysis of randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of oral L-ornithine-L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy. Results of a randomized, lactulose-controlled study | Annals of Hepatology [elsevier.es]
- 6. A randomized controlled trial comparing lactulose, probiotics, and L-ornithine L-aspartate in treatment of minimal hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. utppublishing.com [utppublishing.com]
- 9. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Branched chain amino acids in hepatic encephalopathy and sarcopenia in liver cirrhosis: Evidence and uncertainties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. L-ornithine L-aspartate in acute treatment of severe hepatic encephalopathy: A double-blind... : Falk Foundation [falkfoundation.org]
Cross-over studies evaluating the effects of L-Ornithine hydrochloride supplementation.
L-Ornithine Hydrochloride Supplementation: A Comparative Guide for Researchers
An objective analysis of cross-over studies evaluating the physiological effects of L-Ornithine hydrochloride supplementation, focusing on its impact on physical performance, fatigue, and metabolic markers.
This guide provides a comprehensive comparison of findings from multiple cross-over studies investigating the effects of L-Ornithine hydrochloride. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an evidence-based understanding of L-Ornithine's physiological role.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from various cross-over studies. These studies have explored the effects of L-Ornithine hydrochloride on exercise performance, fatigue markers, and ammonia (B1221849) metabolism.
Table 1: Effects of L-Ornithine Hydrochloride on Exercise Performance and Fatigue
| Study & Participants | Dosage & Duration | Key Performance/Fatigue Metrics | L-Ornithine HCl Group | Placebo Group | Significance |
| Sugino et al. (2008) [1][2] 17 healthy volunteers | 2g/day for 7 days, 6g on day 8 | Subjective feeling of fatigue (VAS, post-recovery) | Significantly attenuated | - | p < 0.01 |
| Decrease in mean speed (10s max pedaling, females) | Smaller decrease | Larger decrease | p < 0.05 | ||
| Demura et al. (2010) [3][4][5][6] 14 healthy young adults | 0.1 g/kg body mass (single dose) | Incremental exhaustive exercise time | No significant difference | No significant difference | NS |
| Maximal oxygen uptake (VO2 max) | No significant difference | No significant difference | NS | ||
| Demura et al. (2011) [7][8] 10 healthy young trained males | 0.1 g/kg body mass (single dose) | Peak rpm in intermittent maximal cycling | Significantly greater | - | p < 0.05 |
| Kokubo et al. (2013) [9][10] 11 healthy Japanese adults ('flushers') | 400 mg (single dose) post-alcohol | Feeling of fatigue (VAS, next morning) | Significant decrease | - | p < 0.05 |
| Miyazaki et al. (2014) [11][12] 52 healthy Japanese adults | 400 mg/day for 8 weeks | Profile of Mood States (POMS) - Anger-Hostility | Significant reduction | - | p < 0.05 |
| Athens Insomnia Scale (AIS) score | Significant improvement at 4 weeks | - | p < 0.05 |
NS: Not Significant
Table 2: Effects of L-Ornithine Hydrochloride on Biochemical Markers
| Study & Participants | Dosage & Duration | Biochemical Marker | L-Ornithine HCl Group | Placebo Group | Significance |
| Demura et al. (2010) [3][4][5][6] 14 healthy young adults | 0.1 g/kg body mass (single dose) | Plasma ammonia (post-exhaustion) | Significantly lower | Higher | p < 0.05 |
| Plasma ammonia (15 min post-exhaustion) | Significantly lower | Higher | p < 0.05 | ||
| Sugino et al. (2008) [1][2] 17 healthy volunteers | 2g/day for 7 days, 6g on day 8 | Blood ammonia during exercise | Suppressed increase | - | Not specified |
| Kokubo et al. (2013) [9][10] 11 healthy Japanese adults ('flushers') | 400 mg (single dose) post-alcohol | Salivary cortisol (next morning) | Significantly reduced | - | p < 0.05 |
| Miyazaki et al. (2014) [11][12] 52 healthy Japanese adults | 400 mg/day for 8 weeks | Serum cortisol | Significantly decreased | - | p < 0.05 |
| Serum cortisol/DHEA-S ratio | Significantly decreased | - | p < 0.05 |
Experimental Protocols
Study 1: Demura et al. (2010) - Incremental Exhaustive Exercise[3][4][5][6]
-
Objective: To examine the effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism.
-
Design: A double-blind, placebo-controlled, cross-over study.
-
Participants: 14 healthy young adults who trained regularly.
-
Intervention: Participants ingested either L-Ornithine hydrochloride (0.1 g/kg body mass) or a placebo.
-
Protocol: One hour after ingestion, participants performed an incremental exhaustive exercise on a bicycle ergometer.
-
Measurements: Exercise time to exhaustion, maximal oxygen uptake, and serum levels of ornithine, ammonia, urea (B33335), lactic acid, and glutamate (B1630785) were measured at baseline, 1-hour post-ingestion, immediately after exhaustion, and 15 minutes post-exhaustion.
Study 2: Sugino et al. (2008) - Physical Fatigue Attenuation[1][2]
-
Objective: To examine the effects of L-ornithine administration on physical fatigue.
-
Design: A double-blind, placebo-controlled, 2-way crossover study.
-
Participants: 17 healthy volunteers.
-
Intervention: Participants were randomized to receive either L-ornithine hydrochloride (2000 mg/day for 7 days and 6000 mg on day 8) or a placebo for 8 days.
-
Protocol: A fatigue-inducing physical task consisting of workload trials on a cycle ergometer at fixed workloads for 2 hours was performed on two occasions.
-
Measurements: Subjective feeling of fatigue was measured using a visual analog scale (VAS). Physical performance was assessed by the mean speed during 10 seconds of maximum pedaling. Serum triacylglycerol, ketone bodies, free fatty acids, and blood ammonia levels were also measured.
Study 3: Demura et al. (2011) - Intermittent Maximal Anaerobic Exercise[7][8]
-
Objective: To examine the effect of L-ornithine hydrochloride ingestion on ammonia metabolism and performance after intermittent maximal anaerobic cycle ergometer exercise.
-
Design: A double-blind, cross-over study.
-
Participants: 10 healthy young trained male adults.
-
Intervention: Participants ingested L-ornithine hydrochloride (0.1 g/kg body mass) or a placebo.
-
Protocol: Sixty minutes after ingestion, participants performed five sets of 30-second maximal cycling exercises.
-
Measurements: Work volume, peak rpm, and serum levels of ornithine, ammonia, urea, lactic acid, and glutamate were measured before ingestion, immediately after exercise, and 15 minutes after exercise.
Visualizations
Signaling Pathways and Experimental Workflows
The primary mechanism of action for L-Ornithine in the context of these studies is its role in the urea cycle, which is crucial for ammonia detoxification.[13] The experimental workflows of the cited studies follow a typical cross-over design.
Caption: The Urea Cycle and the Role of L-Ornithine Supplementation.
Caption: Generalized Workflow of a Cross-Over Study Design.
References
- 1. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Effect of L-ornithine hydrochloride ingestion on intermittent maximal anaerobic cycle ergometer performance and fatigue recovery after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 9. A randomized, double-masked, placebo-controlled crossover trial on the effects of L-ornithine on salivary cortisol and feelings of fatigue of flushers the morning after alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers | springermedizin.de [springermedizin.de]
- 13. L-Ornithine HCl Powder for Anti-Fatigue Formulations [ergoyoung.com]
L-Ornithine in Focus: A Comparative Guide to Double-Blind, Placebo-Controlled Trials on Physical Fatigue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key double-blind, placebo-controlled clinical trials investigating the efficacy of L-Ornithine supplementation in mitigating physical fatigue. The data presented is intended to offer an objective overview of the existing evidence, detailing experimental protocols and quantitative outcomes to support further research and development in this area.
Comparison of Key Clinical Trials
The following table summarizes the methodologies and key findings from two pivotal studies examining the effects of L-Ornithine on physical fatigue.
| Parameter | Sugino et al. (2008) [1] | Demura et al. (2010) |
| Study Design | Double-blind, placebo-controlled, 2-way crossover | Double-blind, placebo-controlled, crossover |
| Participants | 17 healthy volunteers | 14 healthy, trained young adults |
| Dosage | 2000 mg/day for 7 days, followed by 6000 mg on day 8 | 0.1 g/kg body mass |
| Duration | 8 days | Acute dosage |
| Fatigue Induction | 2-hour cycling on an ergometer at a fixed workload | Incremental exhaustive ergometer bicycle exercise |
| Key Efficacy Endpoints | Subjective feeling of fatigue (Visual Analog Scale), Physical performance (mean speed in 10-second maximal pedaling) | Exercise time to exhaustion, Maximal oxygen uptake, Plasma ammonia (B1221849) levels |
| Key Findings | - Significantly attenuated subjective fatigue post-recovery (P < .01). - In female subjects, subjective fatigue was significantly lower than the placebo group (P < .05). - In female subjects, the decrease in mean pedaling speed was smaller than the placebo group (P < .05). | - No significant improvement in exercise performance. - Significantly increased plasma ammonia concentrations after exhaustion, suggesting increased ammonia buffering capacity. |
A third relevant study by Miyake et al. (2014) investigated the effects of L-Ornithine on stress and sleep quality in healthy workers, noting that fatigue is a closely related symptom.[2] In this randomized, double-blind, placebo-controlled trial, 52 participants received either 400 mg/day of L-Ornithine or a placebo for 8 weeks.[2] The study found that L-Ornithine supplementation significantly decreased serum cortisol levels and the cortisol/DHEA-S ratio, reduced feelings of anger, and improved perceived sleep quality.[2] These findings suggest an indirect anti-fatigue effect of L-Ornithine through stress reduction and sleep improvement.
Experimental Protocols
Sugino et al. (2008)
The experimental protocol for the Sugino et al. (2008) study was designed as a two-way crossover. Participants were administered either L-Ornithine hydrochloride (2000 mg/day for 7 days and 6000 mg on the final day) or a placebo.[1] A fatigue-inducing physical task was performed on two separate occasions, consisting of a two-hour session on a cycle ergometer at a fixed workload.[1] Subjective fatigue was quantified using a Visual Analog Scale (VAS). Physical performance was assessed by measuring the mean speed during a 10-second maximal pedaling effort.[1]
Demura et al. (2010)
In the study by Demura et al. (2010), a crossover design was also employed. Fourteen healthy and trained young male adults participated. They ingested either L-Ornithine hydrochloride at a dose of 0.1 g/kg of body mass or a placebo. The exercise protocol involved an incremental exhaustive test on a bicycle ergometer. The primary measures included exercise time to exhaustion, maximal oxygen uptake (VO2 max), and plasma concentrations of ammonia, urea (B33335), and other metabolites before, immediately after, and 15 minutes post-exercise.
Signaling Pathways and Mechanism of Action
L-Ornithine's anti-fatigue effects are primarily attributed to its role in the urea cycle, which is crucial for the detoxification of ammonia.[1][3] During intense physical exercise, ammonia production increases, and its accumulation is a known contributor to both central and peripheral fatigue. L-Ornithine acts as an intermediate in the urea cycle, promoting the conversion of ammonia to urea, which is then excreted.[3] This proposed mechanism suggests that L-Ornithine supplementation can enhance ammonia detoxification, thereby mitigating a key factor in exercise-induced fatigue.[1][3] The study by Sugino et al. (2008) also suggested that L-Ornithine promotes lipid metabolism, indicating an effect on energy consumption efficiency.[1]
Conclusion
The available evidence from double-blind, placebo-controlled trials suggests that L-Ornithine may have a beneficial effect on reducing subjective feelings of physical fatigue, particularly in women, as demonstrated by Sugino et al. (2008).[1] However, its direct impact on improving physical performance remains less clear, with the study by Demura et al. (2010) showing no significant enhancement in exercise time to exhaustion. Instead, this study points towards a mechanism of increased ammonia buffering. The research by Miyake et al. (2014) further suggests an indirect anti-fatigue effect through stress reduction and improved sleep quality.[2]
The primary proposed mechanism of action centers on L-Ornithine's role in the urea cycle and the consequent reduction of exercise-induced hyperammonemia. Further large-scale, long-term randomized controlled trials are warranted to definitively establish the efficacy of L-Ornithine for physical fatigue across diverse populations and to elucidate the full spectrum of its physiological effects. Researchers should consider investigating optimal dosing strategies and the potential synergistic effects of L-Ornithine with other nutritional interventions.
References
- 1. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. naturalhealthresearch.org [naturalhealthresearch.org]
Ornithine Hydrochloride: A Comparative Guide to its Role in Enhancing the Urea Cycle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ornithine hydrochloride and its alternatives in the context of enhancing the urea (B33335) cycle. The information presented is supported by experimental data to aid in research and development decisions.
Ornithine is a key intermediate in the urea cycle, a critical metabolic pathway for the detoxification of ammonia (B1221849).[1][2] Deficiencies in this cycle can lead to hyperammonemia, a life-threatening condition.[3] this compound, as a supplement, aims to replenish ornithine levels, thereby promoting the conversion of ammonia to urea.[1] This guide will delve into the experimental validation of this compound's efficacy and compare it with other therapeutic agents.
Comparative Efficacy of Urea Cycle Enhancers
The following tables summarize quantitative data from various studies on the effects of different compounds on the urea cycle. It is important to note that direct head-to-head clinical trials for all these compounds are limited, and study designs may vary.
Table 1: Impact on Ammonia and Glutamine Levels
| Compound | Study Population | Dosage | Change in Plasma Ammonia | Change in Plasma Glutamine | Citation |
| This compound & Tea Catechins | Healthy adults (exercise-induced hyperammonemia) | 1592 mg ornithine + 538.6 mg tea catechins for 2 days | Suppressed exercise-induced increase | Not Reported | |
| Arginine | Boys with late-onset OTC deficiency | Not specified | Significant decrease in frequency of hyperammonemic attacks | Significant decrease | |
| Sodium Phenylbutyrate (NaPBA) | Adult UCD patients | Equimolar to GPB dose | Higher levels compared to GPB (38.4 µmol/L time-normalized AUC) | Not Reported | [4] |
| Glycerol Phenylbutyrate (GPB) | Adult UCD patients | Equimolar to NaPBA dose | Lower levels compared to NaPBA (26.2 µmol/L time-normalized AUC) | Not Reported | [4] |
| N-Carbamylglutamate (NCG) | Patients with Propionic Acidemia | 2.2 g/m²/d for 3 days | Mean decrease from 59 µM to 43 µM | Mean decrease from 552 µM to 331 µM | [5] |
Table 2: Enhancement of Ureagenesis
| Compound | Study Population | Method | Key Finding | Citation |
| N-Carbamylglutamate (NCG) | Patients with Propionic Acidemia | [13C]-sodium acetate (B1210297) bolus, measurement of [13C]-urea | Peak [13C]urea increased from 2.2 µM to 3.8 µM | [5] |
| N-Carbamylglutamate (NCG) | Healthy young adults | Constant infusion of NaH13CO3, measurement of [13C]urea | Increased formation of [13C]urea in 5 out of 6 subjects | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Measurement of In Vivo Ureagenesis using Stable Isotopes
This method is employed to quantify the rate of urea production in the body, providing a direct measure of urea cycle function.
-
Tracer Administration: A stable isotope-labeled precursor of urea, such as 15NH4Cl, [1-13C]acetate, or NaH13CO3, is administered to the subject, either orally or via intravenous infusion.[5][6][7][8]
-
Sample Collection: Blood samples are collected at baseline and at multiple time points following tracer administration.[9]
-
Isotope Analysis: The isotopic enrichment of urea in the plasma or blood samples is measured using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).[7][8]
-
Calculation of Ureagenesis: The rate of appearance of the labeled urea is calculated to determine the rate of ureagenesis.[7]
Quantification of Plasma Ammonia and Amino Acids
Accurate measurement of plasma ammonia and amino acid concentrations is essential for diagnosing and monitoring urea cycle disorders.
-
Sample Collection and Handling: Blood samples are collected in chilled tubes containing an anticoagulant (e.g., heparin). It is critical to process the samples promptly and keep them on ice to prevent the in vitro production of ammonia.[10]
-
Ammonia Analysis: Plasma ammonia is typically measured using an enzymatic spectrophotometric assay.[10]
-
Amino Acid Analysis: Plasma amino acid concentrations are determined using ion-exchange chromatography with post-column ninhydrin (B49086) derivatization or other validated methods.[3][11] This allows for the quantification of key amino acids involved in the urea cycle, such as ornithine, citrulline, arginine, and glutamine.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the urea cycle and the points of intervention for this compound and its alternatives.
Caption: The Urea Cycle and points of action for Ornithine HCl, Arginine, and NCG.
Caption: Mechanism of action for nitrogen-scavenging drugs like Sodium Phenylbutyrate.
Conclusion
This compound plays a direct role in the urea cycle by providing a key substrate, ornithine. While clinical data on its sole efficacy in treating urea cycle disorders is less extensive compared to other agents, its fundamental role in the pathway is undisputed. Alternatives such as arginine supplementation, nitrogen scavengers (Sodium Phenylbutyrate, Glycerol Phenylbutyrate), and CPS1 activators (N-Carbamylglutamate) have demonstrated efficacy in reducing ammonia levels and enhancing nitrogen waste disposal. The choice of therapeutic agent depends on the specific urea cycle enzyme deficiency and the clinical presentation of the patient. Further head-to-head comparative studies are warranted to establish a definitive hierarchy of these treatments.
References
- 1. What is the mechanism of Ornithine? [synapse.patsnap.com]
- 2. aminoallyl-utp.com [aminoallyl-utp.com]
- 3. Amino Acid Profiles in Patients with Urea Cycle Disorders at Admission to Hospital due to Metabolic Decompensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 comparison of a novel ammonia scavenging agent with sodium phenylbutyrate in patients with urea cycle disorders: safety, pharmacokinetics and ammonia control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-carbamylglutamate augments ureagenesis and reduces ammonia and glutamine levels in patients with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of a Single Dose of N-Carbamylglutamate on the Rate of Ureagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo measurement of ureagenesis with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-CARBAMYLGLUTAMATE ENHANCEMENT OF UREAGENESIS LEADS TO DISCOVERY OF A NOVEL DELETERIOUS MUTATION IN A NEWLY DEFINED ENHANCER OF THE NAGS GENE AND TO EFFECTIVE THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suggested guidelines for the diagnosis and management of urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative study of different analytical techniques for Ornithine hydrochloride quantification.
A Comparative Guide to Analytical Techniques for Ornithine Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical techniques for the quantification of this compound. The objective is to offer a comprehensive overview of the performance, protocols, and data associated with High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and Spectrophotometric Methods, thereby aiding in the selection of the most suitable method for specific research and development needs.
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters of different analytical techniques for this compound quantification based on available experimental data.
| Analytical Technique | Method Details | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Precision (%RSD) |
| HPLC | Reversed-Phase HPLC with UV detection at 225 nm.[1] | Regression coefficient R² > 0.999[1][2] | Established with respect to test concentration.[1][2] | Established with respect to test concentration.[1][2] | Satisfactory recovery studies.[1][2] | %RSD for six replicate injections was around 0.94%.[1] |
| LC-MS/MS | Hydrophilic Interaction Chromatography (HILIC) with APCI-MS/MS detection.[3] | 7.5 to 205 µmol/L[3] | Not explicitly stated | 7.5 µmol/L (as lower limit of linearity)[3] | Intra-day: 88.8–102.1%, Inter-day: 90.3–99.8%[4] | Intra-day: 1.1%, Inter-day: 3.5%[3] |
| Enzymatic Assay | Fluorometric assay based on the conversion of ornithine. | 0-1000 pmol/well | 50 pmol/well | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Spectrophotometry | Reaction with acid ninhydrin, measured at 510 nm.[5] | 0 to 0.20 µmol/mL[5] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Spectrophotometry | Oxidation with alkaline potassium permanganate, measured at 610 nm.[6] | 5–60 µg/mL[6] | Satisfies ICH criteria.[6] | Satisfies ICH criteria.[6] | Not explicitly stated | Not explicitly stated |
| Capillary Electrophoresis | UV detection at 200 nm.[7] | 20-280 µg/mL[7] | Not explicitly stated | 20 µg/mL (as lower limit of linearity)[7] | Validated by inaccuracy (bias) studies.[7] | Validated by precision (RSD) studies.[7] |
Experimental Protocols and Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of this compound, particularly in pharmaceutical formulations.[8] A common approach is Reversed-Phase HPLC (RP-HPLC) with UV detection.
Experimental Protocol Example (RP-HPLC):
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, and a photodiode-array (PDA) detector is used.[1]
-
Column: An Agilent Eclipse XDB-C18 column (150 × 4.6 mm, 3.5 µm) is often employed for good separation.[1][2]
-
Mobile Phase: A gradient elution is typically used.
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detection at 225 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation:
-
For bulk drug, accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 v/v mixture of Mobile Phase A and B).[1]
-
For tablet dosage forms, weigh and finely powder a set number of tablets. An amount of powder equivalent to a single dose is then dissolved in the diluent, sonicated for complete dissolution, and filtered through a 0.45 µm nylon syringe filter before injection.[1]
-
-
Validation: The method should be validated according to ICH guidelines, assessing parameters such as system suitability, linearity, precision, accuracy, and robustness.[1]
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. tsijournals.com [tsijournals.com]
- 6. medvixpublications.org [medvixpublications.org]
- 7. Validated method for L-ornithine-L-aspartate analysis in human plasma by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to L-Ornithine L-Aspartate and L-Ornithine Hydrochloride in Hepatic Conditions
An objective analysis for researchers, scientists, and drug development professionals.
Introduction
Hepatic encephalopathy (HE), a neuropsychiatric complication of liver insufficiency, is primarily characterized by hyperammonemia. The management of HE often involves strategies to reduce ammonia (B1221849) levels in the body. L-ornithine, an amino acid crucial to the urea (B33335) cycle, plays a significant role in ammonia detoxification. This guide provides a comparative overview of two formulations containing L-ornithine: L-Ornithine L-aspartate (LOLA) and L-Ornithine hydrochloride (LOH).
It is important to note that while extensive clinical data exists for L-Ornithine L-aspartate in the context of hepatic conditions, there is a significant lack of direct comparative clinical trials against L-Ornithine hydrochloride. This guide, therefore, presents a comprehensive review of the available evidence for LOLA and discusses the theoretical and preclinical basis for L-ornithine's role in hepatic health, which is relevant to LOH.
Chemical Composition and Pharmacokinetics
| Feature | L-Ornithine L-aspartate (LOLA) | L-Ornithine hydrochloride (LOH) |
| Composition | A stable salt of two amino acids: L-ornithine and L-aspartic acid.[1][2][3] | A salt of the amino acid L-ornithine and hydrochloric acid. |
| Dissociation | Readily dissociates into L-ornithine and L-aspartate upon administration.[1][2][3] | Dissociates into L-ornithine and chloride ions. |
| Bioavailability | The constituent amino acids are readily absorbed via active transport.[1][2][3] | L-ornithine is expected to be absorbed, though comparative bioavailability data with LOLA is not readily available. |
Mechanism of Action in Hepatic Conditions
Both LOLA and LOH deliver L-ornithine, which is the primary active component for ammonia detoxification through the urea cycle. However, the presence of L-aspartate in LOLA provides an additional mechanism for ammonia removal.
L-Ornithine L-aspartate (LOLA):
LOLA's mechanism of action is twofold, involving both L-ornithine and L-aspartate in ammonia detoxification pathways.[4][5]
-
Urea Cycle Stimulation: L-ornithine acts as a substrate for the urea cycle in periportal hepatocytes, stimulating the conversion of ammonia to urea.[4][5] It specifically activates ornithine carbamoyltransferase and carbamoyl (B1232498) phosphate (B84403) synthetase, key enzymes in this pathway.[5]
-
Glutamine Synthesis: Both L-ornithine and L-aspartate can be metabolized to glutamate (B1630785). Glutamate, in turn, is a substrate for glutamine synthetase, an enzyme that detoxifies ammonia by converting it to glutamine in perivenous hepatocytes, skeletal muscle, and the brain.[4][5]
The dual action of LOLA, targeting both major pathways of ammonia removal, is a key aspect of its therapeutic effect.
L-Ornithine hydrochloride (LOH):
The primary proposed mechanism of action for LOH in hepatic conditions is the delivery of L-ornithine to stimulate the urea cycle, similar to LOLA. By providing a key substrate, LOH is expected to enhance the capacity of the liver to detoxify ammonia into urea.
Below is a DOT script visualizing the signaling pathway for L-Ornithine L-aspartate (LOLA) in ammonia detoxification.
Comparative Efficacy in Hepatic Encephalopathy
A substantial body of evidence from randomized controlled trials (RCTs) and meta-analyses supports the efficacy of LOLA in the treatment of hepatic encephalopathy. In contrast, there is a notable absence of similar high-quality clinical trial data for L-Ornithine hydrochloride.
L-Ornithine L-aspartate (LOLA) - Clinical Efficacy Data
Multiple studies have demonstrated that LOLA is effective in reducing blood ammonia levels and improving the clinical manifestations of hepatic encephalopathy.[6][7][8][9][10][11][12]
Table 1: Summary of Key Clinical Trial Results for L-Ornithine L-aspartate (LOLA) in Hepatic Encephalopathy
| Study / Meta-Analysis | Comparison | Key Findings |
| Kircheis et al. (2002)[7] | LOLA vs. Placebo (IV) | Significant improvement in mental state, Number Connection Test (NCT) performance, and reduction in postprandial ammonia levels with LOLA. |
| Poo et al. (2006)[10] | LOLA vs. Lactulose (B1674317) (Oral) | Both significantly reduced ammonia levels. LOLA showed significant improvement in mental status, NCT, asterixis, and EEG findings. |
| Abid et al. (2011)[13] | LOLA as adjuvant to standard therapy vs. standard therapy alone | Adjuvant LOLA resulted in a greater reduction in HE grade and blood ammonia levels. |
| Bai et al. (2013)[9] | Meta-analysis vs. Placebo/No Intervention | LOLA was significantly more effective in improving HE and reducing serum ammonia. |
| Goh et al. (2018)[8] | Cochrane Meta-analysis vs. Placebo/No Intervention | Possible beneficial effect of LOLA on mortality, HE, and serious adverse events, but the quality of evidence was very low. |
| Sharma et al. (2021)[11] | LOLA vs. Placebo (in severe HE) | Higher rates of improvement in HE grade, lower time to recovery, and lower 28-day mortality in the LOLA group. |
L-Ornithine hydrochloride (LOH) - Efficacy Data
As of the latest review of published literature, there are no robust, large-scale randomized controlled trials evaluating the efficacy of L-Ornithine hydrochloride specifically for the treatment of hepatic encephalopathy in humans. While the L-ornithine component is expected to contribute to ammonia detoxification via the urea cycle, the clinical significance of this effect in the absence of L-aspartate and in the hydrochloride salt form has not been established through rigorous clinical investigation.
A preclinical study in rats with hyperammonemia-induced encephalopathy compared L-ornithine (ORN) with L-ornithine-L-aspartate (OA).[14] Both treatments resulted in lower blood and brain ammonia concentrations and improved clinical signs of encephalopathy.[14] However, the study also noted that OA-treated rats showed a significant increase in excitatory amino acids (glutamate and aspartate) in the brain, which the authors suggested could potentially counteract some of the beneficial effects of ornithine.[14] It is important to exercise caution when extrapolating these findings to human clinical practice.
Experimental Protocols
Assessment of Hepatic Encephalopathy
The clinical assessment of HE in the cited trials for LOLA often involves a combination of clinical grading scales and psychometric tests.
Clinical Grading:
-
West-Haven Criteria: This is a commonly used system to grade the severity of HE from 0 (subclinical) to 4 (coma).[15]
Psychometric Tests:
-
Number Connection Test (NCT): Also known as the Reitan's trail making test, it assesses cognitive motor abilities.[7][10]
-
Psychometric Hepatic Encephalopathy Score (PHES): A battery of tests used to diagnose minimal HE.
-
Critical Flicker Frequency (CFF): A neurophysiological test to assess the severity of HE.
The following DOT script illustrates a general workflow for a clinical trial evaluating an anti-hyperammonemia agent.
Measurement of Blood Ammonia
Accurate measurement of blood ammonia is critical in these studies. The enzymatic method using glutamate dehydrogenase is a common and reliable technique.
Protocol for Blood Ammonia Measurement (Enzymatic Method):
-
Sample Collection: Venous blood is collected in pre-chilled tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Sample Handling: The sample is immediately placed on ice and centrifuged within 15-30 minutes to separate the plasma.
-
Analysis: The plasma is analyzed promptly. The assay is based on the reaction of ammonia with α-ketoglutarate and a reduced nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NADH or NADPH) in the presence of glutamate dehydrogenase (GLDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH or NADPH, is proportional to the ammonia concentration.
Conclusion
L-Ornithine L-aspartate (LOLA) is a well-studied compound with a considerable evidence base supporting its efficacy in improving hepatic encephalopathy and reducing blood ammonia levels in patients with liver disease. Its dual mechanism of action, involving both the urea cycle and glutamine synthesis, provides a strong rationale for its use.
In contrast, L-Ornithine hydrochloride (LOH) lacks a comparable body of clinical evidence. While it provides the key substrate L-ornithine for the urea cycle, its clinical efficacy and safety profile in hepatic conditions have not been established through rigorous clinical trials. The absence of L-aspartate means it does not directly contribute to the glutamine synthesis pathway of ammonia detoxification in the same manner as LOLA.
For researchers, scientists, and drug development professionals, the key takeaway is that while both compounds deliver L-ornithine, only LOLA has demonstrated clinical efficacy in hepatic encephalopathy in numerous studies. Future research, including head-to-head clinical trials, would be necessary to directly compare the efficacy and safety of LOH with LOLA in the management of hepatic conditions.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. youtube.com [youtube.com]
- 3. Effect of L-ornithine-L-aspartate on patients with and without TIPS undergoing glutamine challenge: a double blind, placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of L-ornithine-L-aspartate infusions in patients with cirrhosis and hepatic encephalopathy: results of a placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Clinical efficacy of L-ornithine-L-aspartate in the management of hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of L-ornithine L-aspartate combined with lactulose in treatment of hepatic encephalopathy: a systematic review and meta-analysis of randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of oral L-ornithine-L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy. Results of a randomized, lactulose-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. L-ornithine L-aspartate for prevention and treatment of hepatic encephalopathy in people with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A double-blind, randomized, placebo-controlled trial of intravenous L-ornithine-L-aspartate on postural control in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral L-ornithine-L-aspartate use in patients with cirrhosis and hyperammonemic hepatic encephalopathy | eMediNexus [emedinexus.com]
A Meta-analysis of Clinical Trials on Ornithine Hydrochloride for Athletic Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornithine is a non-essential amino acid that plays a pivotal role in the urea (B33335) cycle, the body's primary mechanism for detoxifying ammonia (B1221849).[1][2] Ammonia accumulation is a known contributor to fatigue during strenuous physical activity. Consequently, supplementation with Ornithine hydrochloride has been investigated as a potential ergogenic aid to enhance athletic performance by mitigating fatigue and improving recovery. This guide provides a meta-level comparison of key clinical trials investigating the effects of this compound on athletic performance, with a focus on experimental data and methodologies.
Data Presentation: Summary of Clinical Trial Findings
The following tables summarize the quantitative data from key clinical trials on this compound supplementation for athletic performance.
Table 1: Effects of this compound on Performance and Fatigue
| Study | Participant Demographics | Dosing Regimen | Exercise Protocol | Key Performance & Fatigue Findings |
| Sugino et al. (2008)[2] | 17 healthy volunteers | 2000 mg/day for 7 days, then 6000 mg on day 8 | Cycle ergometer at a fixed workload for 2 hours | - Subjective feeling of fatigue was significantly attenuated in the Ornithine group (p < 0.01).- In female subjects, the decrease in mean speed during maximal pedaling was smaller in the Ornithine group compared to placebo (p < 0.05).[2] |
| Demura et al. (2010)[1] | 14 healthy young adults who trained regularly | 0.1 g/kg body mass | Incremental exhaustive ergometer bicycle exercise | - No significant improvement in exercise time, exercise intensity at exhaustion, or maximal oxygen uptake.[1] |
| Demura et al. (2011) | 10 healthy young adults with regular training | 0.1 g/kg body mass | Intermittent maximal anaerobic cycle ergometer exercise (5 sets) | - Peak RPM was significantly greater with this compound ingestion compared to placebo. |
Table 2: Effects of this compound on Biochemical Markers
| Study | Ammonia (NH3) | Glutamate (B1630785) | Urea | Lactate |
| Sugino et al. (2008)[2] | Activated the urea cycle, promoting the excretion of ammonia.[2] | Not Reported | Not Reported | Not Reported |
| Demura et al. (2010)[1] | Plasma ammonia concentrations were significantly lower just after and 15 minutes after exhaustion with Ornithine ingestion.[1] | Plasma glutamate concentrations were significantly higher after exhaustion with Ornithine ingestion.[1] | Plasma urea concentration was significantly higher just after and 15 minutes after exhaustion in the Ornithine group. | No significant difference between groups. |
| Demura et al. (2011) | Not significantly different between groups. | Not significantly different between groups. | Not significantly different between groups. | Not significantly different between groups. |
Experimental Protocols
Sugino et al. (2008): L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism
-
Study Design: A double-blind, placebo-controlled, 2-way crossover study.[2]
-
Participants: 17 healthy volunteers.[2]
-
Supplementation Protocol: Participants were randomized to receive either L-ornithine hydrochloride (2000 mg/day for 7 days and 6000 mg on the 8th day) or a placebo.[2]
-
Exercise Protocol: A fatigue-inducing physical task consisting of workload trials on a cycle ergometer at a fixed workload for 2 hours.[2]
-
Outcome Measures: Subjective feeling of fatigue (measured by a visual analog scale), physical performance (mean speed during 10 seconds of maximum pedaling), and various serum biomarkers including triacylglycerol, ketone bodies, free fatty acids, and blood ammonia levels.[2]
Demura et al. (2010): The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise
-
Study Design: A cross-over design study.
-
Participants: 14 healthy young adults (age: 22.2 ± 1.0 years) who trained regularly.[1]
-
Supplementation Protocol: Ingestion of L-ornithine hydrochloride (0.1 g/kg body mass) or a placebo.[1]
-
Exercise Protocol: Incremental exhaustive ergometer bicycle exercise.[1]
-
Outcome Measures: Exercise time, exercise intensity at exhaustion, maximal oxygen uptake, maximal heart rate, and serum parameters including ornithine, ammonia, urea, lactic acid, and glutamate, measured at baseline, 1 hour after ingestion, just after exhaustion, and 15 minutes after exhaustion.[1]
Demura et al. (2011): Effect of L-ornithine hydrochloride ingestion on intermittent maximal anaerobic cycle ergometer performance and fatigue recovery after exercise
-
Study Design: A cross-over study.
-
Participants: 10 healthy young adults (age: 23.8 ± 3.9 years) with regular training experience.
-
Supplementation Protocol: Ingestion of L-ornithine hydrochloride (0.1 g/kg body mass) or a placebo after a 30-second maximal cycling exercise.
-
Exercise Protocol: Five sets of maximal cycling exercise conducted 60 minutes after ingestion, followed by another maximal cycling exercise after a 15-minute rest.
-
Outcome Measures: Work volume, peak RPM, and serum parameters (ornithine, ammonia, urea, lactic acid, and glutamate) measured before ingestion, immediately after exercise, and 15 minutes after exercise.
Mandatory Visualization
Signaling Pathway of Ornithine in Athletic Performance
The primary proposed mechanism for Ornithine's effect on athletic performance is its role in the urea cycle, which converts toxic ammonia into urea for excretion.
Experimental Workflow for a Clinical Trial on this compound
This diagram illustrates a typical workflow for a clinical trial investigating the effects of this compound on athletic performance.
References
Safety Operating Guide
Proper Disposal of Ornithine Hydrochloride: A Guide for Laboratory Professionals
The following document provides detailed procedural guidance for the safe disposal of ornithine hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Information
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) or by the Occupational Safety and Health Administration (OSHA) as of 2012, it is crucial to handle it with care as its toxicological properties have not been fully investigated.[1][2][3] It may cause eye and skin irritation.[1][4][5]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety goggles or glasses with side shields
-
Chemical-resistant gloves
-
A laboratory coat
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Acute Oral Toxicity | LD50 (Rat): >10,000 mg/kg | [1][6] |
| pH of Solution | 5.0 - 6.0 | [2] |
This high LD50 value indicates low acute toxicity.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is critical. The following steps provide a clear workflow for safe and compliant disposal.
1. Waste Characterization and Segregation:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in this designated solid chemical waste container.[7]
-
-
Aqueous/Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated aqueous chemical waste container.
-
-
Contaminated Labware:
-
Disposable Labware: Items like pipette tips and plastic tubes that have come into contact with this compound should be disposed of in the solid chemical waste container.[7]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., water or ethanol). This rinsate must be collected and disposed of as aqueous chemical waste.[7] After decontamination, the glassware can be washed according to standard laboratory procedures.
-
2. Spill Management:
In the event of a spill, follow these procedures:
-
Control and Contain: Restrict access to the spill area.
-
Absorb: For liquid spills, cover with an inert absorbent material. For solid spills, carefully sweep up the material to avoid generating dust.[1][8]
-
Collect: Carefully scoop the absorbed material or swept solids into a designated, sealable waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as chemical waste.
-
Ventilate: Ensure the area is well-ventilated.[1]
3. Final Disposal:
The primary directive for the disposal of this compound is to adhere to local, regional, and national regulations.[2][4]
-
Consult Institutional Policies: Your institution's Environmental Health and Safety (EHS) department provides specific guidelines for chemical waste disposal. These policies should always be your primary reference.
-
Professional Disposal Service: It is recommended to contact a licensed professional waste disposal service for the final disposal of this compound waste.[8]
-
Drain Disposal Prohibition: Do not dispose of this compound, or solutions containing it, down the drain unless explicitly permitted by your institution's EHS department and local regulations. While some guidelines suggest that non-toxic amino acids may be drain-disposable under specific conditions, institutional policies are often more stringent to ensure environmental protection.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. benchchem.com [benchchem.com]
- 8. isotope.com [isotope.com]
- 9. nswai.org [nswai.org]
Personal protective equipment for handling Ornithine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ornithine hydrochloride in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, which may cause eye, skin, and respiratory tract irritation, a comprehensive approach to safety is mandatory.[1] This includes the use of appropriate personal protective equipment and adherence to engineering controls.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Standard Compliance |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be necessary in situations with a higher risk of splashing. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Impermeable and resistant gloves (e.g., Nitrile rubber with a thickness >0.11 mm).[3] Protective clothing such as a lab coat is required to prevent skin exposure.[1][4] | EN 374.[3] |
| Respiratory Protection | A respirator is not typically required under normal use with adequate ventilation.[5] However, if dust is generated, a NIOSH-approved respirator or a program compliant with OSHA 29 CFR 1910.134, ANSI Z88.2, or European Standard EN 149 must be implemented.[1] | OSHA 29 CFR 1910.134, ANSI Z88.2, or European Standard EN 149.[1] |
Engineering Controls:
-
Work should be conducted in a well-ventilated area.[1]
-
Facilities must be equipped with an eyewash station and a safety shower.[1]
-
Use local exhaust ventilation to minimize the generation and accumulation of dust.[2][6]
II. Step-by-Step Handling and Storage Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]
-
Keep away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[1][2]
Handling:
-
Wash hands thoroughly after handling the substance.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Minimize dust generation and accumulation.[1]
-
Remove and wash contaminated clothing before reuse.[1]
III. Emergency and First Aid Protocols
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention.[1] |
| Inhalation | Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2][8] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][2] Seek medical attention.[1] |
IV. Spill, Leak, and Disposal Plan
Spill and Leak Cleanup:
-
Ensure adequate ventilation.[1]
-
Wear the appropriate personal protective equipment as outlined in Section I.[1]
-
Clean up spills immediately.[1]
-
For solid spills, sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, clean, dry, closed container for disposal.[1][2]
Waste Disposal:
-
Disposal of this compound must be in accordance with all applicable federal, state, and local regulations.[2][9]
-
It is the responsibility of the waste generator to determine if the discarded chemical is classified as hazardous waste.[2][10]
-
Do not dispose of with household garbage or allow it to reach the sewage system.[5]
V. Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. L-ORNITHINE MONOHYDROCHLORIDE - Ataman Kimya [atamanchemicals.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. cdn.accentuate.io [cdn.accentuate.io]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
